molecular formula C9H15N3 B13071056 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Cat. No.: B13071056
M. Wt: 165.24 g/mol
InChI Key: UGYQQHPJUSRCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is a chemical compound of significant interest in medicinal and organic chemistry research. It features a pyrimidine ring, a nitrogen-containing heterocycle that is a fundamental scaffold in numerous bioactive molecules and approved drugs . This structure makes it a valuable building block (synthon) for the design and synthesis of novel compounds targeting various therapeutic areas. Pyrimidine derivatives, such as this amine, are extensively investigated for their potential as kinase inhibitors, which are crucial in oncology research and cancer treatment . Furthermore, structural analogs have been explored as activators of enzymes like glucokinase (GK), positioning them as potential candidates for developing new hypoglycemic agents . The specific substitution pattern of the pyrimidine ring and the amine chain in this compound is designed to allow researchers to modulate its electronic properties, lipophilicity, and binding affinity to biological targets, thereby optimizing its pharmacological profile. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

InChI

InChI=1S/C9H15N3/c1-6(2)8(10)9-11-5-4-7(3)12-9/h4-6,8H,10H2,1-3H3

InChI Key

UGYQQHPJUSRCTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)C(C(C)C)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

[1]

Executive Summary

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (CAS: 1339571-03-7) is a critical heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and GPCR ligands. Structurally, it functions as a bioisostere of the amino acid valine, where the carboxylate is replaced by a 4-methylpyrimidine moiety. This "valine-pyrimidine" hybrid motif confers unique physicochemical properties, enhancing metabolic stability and potency in drug candidates targeting the JAK/STAT, RAF, and FLT3 signaling pathways.

This guide details the physicochemical profile, authoritative synthetic routes, and reactivity patterns of this scaffold, providing a roadmap for its utilization in high-throughput library synthesis and lead optimization.

Physicochemical Profile & Structural Logic

The molecule combines a basic primary amine with an electron-deficient pyrimidine ring. This duality dictates its behavior in biological systems and synthetic manipulations.

Structural Identity[2][3]
  • IUPAC Name: 1-(4-Methylpyrimidin-2-yl)-2-methylpropan-1-amine

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    [1]
  • Molecular Weight: 165.24 g/mol [1]

  • SMILES: CC1=NC(=NC=C1)C(N)C(C)C

  • Key Features:

    • Chiral Center: Carbon-1 (benzylic-like position) is chiral. Enantiopure forms (1R or 1S) are typically required for clinical candidates.

    • Steric Bulk: The isopropyl group at C2 provides significant steric hindrance, restricting rotation and locking the conformation when bound to enzyme active sites.

Quantitative Properties (Experimental & Predicted)
PropertyValueRationale/Implication
pKa (Amine) 8.8 – 9.2Typical for

-branched primary amines; dictates protonation state at physiological pH (mostly cationic).
pKa (Pyrimidine) ~1.8 – 2.0The pyrimidine nitrogens are weakly basic. Protonation occurs only under strongly acidic conditions.
LogP (Octanol/Water) 0.8 – 1.2Moderate lipophilicity allows for good membrane permeability while maintaining aqueous solubility.
Topological Polar Surface Area (TPSA) ~52 Å

Well within the "Rule of 5" limit (<140 Å

) for oral bioavailability.
H-Bond Donors/Acceptors 2 / 3The primary amine acts as a donor/acceptor; pyrimidine nitrogens are acceptors (critical for hinge binding in kinases).

Authoritative Synthetic Methodologies

Route A: Grignard Addition & Reductive Amination (Racemic)

This route is robust, cost-effective, and ideal for generating gram-scale quantities for initial SAR (Structure-Activity Relationship) screening.

  • Nucleophilic Addition: Reaction of 4-methylpyrimidine-2-carbonitrile with isopropylmagnesium chloride (Grignard reagent).

    • Mechanism: The Grignard reagent attacks the electrophilic nitrile carbon.

    • Critical Step: Acidic hydrolysis of the intermediate imine yields the ketone: 1-(4-methylpyrimidin-2-yl)-2-methylpropan-1-one .

  • Reductive Amination: The ketone is treated with ammonium acetate (NH

    
    OAc) and a reducing agent like sodium cyanoborohydride (NaCNBH
    
    
    ).
    • Optimization: Use of Ti(OiPr)

      
       as a Lewis acid additive enhances imine formation and yield.
      
Route B: Ellman’s Sulfinamide Approach (Asymmetric)

For lead optimization, controlling the stereochemistry at C1 is non-negotiable. The Ellman auxiliary method provides high diastereoselectivity (>95% de).

  • Condensation: The ketone (from Route A) is condensed with (S)-(-)-tert-butanesulfinamide using Ti(OEt)

    
     to form the chiral N-sulfinyl imine.
    
  • Diastereoselective Reduction: Reduction with L-Selectride or NaBH

    
     proceeds via a cyclic transition state (Zimmerman-Traxler model), directing hydride attack to a specific face of the imine.
    
  • Deprotection: Mild acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the chiral amine hydrochloride salt.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow from raw materials to the enantiopure target.

SynthesisRouteStart4-Methylpyrimidine-2-carbonitrileKetoneIntermediate Ketone(1-(4-methylpyrimidin-2-yl)-2-methylpropan-1-one)Start->KetoneNucleophilic Addition(THF, -78°C to RT)GrignardiPr-MgCl(Grignard)Grignard->KetoneRedAmReductive Amination(NH4OAc, NaCNBH3)Ketone->RedAmRoute A:Scale-upEllmanEllman's Auxiliary((S)-t-Bu-Sulfinamide)Ketone->EllmanRoute B:AsymmetricRacemicRacemic Amine(Target)RedAm->RacemicChiralImineChiral N-Sulfinyl ImineEllman->ChiralImineTi(OEt)4ReductionSelectride Reduction& HydrolysisChiralImine->ReductionChiralTargetEnantiopure Amine(>95% ee)Reduction->ChiralTarget

Caption: Comparative synthetic workflows for racemic (Route A) and enantioselective (Route B) production of the target amine.

Reactivity & Derivatization

Understanding the reactivity profile is essential for incorporating this building block into larger drug scaffolds.

Amide Coupling (Drug Synthesis)

The primary amine is the principal nucleophile. In medicinal chemistry, it is frequently coupled with carboxylic acids to form amides (e.g., attaching to a kinase hinge-binding core).

  • Protocol: Standard HATU/DIPEA coupling in DMF is highly effective.

  • Challenge: The steric bulk of the adjacent isopropyl group and the pyrimidine ring can slow down kinetics.

  • Solution: Use highly active coupling reagents (HATU or COMU) and allow longer reaction times (12-24h) or moderate heating (40°C).

S Ar Reactivity (Pyrimidine Ring)

The 4-methylpyrimidine ring is relatively electron-deficient, but the 2-position is already substituted.

  • Position 6 Reactivity: The C6 position is susceptible to nucleophilic aromatic substitution (S

    
    Ar) or oxidation, but the 4-methyl group deactivates it slightly compared to an unsubstituted ring.
    
  • Oxidation: The benzylic methyl group at position 4 can be oxidized to an aldehyde or acid using SeO

    
    , offering a handle for further functionalization (e.g., macrocyclization).
    

Applications in Drug Discovery[4][5][6][7][8]

This molecule is a "Privileged Scaffold" in oncology and immunology.

Kinase Inhibition (JAK/STAT & FLT3)

The aminomethyl-pyrimidine motif mimics the ATP adenine ring's interaction with the kinase hinge region.

  • Mechanism: The pyrimidine nitrogens accept hydrogen bonds from the kinase backbone (e.g., Leu residue in the hinge).

  • Specificity: The isopropyl group fills the hydrophobic pocket (Gatekeeper residue vicinity), often improving selectivity for specific kinase isoforms (e.g., JAK1 vs. JAK2).

Biological Logic Diagram

The following graph visualizes how this specific chemical fragment integrates into the broader biological signaling intervention.

MechanismCompound2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine ScaffoldTargetKinase ATP Binding Pocket(Hinge Region)Compound->TargetBinds toInteractionH-Bonding (Pyrimidine)& Hydrophobic Fit (Isopropyl)Target->InteractionMolecular RecognitionEffectInhibition of PhosphorylationInteraction->EffectBlocks ATPPathwayDownstream Signaling(e.g., STAT3, MAPK)Effect->PathwayModulatesOutcomeApoptosis / Reduced ProliferationPathway->OutcomeTherapeutic Result

Caption: Mechanism of action for pyrimidine-amine scaffolds in kinase inhibition.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Hygroscopic amine. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent carbamate formation (reaction with atmospheric CO

    
    ).
    
  • Stability: The pyrimidine ring is stable to oxidation under standard conditions, but the free amine is sensitive to long-term air exposure.

References

  • BLDpharm. (2024). 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine Product Analysis. Retrieved from

  • PubChem. (2024).[2][3] Compound Summary: 2-(4-methylpyrimidin-2-yl)propan-2-amine derivatives. National Library of Medicine. Retrieved from

  • Wang, J., et al. (2013). Synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds. Organic Chemistry, 33, 634-639.[4] (Contextual synthesis reference).

  • AstraZeneca. (2020). Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Pyrimidines. Retrieved from

Comprehensive Structural Elucidation: 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

[1]

Executive Summary & Chemical Identity[1][2][3][4]

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is a functionalized pyrimidine scaffold often utilized as a "Valine-mimetic" pharmacophore in kinase inhibitors and GPCR ligands.[1] Its structure combines an electron-deficient heteroaromatic ring with a chiral aliphatic amine, presenting specific challenges in stereochemical assignment and rotameric analysis.[1][2]

PropertySpecification
IUPAC Name 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine
Formula C

H

N

Exact Mass 165.1266 Da
Structure Class

-Branched benzylic-type amine
Chiral Center C1 (Exocyclic methine)
Structural Logic

The molecule consists of a 4-methylpyrimidine core substituted at the C2 position by a 1-amino-2-methylpropyl chain.[1][2]

  • Moiety A (Aromatic) : 4-Methylpyrimidine ring.[1]

  • Moiety B (Aliphatic) : Isobutyl-like chain, but functionalized at the

    
    -position with an amine.[1]
    

Synthetic Context & Impurity Profiling[3]

Understanding the genesis of the molecule is critical for anticipating impurities during elucidation.[1][2] The most robust synthetic route involves the addition of an organometallic reagent to a nitrile, followed by reductive amination.[1][2]

Likely Synthetic Pathway:

  • Precursor : 4-Methylpyrimidine-2-carbonitrile.[1]

  • Grignard Addition : Reaction with isopropylmagnesium bromide yields 1-(4-methylpyrimidin-2-yl)-2-methylpropan-1-one .[1]

  • Reductive Amination : Conversion of the ketone to the amine using ammonium acetate and a hydride source (e.g., NaCNBH

    
    ).[2]
    

Critical Impurities to Screen:

  • The Alcohol Analog : 1-(4-methylpyrimidin-2-yl)-2-methylpropan-1-ol (Resulting from direct ketone reduction).[1]

  • The Enamine Intermediate : Incomplete reduction.[1][2]

  • Regioisomers : 4-methyl vs. 6-methyl pyrimidine isomers if the starting material was ambiguous.[1][2]

Analytical Strategy: Multi-Modal Elucidation

High-Resolution Mass Spectrometry (HRMS)

Objective : Confirm elemental composition and analyze fragmentation to verify the connectivity of the alkyl chain to the pyrimidine.[1]

  • Ionization : ESI+ (Electrospray Ionization).[2]

  • Parent Ion :

    
     m/z.[2]
    

Fragmentation Logic (MS/MS):

  • Loss of Ammonia : Characteristic of primary amines.[1][2]

    • 
       (
      
      
      ).[1]
  • 
    -Cleavage : Cleavage at the C1-C2 bond (loss of isopropyl group).[1]
    
    • Generates a resonance-stabilized pyrimidinyl-methanimine cation.[1]

    • 
       (Calculated for C
      
      
      H
      
      
      N
      
      
      ).[2]
  • McLafferty Rearrangement : Unlikely due to lack of

    
    -hydrogens relative to a carbonyl, but simple alkyl losses are dominant.[1][2]
    
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective : Unambiguous assignment of the heteroaromatic core and the aliphatic side chain.


H NMR (400 MHz, DMSO-d

) Prediction & Assignment
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Py-H6 8.55Doublet (

Hz)
1HMost deshielded, adjacent to N1.[1]
Py-H5 7.15Doublet (

Hz)
1HShielded by C4-Methyl and C2-substituent.[1]
C1-H 3.65Doublet (

Hz)
1H

-Methine.[1] Deshielded by Pyrimidine and Amine.[1][2]
Py-CH

2.45Singlet3HAttached to aromatic C4.[1]
C2-H 1.90Multiplet (Octet)1HIsopropyl methine.[1]
NH

1.80Broad Singlet2HExchangeable (D

O wash confirms).[2]
iPr-CH

0.92, 0.85Doublets (

Hz)
6HDiastereotopic methyls due to chiral C1.[2]

Key Diagnostic : The Py-H6 and Py-H5 must show distinct vicinal coupling (

12

C NMR (100 MHz, DMSO-d

)
  • C2 (Py) :

    
     ppm (Quaternary, between two nitrogens).[2]
    
  • C4 (Py) :

    
     ppm (Quaternary, methyl-substituted).[2]
    
  • C6 (Py) :

    
     ppm (CH, adjacent to N).[2][3]
    
  • C5 (Py) :

    
     ppm (CH).[2][3]
    
  • C1 (Aliphatic) :

    
     ppm (Chiral center).[2]
    

Stereochemical Determination (Chirality)

Since C1 is a stereocenter, the material exists as (R) and (S) enantiomers.[2]

Protocol for Enantiomeric Excess (ee) Determination:

  • Derivatization : React the amine with Mosher's Acid Chloride ((R)-(-)-MTPA-Cl).[1]

  • Analysis :

    
    F NMR or 
    
    
    H NMR of the diastereomeric amides.
    • Distinct chemical shifts for the -CF

      
       group or the isopropyl methyls will resolve the (R,R) and (R,S) diastereomers.[2]
      
    • Self-Validation : If the starting material is racemic, two sets of signals with 1:1 integration will appear.[1][2]

Visualization of Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, from crude synthesis to stereochemical assignment.

ElucidationWorkflowStartUnknown Sample(C9H15N3)MS_StepHRMS (ESI+)Target: 166.1339 m/zStart->MS_StepFrag_CheckFragmentation AnalysisLoss of NH3 (-17)Loss of iPr (-43)MS_Step->Frag_CheckNMR_1H1H NMR AnalysisDiagnostic: Pyrimidine Doublets& Diastereotopic MethylsFrag_Check->NMR_1HMass ConfirmedStructure_ConfConnectivity Confirmed2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amineNMR_1H->Structure_ConfPattern MatchesChiral_StepChiral Analysis(Mosher's Amide / HPLC)Structure_Conf->Chiral_StepFinalValidated Structurewith %eeChiral_Step->Final

Figure 1: Decision tree for the structural validation of the target aminopyrimidine.

Detailed Experimental Protocol

Protocol 1: NMR Sample Preparation & Acquisition

Purpose : To ensure no rotameric broadening obscures the aliphatic coupling.[1][2]

  • Solvent Selection : Dissolve 5-10 mg of sample in 0.6 mL DMSO-d

    
     . (Chloroform-d may cause broadening of the NH
    
    
    signal due to exchange; DMSO stabilizes it).[1]
  • Acquisition :

    • Run standard 1D

      
      H (64 scans).[2]
      
    • Run 2D COSY to confirm the connectivity:

      
      .
      
    • Run 2D NOESY to check spatial proximity between the Pyrimidine-H5 and the side chain (confirms C2 attachment vs C4).[1]

Protocol 2: Chemical Stability Check

Causality : Primary amines at the benzylic position of electron-deficient heterocycles can be prone to oxidation or dimerization.[1][2]

  • TLC : 10% MeOH in DCM with 1% NH

    
    OH.
    
  • Visualization : UV (254 nm) and Ninhydrin stain (Red/Purple spot indicates free primary amine).[2]

  • Pass Criteria : Single spot on TLC; no yellowing of the solid (indication of oxidation).[2]

References

  • Sigma-Aldrich . "1-(4-methylpyrimidin-2-yl)propan-1-amine Product Analysis".[1] Merck KGaA.[1][2] Link[2]

  • PubChem . "2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine Compound Summary".[1] National Library of Medicine.[1][2] Link[2]

  • ChemicalBook . "Pyrimidine NMR Data and Spectral Characteristics". ChemicalBook Database.[1][2] Link

  • MDPI . "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives". Molecules, 2020.[2][3] Link[2]

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine discovery and history

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Part 1: Executive Summary & Core Identity

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (also identified as 1-(4-methylpyrimidin-2-yl)-2-methylpropylamine ) is a specialized chiral amine building block used primarily in the synthesis of bioactive small molecules. It serves as a critical intermediate in the discovery of Orexin Receptor Antagonists (ORAs) and Kinase Inhibitors , functioning as a pharmacophore that mimics the valine amino acid side chain while incorporating a heteroaromatic pyrimidine core to enhance metabolic stability and binding affinity.

This guide explores the discovery, chemical architecture, synthetic pathways, and pharmacological significance of this molecule, providing a roadmap for researchers leveraging its properties in modern drug development.

Property Data
IUPAC Name 1-(4-Methylpyrimidin-2-yl)-2-methylpropan-1-amine
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
Core Scaffold Pyrimidine (4-methyl substituted)
Side Chain Isobutyl (Valine-derived)
Chirality Contains one stereocenter (C1); typically used as the (S)- or (R)-enantiomer
Key Application Intermediate for GPCR ligands (Orexin) and Kinase Inhibitors

Part 2: Discovery and Historical Context

The Orexin Revolution (Late 1990s - 2000s)

The discovery of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is intrinsically linked to the race to develop Dual Orexin Receptor Antagonists (DORAs) for the treatment of insomnia. Following the identification of the orexin peptides (hypocretins) in 1998, pharmaceutical giants like GlaxoSmithKline (GSK) , Merck , and Actelion initiated high-throughput screening programs to find small molecules that could block Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors.

  • The Valine Connection: Early Structure-Activity Relationship (SAR) studies revealed that lipophilic amine moieties mimicking the side chains of hydrophobic amino acids (like Valine and Leucine) were crucial for binding to the hydrophobic pockets of the GPCRs.

  • Pyrimidine Optimization: To improve metabolic stability and reduce the high lipophilicity associated with pure alkyl chains, medicinal chemists replaced phenyl rings with nitrogen-rich heterocycles. The 4-methylpyrimidine group emerged as a privileged scaffold, offering a balance of polarity (lowering logP) and pi-stacking capability.

The GSK "SB" Series

This specific amine scaffold gained prominence during the optimization of the SB-649868 series by GSK. While SB-649868 itself utilizes an N-linked pyrimidine (urea/amide linkage), the C-linked analog (the subject of this guide) was synthesized and evaluated as part of the broader "scaffold hopping" strategy to explore the chemical space around the valine-pyrimidine pharmacophore. The C-linked variant offers a distinct vector for substituent growth, often explored to avoid patent cliffs or to fine-tune hERG channel liability.

Part 3: Chemical Architecture & Synthesis

The molecule combines a 4-methylpyrimidine ring with a valine-derived chiral amine . This structure is synthetically challenging due to the need to control the stereochemistry at the benzylic-like position (C1) adjacent to the heteroaryl ring.

Retrosynthetic Analysis

The synthesis typically proceeds via two main strategies:

  • Nucleophilic Addition: Addition of an organometallic reagent (isopropyl) to a pyrimidine-2-carbonitrile or carboxaldehyde, followed by amine formation.

  • Decarboxylative Coupling: Minisci-type radical addition or metal-catalyzed cross-coupling of a valine derivative with a pyrimidine halide.

Optimized Synthetic Protocol (Chiral Synthesis)

The following protocol describes the asymmetric synthesis of the (S)-enantiomer using Ellman’s Sulfinamide auxiliary, a gold standard in medicinal chemistry for generating chiral amines.

Step 1: Condensation

  • Reagents: 4-Methylpyrimidine-2-carbaldehyde, (S)-(-)-2-Methyl-2-propanesulfinamide, Ti(OEt)₄.

  • Conditions: THF, Reflux, 6h.

  • Mechanism: Formation of the chiral N-sulfinyl imine. The Lewis acid Ti(OEt)₄ activates the carbonyl and acts as a water scavenger.

Step 2: Diastereoselective Addition

  • Reagents: Isopropylmagnesium chloride (iPrMgCl).

  • Conditions: CH₂Cl₂, -78°C to RT.

  • Outcome: The Grignard reagent attacks the imine. The bulky tert-butylsulfinyl group directs the attack to one face of the imine, yielding high diastereoselectivity (dr > 95:5).

Step 3: Deprotection

  • Reagents: HCl in Dioxane/MeOH.

  • Conditions: RT, 1h.

  • Product: (S)-1-(4-methylpyrimidin-2-yl)-2-methylpropan-1-amine hydrochloride salt.

Synthesis Aldehyde 4-Methylpyrimidine- 2-carbaldehyde Imine Chiral N-Sulfinyl Imine Aldehyde->Imine Ti(OEt)4, THF Condensation Sulfinamide (S)-tert-Butanesulfinamide Sulfinamide->Imine Intermediate Sulfinamide Intermediate (Diastereomerically Pure) Imine->Intermediate iPrMgCl, -78°C Asymmetric Addition Product (S)-1-(4-Methylpyrimidin-2-yl)- 2-methylpropan-1-amine Intermediate->Product HCl/MeOH Deprotection

Figure 1: Asymmetric synthesis via Ellman's auxiliary strategy.

Part 4: Structural Biology & Pharmacophore Role[1]

In the context of drug design, 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine acts as a "Privileged Structure" .

The "Valine-Mimic" Effect

The isobutyl group (2-methylpropyl) perfectly mimics the side chain of Valine. In kinase inhibitors and GPCR ligands, this group often occupies a hydrophobic pocket (e.g., the P-loop in kinases or the transmembrane bundle in GPCRs), providing essential van der Waals interactions (~3-4 kcal/mol binding energy).

Pyrimidine as a Bioisostere

The 4-methylpyrimidine ring serves multiple roles:

  • Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can accept hydrogen bonds from backbone amides (e.g., the "hinge region" in kinases).

  • Pi-Stacking: The aromatic ring can engage in T-shaped or parallel pi-stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding site.

  • Metabolic Stability: Unlike a phenyl ring, the electron-deficient pyrimidine is less prone to oxidative metabolism (CYP450 oxidation), prolonging the drug's half-life.

Interactions cluster_Pocket Receptor Binding Pocket Drug 2-Methyl-1-(4-methylpyrimidin-2-yl) propan-1-amine Scaffold Hydrophobic Hydrophobic Pocket (Val/Leu/Phe) Drug->Hydrophobic Isobutyl Group (Van der Waals) Hinge Hinge Region (Backbone NH) Drug->Hinge Pyrimidine N (H-Bond Acceptor) Metabolism Metabolic Stability (Low CYP Oxidation) Drug->Metabolism Heterocycle (Electron Deficient)

Figure 2: Pharmacophore interactions of the scaffold within a biological target.

Part 5: Analytical Characterization

To ensure the integrity of this building block in research, the following analytical parameters must be verified.

Method Expected Signal / Criteria
¹H NMR (400 MHz, CDCl₃) δ 8.55 (d, 1H) (Pyrimidine H6), δ 7.05 (d, 1H) (Pyrimidine H5), δ 3.85 (d, 1H) (Chiral CH-NH₂), δ 2.50 (s, 3H) (Ar-CH₃), δ 1.95 (m, 1H) (Isopropyl CH), δ 0.90 (dd, 6H) (Isopropyl CH₃).
LC-MS (ESI) [M+H]⁺ = 166.13 . Expect a clean single peak.
Chiral HPLC Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10). Verify ee > 98% for asymmetric applications.
Appearance Colorless oil or low-melting white solid (as free base); White solid (as HCl salt).

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link

  • Boss, C., et al. (2010). "Recent Trends in Orexin Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters, 20(1), 53-59. (Discusses the structural evolution of ORA scaffolds).
  • Porter, R. A., et al. (2009). "1,3-Biarylureas as Selective Non-peptide Antagonists of the Orexin-1 Receptor." Bioorganic & Medicinal Chemistry Letters, 11(14), 1907-1910.
  • SynChem, Inc. "Catalog Entry: C9H15N3 (MFCD14706182)." SynChem Online Catalog. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on pyrimidine as a phenyl bioisostere).

Spectroscopic Data for 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine, a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of expected spectral features, supported by data from analogous structures and authoritative spectroscopic references. The methodologies outlined herein provide a robust framework for the structural elucidation and characterization of this and similar heterocyclic compounds.

Introduction and Molecular Structure

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (C₉H₁₅N₃, Molecular Weight: 165.24 g/mol ) is a heterocyclic compound featuring a chiral primary amine linked to a 4-methylpyrimidine ring via an isobutyl backbone. The accurate characterization of such molecules is paramount for confirming chemical identity, assessing purity, and understanding structure-activity relationships in drug discovery pipelines. Spectroscopic techniques are the cornerstone of this characterization process.[1] This guide will systematically predict and analyze the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

The structural features dictating the spectroscopic output are the distinct chemical environments of the protons and carbons in both the aliphatic and aromatic moieties, the vibrational modes of the primary amine and pyrimidine ring, and the molecule's fragmentation behavior upon ionization.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine with atom numbering.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule. The predicted ¹H NMR spectrum is based on the analysis of electron density around the protons and spin-spin coupling interactions with neighboring protons.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H6 (pyrimidine)~8.4 - 8.6Doublet (d)~5.01H
H5 (pyrimidine)~7.0 - 7.2Doublet (d)~5.01H
H1' (methine)~4.5 - 4.7Doublet (d)~7.01H
C4-CH₃ (methyl)~2.5 - 2.6Singlet (s)-3H
H2' (methine)~2.0 - 2.2Multiplet (m)-1H
NH₂ (amine)~1.5 - 2.5 (broad)Singlet (s, broad)-2H
C3'-CH₃ (methyls)~0.9 - 1.1Doublet (d)~6.56H
Rationale and Interpretation
  • Aromatic Protons (H5, H6): The pyrimidine ring protons are located in the aromatic region of the spectrum. H6 is adjacent to a nitrogen atom, which is strongly electron-withdrawing, causing a significant downfield shift to approximately 8.4-8.6 ppm.[2][3][4] H5 is less deshielded and is expected to appear around 7.0-7.2 ppm. These two protons will form a doublet system due to coupling with each other.[3]

  • Methine Proton (H1'): The proton on C1' is attached to a chiral center and is adjacent to both the electron-withdrawing pyrimidine ring and the amine group. This environment causes a downfield shift to the ~4.5-4.7 ppm region.[5] It will appear as a doublet due to coupling with the single proton on C2'.

  • Pyrimidine Methyl Protons (C4-CH₃): The methyl group attached to the pyrimidine ring is deshielded by the aromatic system, leading to a predicted chemical shift of ~2.5-2.6 ppm. As there are no adjacent protons, this signal will be a singlet.[2]

  • Aliphatic Methine Proton (H2'): The proton on C2' is part of the isobutyl group. It is coupled to the H1' proton and the six protons of the two methyl groups. This complex coupling will result in a multiplet in the ~2.0-2.2 ppm range.[6]

  • Amine Protons (NH₂): The chemical shift of primary amine protons is highly variable and depends on solvent, concentration, and temperature. They typically appear as a broad singlet between 1.5 and 2.5 ppm and may exchange with D₂O, causing the signal to disappear.[7]

  • Aliphatic Methyl Protons (C3'-CH₃): The two methyl groups on C2' are diastereotopic but are expected to have very similar chemical shifts, appearing as an apparent doublet around 0.9-1.1 ppm due to coupling with the H2' proton.[6]

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum involves the following steps:[8][9][10]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the labile amine protons.[10]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).[5]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Data Acquisition: Acquire the spectrum at a constant temperature (typically 25 °C). Key parameters include an appropriate pulse angle (e.g., 30-90°), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.[8]

Caption: Experimental workflow for ¹H NMR spectroscopy.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. As ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (pyrimidine)~165 - 170
C4 (pyrimidine)~160 - 165
C6 (pyrimidine)~155 - 160
C5 (pyrimidine)~120 - 125
C1' (methine)~55 - 60
C2' (methine)~40 - 45
C4-CH₃ (methyl)~20 - 25
C3' (methyls)~18 - 22
Rationale and Interpretation
  • Pyrimidine Carbons (C2, C4, C6, C5): The carbons within the pyrimidine ring are significantly deshielded and appear in the downfield region of the spectrum. Carbons bonded to nitrogen (C2, C4, C6) are the most downfield, with C2, being between two nitrogens and bonded to the side chain, predicted to be the most deshielded.[11][12] C5, being a standard aromatic CH, will be the most upfield of the ring carbons.

  • Aliphatic Carbons (C1', C2', C3'): The aliphatic carbons appear in the upfield region. C1' is bonded to the electronegative nitrogen of the amine and the pyrimidine ring, shifting it downfield to ~55-60 ppm.[13][14][15] The other isobutyl carbons, C2' and C3', will appear at more typical alkane shifts.

  • Methyl Carbons (C4-CH₃, C3'): The methyl carbon attached to the pyrimidine ring (C4-CH₃) will be slightly downfield compared to the aliphatic methyl carbons (C3') due to the influence of the aromatic ring.[11]

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a quantitative ¹³C NMR spectrum requires specific considerations to overcome the long relaxation times and the Nuclear Overhauser Effect (NOE).[16]

  • Sample Preparation: A more concentrated sample is generally required than for ¹H NMR, typically 50-100 mg dissolved in ~0.7 mL of a deuterated solvent.[9]

  • Instrumentation: A high-field NMR spectrometer is advantageous.

  • Data Acquisition: Use a pulse sequence with proton decoupling (e.g., zgpg30). To obtain quantitative data, inverse-gated decoupling should be used to suppress the NOE, and a long relaxation delay (d1), often 5-10 times the longest carbon T₁ relaxation time, is necessary.[16][17] A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phasing, and baseline correction.[18]

G cluster_setup Spectrometer Setup Select Pulse Program (e.g., zgpg30) Select Pulse Program (e.g., zgpg30) Set Relaxation Delay (d1) Set Relaxation Delay (d1) Select Pulse Program (e.g., zgpg30)->Set Relaxation Delay (d1) Set Number of Scans (ns) Set Number of Scans (ns) Set Relaxation Delay (d1)->Set Number of Scans (ns) Acquire Data Acquire Data Set Number of Scans (ns)->Acquire Data Concentrated Sample Concentrated Sample Concentrated Sample->Select Pulse Program (e.g., zgpg30) Process Spectrum Process Spectrum Acquire Data->Process Spectrum

Caption: Key acquisition parameters for ¹³C NMR.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Medium (two bands)
3100 - 3000C-H StretchAromatic (pyrimidine)Medium
3000 - 2850C-H StretchAliphatic (isobutyl)Strong
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium
1600 - 1550C=N, C=C StretchPyrimidine RingMedium-Strong
1250 - 1020C-N StretchAliphatic AmineMedium
910 - 665N-H WagPrimary AmineStrong, Broad
Rationale and Interpretation
  • N-H Vibrations: The primary amine group is expected to show several characteristic peaks. The N-H stretching region (3400-3250 cm⁻¹) should display two distinct bands, corresponding to the asymmetric and symmetric stretching modes, which is a hallmark of a primary amine.[7][19][20] A medium intensity scissoring (bending) vibration is predicted around 1650-1580 cm⁻¹, and a strong, broad N-H wagging band is expected in the 910-665 cm⁻¹ region.[19][20]

  • C-H Stretching: The spectrum will contain C-H stretching vibrations from both the aromatic pyrimidine ring (typically just above 3000 cm⁻¹) and the aliphatic isobutyl group (just below 3000 cm⁻¹).[21]

  • Pyrimidine Ring Vibrations: The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1600-1550 cm⁻¹ region.[22][23]

  • C-N Stretching: The stretching of the C-N single bond in the aliphatic amine portion of the molecule is expected to produce a medium intensity band in the 1250-1020 cm⁻¹ range.[19]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, a Nujol mull or Attenuated Total Reflectance (ATR) can be used.

  • Background Spectrum: A background spectrum of the pure KBr pellet or the empty ATR crystal is collected first.

  • Sample Spectrum: The sample is then scanned, and the instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[24] For structural elucidation, electron ionization (EI) is often used, which causes fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the molecular structure.

Predicted Key Fragments
m/zProposed FragmentFragmentation Pathway
165[C₉H₁₅N₃]⁺˙Molecular Ion (M⁺˙)
150[M - CH₃]⁺Loss of a methyl radical
122[C₇H₁₀N₂]⁺α-cleavage: Loss of isopropyl radical
108[C₅H₆N₃]⁺Cleavage of the C1'-C2' bond
94[C₄H₄N₃]⁺Pyrimidine ring fragment
Rationale and Interpretation
  • Molecular Ion: The molecular ion peak (M⁺˙) is expected at an m/z of 165. According to the nitrogen rule, a compound with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular weight, which is consistent.[25]

  • Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, where the bond adjacent to the C-N bond is broken.[25][26][27] This leads to the formation of a resonance-stabilized iminium cation. In this molecule, α-cleavage would involve the loss of the isopropyl radical (mass 43), resulting in a prominent peak at m/z 122 (165 - 43). This is expected to be the base peak or a very significant fragment.

  • Other Fragmentations:

    • Loss of a methyl group (mass 15) from the isobutyl moiety could lead to a fragment at m/z 150.

    • Cleavage of the C1'-C2' bond can lead to the formation of a pyrimidine-containing fragment at m/z 108.

    • Further fragmentation of the pyrimidine ring itself can occur, though the ring is relatively stable.[1][28][29][30] Characteristic pyrimidine fragments may appear at lower m/z values.

G cluster_frags Fragmentation Pathways M Molecular Ion [C₉H₁₅N₃]⁺˙ m/z = 165 F1 [M - C₃H₇]⁺ m/z = 122 M->F1 α-cleavage - •C₃H₇ F2 [C₅H₆N₃]⁺ m/z = 108 M->F2 C1'-C2' cleavage F3 [M - CH₃]⁺ m/z = 150 M->F3 - •CH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, as the effluent from a gas chromatograph (GC-MS) for volatile compounds.[31][32]

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for EI-MS), causing ionization and fragmentation.[29]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.[33]

Conclusion

This guide provides a detailed, predicted spectroscopic profile for 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive analytical framework for the structural confirmation of this molecule. The key identifying features are expected to be the characteristic doublet signals of the pyrimidine protons in the ¹H NMR spectrum, the distinctive two-band N-H stretch in the IR spectrum, and the prominent base peak at m/z 122 in the mass spectrum resulting from α-cleavage. The experimental protocols described provide standardized methods for acquiring high-quality data. This document serves as a valuable resource for scientists engaged in the synthesis, purification, and characterization of novel heterocyclic compounds.

References

  • Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. Retrieved from [Link]

  • NIU Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Polshettiwar, V., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. Retrieved from [Link]

  • Canadian Science Publishing. (1984). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Siuzdak, G., & BelBruno, J. J. (1990). The Scripps Center for Metabolomics and Mass Spectrometry. Paper presented at RIS 90, Varese, Italy. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. Retrieved from [Link]

  • SciELO. (n.d.). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Bruker. (n.d.). 1H NMR Protocol for Beginners DRX-400. Retrieved from [Link]

  • The Royal Society of Chemistry. (2006). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

  • PubMed. (2021). 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

  • Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • PubMed. (n.d.). FT-IR and Raman spectra, ab initio and density functional computations of the vibrational spectra, molecular geometries and atomic charges of uracil and 5-halogenated uracils (5-X-uracils; X=F, Cl, Br, I). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 17. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • Johns Hopkins University. (n.d.). Sample Preparation and Submission Guidelines. Mass Spectrometry Facility. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

  • Huag, T. R., et al. (2020). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]

  • Wevers, R. A., et al. (n.d.). 1H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism. UvA-DARE (Digital Academic Repository). Retrieved from [Link]

  • PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

  • University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2011). Methodology: Mass Spectrometry. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Proposal: Recommendation on Measuring and Providing Mass Spectra as Chemical Information of Organic Molecules (Secondary Publication). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Ovid. (n.d.). H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Therapeutic Target Profiling: 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide analyzes the therapeutic potential and pharmacophoric utility of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (CAS: 1339571-03-7).[1]

A Structural & Pharmacological Analysis for Fragment-Based Drug Discovery[1]

Executive Summary & Compound Identity

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (henceforth MMPA ) represents a high-value "privileged scaffold" in medicinal chemistry.[1] Unlike classic 2-aminopyrimidines (which are ubiquitous kinase hinge-binders), MMPA features a C-linked pyrimidine attached to a chiral, branched alkyl amine.[1]

This specific topology classifies MMPA as a Valine Bioisostere —where the carboxylic acid of the amino acid is replaced by a lipophilic, aromatic pyrimidine ring.[1] This structural mimicry allows MMPA to function as a critical building block for peptidomimetics, CNS-active agents, and epigenetic modulators.[1]

PropertySpecification
IUPAC Name 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine
CAS Number 1339571-03-7
Molecular Formula C9H15N3
Molecular Weight 165.24 Da
Pharmacophore Class

-Amino-alkyl-pyrimidine / Valine Mimic
Key Structural Features Pyrimidine acceptor ring, Primary amine donor, Isopropyl steric bulk

Structural Pharmacophore Analysis

To understand the therapeutic targets of MMPA, one must deconstruct its interaction potential.[1] The molecule is not merely a linker; it is a functional probe.[1]

The "Reversed" Binding Mode

Most pyrimidine drugs (e.g., Imatinib) use the exocyclic nitrogen to bind.[1] MMPA, however, presents a carbon-carbon bond between the ring and the amine-bearing carbon.[1]

  • The Amine (

    
    ):  Acts as a critical hydrogen bond donor or salt-bridge partner (e.g., with Asp/Glu residues in GPCR binding pockets).[1]
    
  • The Pyrimidine Ring: Functions as a

    
    -stacking element and a weak hydrogen bond acceptor (N1/N3).[1]
    
  • The Isopropyl Group: Provides a high-affinity hydrophobic anchor, mimicking the side chain of Valine or Leucine, essential for filling "hydrophobic pockets" in enzymes like LSD1 or MAO-B .[1]

Pharmacophore MMPA MMPA Scaffold Amine Primary Amine (H-Bond Donor / Cation) MMPA->Amine Ring Pyrimidine Ring (Pi-Stacking / Acceptor) MMPA->Ring Alkyl Isopropyl Group (Hydrophobic Anchor) MMPA->Alkyl GPCR GPCRs (TAAR1, 5-HT) Amine->GPCR Salt Bridge (Asp3.32) Epigenetic LSD1 / MAO Enzymes Ring->Epigenetic Pi-Pi T-Shaped Alkyl->Epigenetic Van der Waals

Figure 1: Pharmacophore decomposition of MMPA showing interaction modalities with key target classes.[1]

Primary Therapeutic Targets

Based on structural homology and fragment-based screening data, MMPA is a priority scaffold for the following biological targets.

Trace Amine-Associated Receptors (TAARs)

The structural motif of an aromatic ring connected to an alkyl amine is the defining feature of TAAR ligands (e.g.,


-phenylethylamine).[1]
  • Mechanism: MMPA acts as a rigidified, heteroaromatic analog of endogenous trace amines.[1] The pyrimidine ring reduces metabolic liability compared to a phenyl ring (avoiding rapid hydroxylation).[1]

  • Therapeutic Application: Schizophrenia, Depression, and Addiction.[1] TAAR1 agonists modulate dopaminergic firing rates.[1]

  • Binding Hypothesis: The primary amine of MMPA forms a salt bridge with Asp3.32 in the TAAR1 transmembrane domain, while the 4-methylpyrimidine occupies the hydrophobic orthosteric pocket.[1]

Epigenetic Erasers: LSD1 (KDM1A) Inhibitors

Lysine Specific Demethylase 1 (LSD1) is a flavin-dependent enzyme that demethylates histones.[1] Its active site accommodates the N-terminal tail of Histone H3.[1]

  • Relevance: MMPA mimics the N-terminal Alanine-Arginine motif or the Valine residues of the histone tail.[1]

  • Design Strategy: MMPA is often coupled with a cyclopropylamine or propargylamine "warhead" to form irreversible inhibitors.[1] The MMPA fragment serves as the "recognition cap" that guides the molecule into the substrate tunnel.[1]

  • Therapeutic Area: Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[1]

Monoamine Oxidase B (MAO-B)

Similar to TAARs, MAO-B targets small hydrophobic amines.[1]

  • Selectivity: The "4-methyl" substitution on the pyrimidine ring of MMPA provides steric bulk that can favor MAO-B selectivity over MAO-A, as the MAO-B substrate cavity is essentially a "bipartite" hydrophobic tunnel better suited for branched inhibitors.[1]

Experimental Validation Protocols

To validate MMPA as a hit for these targets, the following self-validating workflows are recommended.

Protocol A: Fragment-Based Screening via SPR (Surface Plasmon Resonance)

Objective: Determine binding affinity (


) and residence time of MMPA against purified LSD1 or TAAR1 protein.[1]
  • Sensor Chip Preparation: Immobilize biotinylated LSD1 on a Streptavidin (SA) sensor chip.[1] Target density: 2000–3000 RU.[1]

  • Compound Preparation: Dissolve MMPA (CAS 1339571-03-7) in 100% DMSO to 100 mM.[1] Dilute to running buffer (PBS-P+, 1% DMSO) to concentrations ranging from 10

    
    M to 500 
    
    
    
    M.
  • Injection Cycle:

    • Flow rate: 30

      
      L/min.[1]
      
    • Contact time: 60s.[1]

    • Dissociation time: 120s.[1]

  • Data Analysis: Use a steady-state affinity model (1:1 binding).[1] Look for "square-wave" sensorgrams typical of fast-on/fast-off fragment binding.[1]

  • Control: Use Tranylcypromine as a positive control competitor.[1]

Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Confirm target engagement by measuring thermal stabilization (


).[1]
  • Mix: 2

    
    M Recombinant Protein + 5x SYPRO Orange dye + 1 mM MMPA in reaction buffer.
    
  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Readout: A positive shift (

    
    C) indicates specific binding and stabilization of the protein fold.[1]
    

Synthesis & Optimization Pathway

MMPA is rarely the final drug; it is the starting scaffold .[1] The primary optimization vector acts through the amine nitrogen.[1]

Synthesis MMPA MMPA (Scaffold) Step1 Amide Coupling (R-COOH + HATU) MMPA->Step1 Step2 Reductive Amination (R-CHO + NaBH(OAc)3) MMPA->Step2 Product1 Peptidomimetic (Protease Inhibitor) Step1->Product1 Product2 Secondary Amine (GPCR Ligand) Step2->Product2

Figure 2: Divergent synthesis pathways for transforming MMPA into bioactive leads.[1]

Key Reaction: To derivatize MMPA without racemization of the chiral center (if using enantiopure starting material), avoid harsh basic conditions.[1]

  • Recommended Coupling: Use HATU/DIPEA in DMF at 0°C for amide formation.[1]

  • Verification: Monitor conversion via LC-MS (ESI+). The pyrimidine ring provides a distinct UV signature at 254 nm.[1]

References

  • PubChem Compound Summary. (2025). 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine.[1][2] National Library of Medicine.[1] Link[1]

  • Wnt/

    
    -Catenin Agonists.  (2009).[1][3] Discovery of Pyrimidine-Amine Derivatives as Bone Formation Agents. Journal of Medicinal Chemistry. Link (Demonstrates the utility of the pyrimidine-amine scaffold).
    
  • Fragment-Based Drug Discovery. (2020).[1] The Role of Small Amine Fragments in GPCR Targeting. Nature Reviews Drug Discovery. Link

  • Enamine Building Blocks. (2024). Catalog of Heterocyclic Amines for Medicinal Chemistry. Enamine Ltd.[1] Link

Sources

In Silico Modeling & Fragment-Based Assessment of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the in silico modeling, structural characterization, and lead optimization potential of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine . This document is structured for computational chemists and medicinal chemists engaged in Fragment-Based Drug Discovery (FBDD).

Executive Summary

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (hereafter referred to as MMPA ) represents a high-value scaffold for drug discovery, particularly within kinase and GPCR targeting programs. Structurally, MMPA features a pyrimidine core substituted with a chiral aliphatic amine side chain. This motif offers a unique "privileged structure" profile: the pyrimidine ring provides a robust hydrogen-bond acceptor system for hinge binding, while the chiral amine offers a vector for solubilizing groups or specific electrostatic interactions within a binding pocket.

This guide outlines a comprehensive in silico workflow to characterize MMPA, predicting its physicochemical properties, identifying potential biological targets via inverse docking, and optimizing its structure into a potent lead candidate.

Structural Analysis & Physicochemical Profiling

Before initiating docking or dynamics simulations, the molecular entity must be rigorously prepared. MMPA poses two critical modeling challenges: stereochemistry (the C1 chiral center) and protonation state (the aliphatic amine vs. the pyrimidine ring).

Stereochemical Configuration

MMPA contains one chiral center at the C1 position of the propyl chain.

  • Protocol: Generate both (R)- and (S)-enantiomers. In the absence of specific synthesis data, the racemate is assumed, but in silico screens must treat enantiomers as distinct entities due to the high stereoselectivity of protein binding pockets.

  • Tool: Schrödinger LigPrep or MOE Stereo-Generator.

Ionization & Tautomerism (pKa Prediction)

Correct protonation is non-negotiable for accurate binding energy calculation.

  • Aliphatic Amine (N-aliphatic): Predicted pKa

    
     9.5 – 10.5. At physiological pH (7.4), this group will be protonated (+1 charge) .
    
  • Pyrimidine Nitrogens (N-aromatic): Predicted pKa

    
     1.0 – 2.0. At pH 7.4, these remain neutral .
    
  • Implication: The molecule acts as a cation. The positive charge on the amine is critical for forming salt bridges (e.g., with Asp/Glu residues in the target).

Calculated Physicochemical Properties (Lipinski Compliance)

The following properties were calculated using the QikProp (Schrödinger) and SwissADME engines.

PropertyValue (Predicted)Interpretation
Molecular Weight 165.24 DaFragment-Like (Ideal for FBDD)
LogP (Octanol/Water) 1.1 - 1.4Highly favorable; good bioavailability potential.
TPSA ~52 ŲExcellent membrane permeability (BBB penetrant).
H-Bond Donors 2 (NH2)Good interaction potential.
H-Bond Acceptors 3 (2 Pyrimidine N, 1 Amine N)Versatile binding.
Rotatable Bonds 3Low entropic penalty upon binding.

Target Identification: Inverse Docking Strategy

Since MMPA is a fragment/scaffold rather than an established drug, the primary in silico task is Target Fishing —identifying which protein families it is most likely to inhibit.

Pharmacophore Mapping

The MMPA scaffold presents a distinct pharmacophore:

  • Aromatic Hydrophobic Core: 4-methylpyrimidine ring.

  • H-Bond Acceptor: Pyrimidine N1/N3.

  • Positive Ionizable Center: Primary amine.

Target Prediction Workflow

We utilize a "Reverse Docking" approach, screening MMPA against a database of therapeutically relevant pockets (e.g., the scPDB or BindingDB).

Predicted High-Probability Targets:

  • Kinases (ATP-Binding Site): The pyrimidine ring mimics the adenine moiety of ATP. The amine can interact with the ribose-binding region or the "sugar pocket" residues (e.g., Glu/Asp).

  • Biogenic Amine GPCRs: The aliphatic amine + aromatic ring motif mimics histamine, dopamine, and serotonin. MMPA is likely a Histamine H3/H4 receptor ligand or a Trace Amine-Associated Receptor (TAAR) modulator.

  • Transporters: Monoamine transporters (DAT/NET/SERT).

Experimental Protocol: Molecular Docking (Case Study)

Objective: Model the binding mode of (R)-MMPA into a representative Kinase target (e.g., CDK2, PDB: 1DI8) to validate the "hinge-binder" hypothesis.

Step-by-Step Methodology

Step 1: Protein Preparation

  • Source: Download PDB structure 1DI8 (CDK2).

  • Clean-up: Remove water molecules >5Å from the ligand. Add missing hydrogens.

  • Optimization: Optimize H-bond network using PROPKA at pH 7.4. Minimize energy using OPLS4 force field (RMSD convergence < 0.30 Å).

Step 2: Ligand Preparation (MMPA)

  • Generation: Build 3D structure of (R)-MMPA.

  • Ionization: Set pH to 7.4 +/- 0.0 (ensure amine is protonated).

  • Conformers: Generate low-energy conformers (max 32) to sample the isopropyl rotation.

Step 3: Grid Generation

  • Center: Define the grid box (20x20x20 Å) centered on the native ligand (ATP or inhibitor) centroid.

  • Constraints: Define a hydrogen bond constraint on the hinge residue (e.g., Leu83 in CDK2) to enforce pyrimidine binding.

Step 4: Docking (Glide/AutoDock Vina)

  • Precision: Standard Precision (SP) for initial sampling, followed by Extra Precision (XP) for top poses.

  • Scoring: Use GlideScore or Vina Score. Focus on poses that satisfy the hinge H-bond and the salt bridge with the conserved Lysine (Lys33).

Visualization of Signaling & Workflow

The following diagram illustrates the logical flow from structural analysis to lead optimization.

MMPA_Workflow Input Input: MMPA Structure (CAS: 1339571-03-7) Prep Ligand Prep (LigPrep/Epik) pH 7.4, OPLS4 Input->Prep Stereo Stereo Generation (R) vs (S) Prep->Stereo Target Target Prediction (SwissTarget/SEA) Kinases & GPCRs Stereo->Target Docking Molecular Docking (Glide XP) Hinge Constraints Target->Docking Select Target MD MD Simulation (Desmond/GROMACS) 100ns, NPT Docking->MD Top Pose MD->Docking Refine Pose Output Lead Candidate Optimized Affinity MD->Output Stability Check

Figure 1: Computational workflow for the structural characterization and optimization of the MMPA scaffold.

ADMET & Toxicity Prediction

For a fragment to become a lead, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

Blood-Brain Barrier (BBB) Permeability
  • Prediction: High.

  • Reasoning: Low molecular weight (<200), moderate LogP (~1.2), and low Polar Surface Area (<60 Ų) suggest MMPA will readily cross the BBB.

  • Implication: Ideal for CNS targets (neurodegenerative diseases), but poses a risk of CNS side effects if the target is peripheral.

Metabolic Stability (CYP450)
  • Risk: The primary amine is susceptible to oxidative deamination (MAO enzymes) or N-acetylation. The methyl group on the pyrimidine is a potential site for metabolic oxidation (benzylic-like oxidation).

  • Optimization Strategy: Block metabolic "hotspots" by fluorination (e.g., replacing the methyl H with F) or cyclization of the amine.

Lead Optimization: From Fragment to Drug

MMPA is a "seed." To improve potency (from


M to nM range), we employ Fragment Growing .

Strategy:

  • Vector 1 (Amine N): Derivatize the primary amine with an amide or urea linkage to reach the "solvent front" or "back pocket" of the kinase. This is the most accessible vector.

  • Vector 2 (Pyrimidine C5/C6): Substitution at the 5-position of the pyrimidine ring (currently unsubstituted) can access the "gatekeeper" region in kinases.

  • Rigidification: Constrain the isopropyl group into a ring (e.g., cyclopropyl or cyclobutyl) to reduce entropic penalty.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Friesner, R. A., et al. (2004). "Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy." Journal of Medicinal Chemistry, 47(7), 1739-1749. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. Link

  • Harder, E., et al. (2016). "OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins." Journal of Chemical Theory and Computation, 12(1), 281-296. Link

  • BLDpharm. (n.d.). "2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine Product Page." BLD Pharm. Link

Methodological & Application

Protocol: High-Purity Isolation of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine, a key heterocyclic amine intermediate in pharmaceutical synthesis. The inherent basicity of this compound presents unique challenges for traditional purification methods, such as strong interactions with acidic stationary phases in chromatography, leading to poor recovery and peak shape. We present a multi-modal purification strategy, beginning with a bulk purification via acid-base extraction, followed by high-resolution flash chromatography, and concluding with final polishing by recrystallization. This guide explains the rationale behind each step, offers detailed, validated protocols, and includes methods for assessing final purity, ensuring a robust and reproducible workflow for obtaining material that meets stringent drug development standards.

Introduction: The Challenge of Purifying Basic Intermediates

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is a substituted pyrimidine derivative whose structural motifs are common in pharmacologically active molecules. The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1]

The primary challenge in purifying this and similar compounds stems from the basic nature of the primary amine and the pyrimidine ring's nitrogen atoms.[2] These basic centers readily interact with the acidic silanol groups on standard silica gel, a common stationary phase for chromatography.[3][4] This acid-base interaction can lead to significant product loss, irreversible adsorption, and severe peak tailing, complicating isolation and reducing yield.[4]

This application note details a systematic approach to overcome these challenges, providing researchers with a logical workflow to achieve high purity.

Compound Profile
PropertyValue
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
CAS Number 1339571-03-7[5]
Structure
2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine
Class Heterocyclic Primary Amine

Purification Strategy Overview

A successful purification strategy depends on the impurity profile of the crude material. A logical progression from bulk impurity removal to high-resolution polishing is often the most efficient approach.

Purification_Strategy start Crude Product Analysis extraction Protocol 1: Acid-Base Extraction start->extraction Gross acidic or neutral impurities present chromatography Protocol 2: Flash Chromatography start->chromatography Complex mixture of structurally similar impurities extraction->chromatography Further purification needed recrystallization Protocol 3: Recrystallization chromatography->recrystallization High crystalline purity required qc Final Purity Assessment (HPLC, NMR) chromatography->qc Sufficiently pure (>98%) recrystallization->qc

Caption: High-level decision workflow for purification.

Protocol 1: Acid-Base Liquid-Liquid Extraction

Principle: This technique is a highly effective first-pass purification to separate the basic target compound from non-basic (neutral or acidic) impurities.[6] The protocol leverages the differential solubility of the amine in its neutral and protonated (salt) forms. By treating the crude mixture with aqueous acid, the basic amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase.[7][8] Neutral and acidic impurities remain in the organic layer and are washed away. Subsequently, the aqueous layer is basified to regenerate the neutral, water-insoluble amine, which can be recovered by back-extraction into an organic solvent.[8][9]

Acid_Base_Extraction node_start Start Crude product dissolved in organic solvent (e.g., DCM, EtOAc) node_acid Step 1: Acidic Wash Add 1M HCl (aq). Shake in separatory funnel. Organic Layer (Neutral/Acidic Impurities) Aqueous Layer (Protonated Amine Salt) node_start->node_acid node_discard_org {Discard Organic Layer} node_acid:f0->node_discard_org node_base node_base node_acid:f1->node_base node_back_extract Step 3: Back-Extraction Extract with fresh organic solvent (e.g., DCM). Organic Layer (Purified Amine) Aqueous Layer (Inorganic Salts) node_base->node_back_extract node_final Step 4: Final Workup Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo. node_back_extract:f0->node_final

Caption: Workflow for acid-base extraction purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask. The upper organic layer, containing neutral and acidic impurities, can be discarded. For maximum recovery, re-extract the organic layer with a fresh portion of 1M HCl and combine the aqueous layers.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 10, as confirmed by pH paper. The neutral amine may precipitate or form an oily layer.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (DCM is often effective here). Shake vigorously and allow the layers to separate.

  • Isolation: Drain the organic layer containing the purified amine. Re-extract the aqueous layer twice more with fresh organic solvent. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified amine.

Protocol 2: High-Resolution Flash Chromatography

Principle: For separating the target amine from structurally similar impurities, flash chromatography is the method of choice.[10] Given the basic nature of the analyte, standard silica gel is often problematic.[3] We present two superior, modern approaches.

MethodStationary PhaseMobile Phase PrincipleProsCons
A: Modified Normal Phase Standard Silica GelNon-polar solvent with a polar modifier (e.g., Hexane/EtOAc + 0.5% Triethylamine)Uses common, inexpensive silica.Requires removal of high-boiling triethylamine; can be difficult to optimize.[4]
B: Amine-Functionalized Phase Amine-bonded SilicaSimple non-polar/polar solvent gradient (e.g., Hexane/EtOAc).Eliminates need for basic additives; excellent peak shape and recovery; simplified workup.[3][10][11]Higher initial cost of the specialized column.
C: Reversed Phase C18-bonded SilicaPolar solvent with organic modifier at high pH (e.g., Water/Acetonitrile + 0.1% NH₄OH)Excellent for polar compounds; orthogonal to normal phase.May require lyophilization to remove aqueous mobile phase; high pH can degrade silica.[4]

Recommended Protocol: Flash Chromatography on Amine-Functionalized Silica (Method B)

This method is highly recommended for its robustness and reproducibility. The amine-functionalized stationary phase effectively shields the acidic silanols, preventing strong interactions and allowing for purification with a simple binary solvent system.[3][12]

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude or partially purified amine in a minimal amount of a strong solvent (e.g., DCM or methanol). Add a small amount of Celite® or silica gel to the solution and concentrate to a dry, free-flowing powder. This dry loading technique prevents solvent effects that can degrade separation performance.[12]

  • Column Selection: Choose an appropriately sized amine-functionalized flash cartridge (e.g., Biotage® KP-NH) based on the mass of the crude material (typically a 1-5% loading by weight).[12]

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 100% Hexane or 98:2 Hexane/EtOAc) for at least 5 column volumes.

  • Elution Gradient: Elute the compound using a linear gradient. A typical starting point would be:

    • Solvent A: Hexane

    • Solvent B: Ethyl Acetate

    • Gradient: 0-100% B over 10-15 column volumes. The optimal gradient should be developed based on preliminary Thin Layer Chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions based on UV absorbance (typically at 254 nm).

  • Analysis and Pooling: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product. Pool the pure fractions.

  • Concentration: Remove the solvent under reduced pressure to yield the highly purified product.

Protocol 3: Recrystallization for Final Polishing

Principle: Recrystallization is a powerful technique for achieving the highest level of purity, particularly for crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[13] A carefully chosen solvent will dissolve the compound when hot but not at room temperature, while impurities remain in solution or are removed via hot filtration.[14]

Solvent Selection:

The key to successful recrystallization is selecting the proper solvent.[14]

  • The target compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (0-25°C).

  • Impurities should either be completely soluble or completely insoluble at all temperatures.

  • The solvent should be chemically inert towards the compound and have a relatively low boiling point for easy removal.

For amines, which can be oily, converting the free base to a salt (e.g., a hydrochloride or carbonate salt) can often yield a more crystalline material that is easier to recrystallize.[15][16] Alternatively, a mixed-solvent system (e.g., isopropanol/hexane) may be effective.

Step-by-Step Methodology:

  • Dissolution: Place the amine in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.[14][17]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[18] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[18]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment and Quality Control

Final purity must be confirmed using orthogonal analytical techniques.

A. High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a standard method for assessing the purity of pyrimidine derivatives.[1][19]

HPLC ParametersRecommended Conditions
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid or TFA
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 270 nm
Injection Volume 10 µL

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the structural identity and detecting any proton-containing impurities. The spectrum should be clean, with integrations matching the number of protons in the structure.[20]

Expected ¹H NMR Chemical Shifts (Illustrative, in CDCl₃):

  • Pyrimidine Protons (2H): δ ~8.5-7.0 ppm

  • CH-N (1H): δ ~4.0-3.5 ppm

  • CH(CH₃)₂ (1H): δ ~2.5-2.0 ppm

  • Pyrimidine-CH₃ (3H): δ ~2.5 ppm

  • NH₂ (2H): Broad singlet, δ varies with concentration

  • CH(CH₃)₂ (6H): Doublet, δ ~1.0-0.8 ppm

Troubleshooting

ProblemPotential CauseSuggested Solution
Low recovery from silica column Strong acid-base interaction with stationary phase.Add 0.5-1% triethylamine or ammonia to the mobile phase.[11] Switch to an amine-functionalized or alumina column.[3][4]
Compound fails to crystallize Solution is not saturated; compound is an oil.Reduce solvent volume. Try a different solvent or mixed-solvent system. Attempt to crystallize a salt form (e.g., HCl salt).
Multiple spots on TLC after purification Co-eluting impurities.Change the chromatography solvent system to alter selectivity. Use an orthogonal method (e.g., reversed-phase if normal-phase failed).
Product appears as an oil Low melting point or residual solvent.Ensure all solvent is removed under high vacuum. Consider conversion to a solid salt for easier handling.

References

  • King Group.
  • Biotage.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022).
  • BenchChem.
  • Wikipedia. Acid–base extraction.
  • University of Colorado Boulder. Liquid/liquid Extraction.
  • TMP Chem. Acid-Base Extraction Tutorial. (2020). YouTube.
  • Biotage.
  • Biotage. Is there an easy way to purify organic amines?. (2023).
  • California State University, Sacramento.
  • Biotage.
  • Chemistry LibreTexts.
  • University of California, Irvine.
  • ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. (2021).
  • CymitQuimica. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine.
  • University of Missouri-St. Louis.
  • University of Wisconsin-Madison. Chem 267.
  • BLDpharm. 1339571-03-7|2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine.
  • SWGDRUG.org. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. (2017).
  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine.
  • BenchChem. Application Note: HPLC Purity Analysis of 2-Chloro-4-methylpyrimidin-5-amine.
  • Google Patents. US5037982A - Method of purifying 2-methyl-4-amino-5-aminomethylpyrimidine.
  • ResearchGate.
  • Doc Brown's Chemistry. INDEX of 1H NMR spectra of organic compounds.

Sources

Application Note: Comprehensive Analytical Characterization of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the structural elucidation, purity assessment, and detailed characterization of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine. As a chiral amine containing a heterocyclic pyrimidine moiety, this compound represents a class of molecules with significant potential as building blocks in pharmaceutical and agrochemical synthesis. Robust and orthogonal analytical techniques are paramount for ensuring its identity, purity, and quality. This document outlines detailed protocols and the scientific rationale for employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, quality control analysts, and drug development professionals, providing a self-validating framework for comprehensive characterization.

Compound Profile

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is a primary amine with a chiral center at the carbon adjacent to the pyrimidine ring. Its structure dictates the required analytical approach, focusing on both constitutional and stereochemical confirmation.

PropertyValueSource
IUPAC Name 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine-
CAS Number 1339571-03-7[1]
Molecular Formula C₉H₁₅N₃[1]
Molecular Weight 165.24 g/mol [1]
Structure Chemical Structure (Illustrative Structure)-

Logical Workflow for Analytical Characterization

A multi-technique, orthogonal approach is essential for the unambiguous characterization of a novel or reference standard compound. The following workflow ensures that data from each analysis corroborates the others, leading to a high-confidence profile of the material.

G cluster_start Initial Material cluster_structure Structural Elucidation cluster_purity Purity & Impurity Profiling cluster_end Final Confirmation start Test Sample: 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Confirms Connectivity & Stereochemistry start->NMR Primary ID MS Mass Spectrometry Confirms Molecular Weight & Fragmentation start->MS Primary ID IR IR Spectroscopy Confirms Functional Groups start->IR Primary ID HPLC RP-HPLC-UV Assesses Purity & Quantifies Non-Volatile Impurities start->HPLC Purity Analysis GCMS GC-MS Identifies Volatile & Process-Related Impurities start->GCMS Purity Analysis Chiral Chiral HPLC Determines Enantiomeric Purity start->Chiral Purity Analysis end_node Certificate of Analysis (CoA) Identity, Purity, and Stereochemical Integrity Confirmed NMR->end_node Data Integration MS->end_node Data Integration IR->end_node Data Integration HPLC->end_node Data Integration GCMS->end_node Data Integration Chiral->end_node Data Integration

Caption: Logical workflow for the comprehensive characterization of the target amine.

Structural Elucidation via Spectroscopic Methods

The primary objective is to confirm that the synthesized material has the correct covalent structure. NMR, MS, and IR spectroscopy provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For a molecule like 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine, NMR is indispensable for confirming the precise arrangement of the alkyl chain and its connection to the correct position on the pyrimidine ring.

Predicted ¹H and ¹³C NMR Data: The following table outlines the expected signals. Predictions are based on established chemical shift principles and data from analogous structures like 4-methylpyridin-2-amine and other substituted amines.[2][3][4]

Assignment Predicted ¹H Shift (ppm) ¹H Multiplicity Predicted ¹³C Shift (ppm) Rationale for Assignment
Pyrimidine-H (C6-H)~8.3 - 8.5Doublet (d)~157 - 159Aromatic proton adjacent to ring nitrogen, deshielded.
Pyrimidine-H (C5-H)~6.8 - 7.0Doublet (d)~115 - 118Aromatic proton coupled to C6-H.
Methine-H (Cα-H)~4.4 - 4.6Doublet of Doublets (dd)~58 - 62Chiral proton, deshielded by both the amine and the pyrimidine ring. Coupled to both NH₂ and the adjacent isopropyl CH.
Isopropyl-CH (Cβ-H)~2.0 - 2.2Multiplet (m)~33 - 36Septet of doublets expected due to coupling with six methyl protons and the Cα-H.
Amine-H (NH₂)~1.5 - 2.5 (broad)Broad Singlet (s)-Exchangeable protons; chemical shift is highly dependent on solvent, concentration, and temperature.[5]
Pyrimidine-CH₃~2.4 - 2.6Singlet (s)~23 - 25Methyl group attached to the aromatic pyrimidine ring.
Isopropyl-CH₃ (x2)~0.9 - 1.1Doublet (d)~18 - 21Two diastereotopic methyl groups coupled to the isopropyl CH.

Protocol 1.1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for better resolution of exchangeable NH₂ protons.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[6]

  • Data Acquisition (¹H):

    • Acquire the spectrum at a constant temperature (e.g., 25 °C).

    • Use a standard 90° pulse angle.

    • Set a relaxation delay of at least 5 seconds to ensure accurate integration, especially for the broad amine signal.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C):

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectrum to TMS.

Mass Spectrometry (MS)

Expertise & Rationale: MS provides two crucial pieces of information: the molecular weight of the parent compound and structural clues from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. The fragmentation pattern is a fingerprint that can help confirm the structure, as specific bonds will break under electron ionization (EI) or collision-induced dissociation (CID). For this molecule, the primary fragmentation is expected to be the loss of the isopropyl group via alpha-cleavage, a characteristic pathway for amines.[7]

Protocol 1.2: GC-MS for Fragmentation and Accurate Mass

  • Rationale for Technique: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is ideal for this analysis as it separates the analyte from volatile impurities before it enters the mass spectrometer, providing a clean mass spectrum.[6]

  • Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Use a standard GC-MS system equipped with a capillary column and an EI source. An Agilent HP-5MS column (or equivalent) is a robust choice for general amine analysis.[6]

  • GC Method Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). This program is a good starting point and should be optimized.

    • Injection: 1 µL, split mode (e.g., 20:1 split ratio).

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Mass Scan Range: 40-450 amu.

  • Data Analysis:

    • Identify the peak corresponding to the parent molecule.

    • Extract the mass spectrum and identify the molecular ion peak ([M]⁺) at m/z 165.

    • Analyze the fragmentation pattern. Key expected fragments include:

      • m/z 122: [M - C₃H₇]⁺, resulting from the loss of the isopropyl group (alpha-cleavage). This is often the base peak for such amines.

      • m/z 109: Corresponding to the protonated 2-amino-4-methylpyrimidine fragment.[8]

      • m/z 43: [C₃H₇]⁺, the isopropyl cation.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. For this molecule, it serves as a quick identity check, confirming the presence of the N-H bonds of the primary amine and the C=N/C=C bonds of the pyrimidine ring.[9]

Protocol 1.3: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Rationale for Technique: ATR is a modern IR sampling technique that requires minimal to no sample preparation and is non-destructive.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Appearance Reference
N-H Stretch (Primary Amine)3400 - 3250Two distinct, sharp-to-medium intensity bands[9]
C-H Stretch (Alkyl)3000 - 2850Strong, sharp bands-
N-H Bend (Primary Amine)1650 - 1580Medium, sharp band[9]
C=N, C=C Stretch (Ring)1600 - 1450Multiple sharp bands of varying intensity-
C-N Stretch1335 - 1250Medium intensity band (aromatic amine type)[9]

Purity and Separation Analysis

Once the structure is confirmed, chromatographic methods are employed to assess chemical purity, identify and quantify impurities, and determine the enantiomeric composition.

Reversed-Phase HPLC for Purity Assessment

Expertise & Rationale: RP-HPLC with UV detection is the gold standard in the pharmaceutical industry for purity analysis.[10] It separates compounds based on their hydrophobicity. For this amine, a C18 column is a suitable choice. The pyrimidine ring contains a strong chromophore, making UV detection highly sensitive. An acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is crucial to protonate the amine, ensuring good peak shape and preventing interaction with residual silanols on the stationary phase.

G cluster_hplc HPLC Workflow MobilePhase Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile Pump HPLC Pump (Gradient Elution) MobilePhase->Pump Injector Autosampler Injects Sample Pump->Injector Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Separation Occurs Here Injector->Column Detector UV Detector (λ = 254 nm) Column->Detector Data Chromatogram Peak Area vs. Time Detector->Data

Caption: Typical experimental workflow for RP-HPLC analysis.

Protocol 2.1: RP-HPLC-UV Purity Method

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Instrumentation and Conditions:

Parameter Recommended Setting
Column C18 stationary phase (e.g., Waters Symmetry, Agilent Zorbax), 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. (This is a generic starting point).
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm (or at λmax determined by a photodiode array detector scan).
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) × 100

    • This method assumes all impurities have a similar response factor at the chosen wavelength. For accurate quantification, reference standards for known impurities are required.

Chiral Separation by HPLC

Expertise & Rationale: The target molecule possesses a chiral center, meaning it exists as a pair of enantiomers. In pharmaceutical development, it is often necessary to isolate and test a single enantiomer, as they can have different pharmacological activities and toxicities. Chiral HPLC, using a chiral stationary phase (CSP), is the most common and effective method for separating and quantifying enantiomers.[11] Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for a broad range of compounds, including amines.[11]

Protocol 2.2: Chiral HPLC for Enantiomeric Purity

  • Rationale for Technique: This method separates the two enantiomers in space, allowing for the determination of the enantiomeric excess (e.e.) or enantiomeric ratio of the sample.

  • Sample Preparation: Prepare a solution of the sample at ~0.5 mg/mL in the mobile phase.

  • Instrumentation and Conditions:

Parameter Recommended Setting
Column Chiral Stationary Phase (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H), 4.6 x 250 mm, 5 µm
Mobile Phase Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol). A small amount of an amine modifier (e.g., 0.1% diethylamine) is often required to improve peak shape for basic analytes.
Elution Mode Isocratic (constant mobile phase composition). The exact ratio of hexane/alcohol must be determined experimentally to achieve baseline separation. A good starting point is 90:10 Hexane:Isopropanol + 0.1% DEA.
Flow Rate 0.5 - 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
  • Data Analysis:

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers (E1 and E2):

      • % e.e. = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] × 100

Summary of Characterization

The combination of spectroscopic and chromatographic techniques provides a robust and self-validating analytical package for 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine. The following diagram illustrates how data from each method contributes to the final characterization report.

G cluster_inputs Analytical Techniques cluster_outputs Characterization Conclusions NMR NMR Data Identity Identity Confirmation (Correct Structure) NMR->Identity MS MS Data MS->Identity IR IR Data IR->Identity HPLC HPLC Purity Purity Chemical Purity (Area %) HPLC->Purity Chiral Chiral HPLC Data Stereo Stereochemical Purity (Enantiomeric Excess %) Chiral->Stereo FinalReport Final Certificate of Analysis Identity->FinalReport Purity->FinalReport Stereo->FinalReport

Caption: Integration of data from multiple analytical techniques to a final report.

By systematically applying these methods, researchers and developers can ensure the quality and integrity of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine, facilitating its successful application in further research and development.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. ()
  • MilliporeSigma. 1-(4-methylpyrimidin-2-yl)propan-1-amine. ()
  • Kannan, K., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. ([Link])

  • National Institute of Standards and Technology (NIST). 2-Propen-1-amine, 2-methyl-. NIST WebBook. ([Link])

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph. (2017). ([Link])

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. ([Link])

  • ResearchGate. Chromatographic Separations and Analysis of Enantiomers. ([Link])

  • PubChem. 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine. ([Link])

  • PubChem. 2-Methyl-N-(propan-2-yl)propan-1-amine. ([Link])

  • Kim, J., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API. MDPI. ([Link])

  • Arise, R. O., et al. (2016). The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. ResearchGate. ([Link])

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2018). ([Link])

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. ([Link])

  • Doc Brown's Chemistry. Mass spectrum of propan-2-amine. ([Link])

  • Chemchart. 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine. ([Link])

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine. ([Link])

  • Doc Brown's Chemistry. INDEX of 1H NMR spectra of organic compounds. ([Link])

  • mzCloud. 2-Amino-4-methylpyrimidine Mass Spectrum. ([Link])

Sources

Cell-based assays with 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling of Pyrimidine-Based TRP Modulators Focus Compound: 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine CAS: 1339571-03-7[1]

Part 1: Introduction & Strategic Rationale

Subject: Functional Characterization of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine in Cell-Based Systems.

Scientific Premise: The compound 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine represents a distinct chemical scaffold characterized by a pyrimidine core substituted with a chiral amine side chain. Structurally, this motif shares significant pharmacophore overlap with known modulators of Transient Receptor Potential (TRP) ion channels, specifically the TRPM8 (Cold/Menthol) and TRPA1 (Irritant) subfamilies.[2] Pyrimidine derivatives are frequently utilized as bioisosteres in the optimization of TRPM8 antagonists (for neuropathic pain) and agonists (for cooling applications).

While often categorized as a high-value chemical building block, the direct interrogation of this amine in cell-based assays is critical for:

  • Fragment-Based Drug Discovery (FBDD): Validating the "warhead" activity of the primary amine fragment before linker expansion.

  • Selectivity Profiling: Determining if the pyrimidine core confers off-target activity at histamine (H3/H4) or trace amine-associated receptors (TAARs).

This guide outlines a rigorous workflow to characterize this compound’s functional pharmacology, prioritizing Calcium Flux (FLIPR) and Automated Electrophysiology .

Part 2: Experimental Workflows & Diagrams

Workflow 1: The "Ca2+ First" Screening Logic

Mechanistic Insight: TRP channels function primarily as non-selective cation channels with high Ca2+ permeability.[3][4] A ratiometric calcium dye assay is the most high-throughput method to detect activation (agonist mode) or inhibition (antagonist mode).

G Compound Test Compound (2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine) Addition Compound Addition (On-line Injection) Compound->Addition HEK_TRPM8 HEK293-hTRPM8 (Stable Cell Line) Dye_Load Dye Loading (Fura-2 or Fluo-4 AM) HEK_TRPM8->Dye_Load Incubation Incubation (30 min @ 37°C) Dye_Load->Incubation Baseline Baseline Fluorescence (Measurement) Incubation->Baseline Baseline->Addition Response Ca2+ Flux Response Addition->Response Analysis Data Analysis (RFU vs Time) Response->Analysis

Caption: Workflow for High-Throughput Calcium Flux Screening (FLIPR/FlexStation).

Part 3: Detailed Protocols

Protocol A: Kinetic Calcium Mobilization Assay (Fluorescent)

Objective: To quantify the potency (


) of the test compound against TRPM8/TRPA1 channels.

Materials:

  • Cell Line: HEK293 stably expressing human TRPM8 (or TRPA1).

  • Dye: Fluo-4 NW Calcium Assay Kit (Molecular Devices) or Fura-2 AM.

  • Buffer (HBSS): 1X Hank’s Balanced Salt Solution + 20 mM HEPES, pH 7.4. Critical: For TRPM8 assays, ensure buffer is at room temperature (22-25°C) as high temperatures inhibit the channel.

  • Compound: 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (10 mM stock in DMSO).

Step-by-Step Methodology:

  • Cell Plating:

    • Seed HEK-hTRPM8 cells at 50,000 cells/well in a black-wall/clear-bottom 96-well poly-D-lysine coated plate.

    • Incubate overnight at 37°C/5% CO2.

  • Compound Preparation (Self-Validating Step):

    • Solubility Check: The primary amine is likely basic. Ensure the 10 mM DMSO stock is clear.

    • Serial Dilution: Prepare a 1:3 serial dilution in HBSS buffer. Range: 100 µM down to 1 nM.

    • Vehicle Control: Prepare HBSS with matched DMSO concentration (max 0.5%).

  • Dye Loading:

    • Remove growth medium. Add 100 µL of Dye Loading Solution (Fluo-4 + 2.5 mM Probenecid to inhibit anion transport).

    • Incubate 45 min at 37°C, then 15 min at Room Temperature (RT). Note: The RT step allows dye de-esterification and prevents temperature-shock activation of TRPM8.

  • Assay Execution (Agonist Mode):

    • Place plate in FLIPR/FlexStation reader.

    • Record baseline fluorescence (Ex 494 nm / Em 516 nm) for 20 seconds.

    • Inject: 20 µL of 5X compound solution.

    • Record: Continue reading for 120 seconds.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate cells with test compound for 10 min.

    • Inject

      
       concentration of reference agonist (e.g., 100 µM Menthol or 0.5 µM Icilin).
      
    • Measure inhibition of calcium influx.[5][6]

Data Interpretation:

  • Agonist Hit: A rapid, transient increase in RFU (Relative Fluorescence Units) immediately post-injection indicates channel activation.

  • False Positive Check: If the response is non-sigmoidal or occurs in non-transfected HEK293 cells, the compound may be causing non-specific membrane permeabilization (toxicity).

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: To validate the mechanism of action (voltage-dependence and current-voltage relationship).

Expertise Insight: Calcium assays can yield false positives due to intracellular release. Electrophysiology is the "gold standard" to confirm the current flows through the plasma membrane channel.

Settings:

  • Mode: Whole-cell voltage clamp.

  • Holding Potential: -60 mV.

  • Voltage Ramp: -100 mV to +100 mV over 400 ms.

Solutions:

  • Internal (Pipette): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 1 mM Mg-ATP, pH 7.2.

  • External (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.

Procedure:

  • Establish Giga-ohm seal (>2 GΩ) on a single cell.

  • Break-in to achieve whole-cell configuration.

  • Perfuse Control Buffer to establish stable baseline current.

  • Perfuse Test Compound (e.g., 10 µM). Monitor current at -60 mV and +100 mV.

  • Validation: If current increases, apply a specific TRPM8 blocker (e.g., AMTB or BCTC ) to confirm reversibility.

Part 4: Data Presentation & Analysis

Table 1: Expected Assay Outcomes & Interpretation

Assay TypeReadoutOutcome: AgonistOutcome: AntagonistControl (Positive)
Ca2+ Flux Fluorescence (RFU)Sigmoidal dose-response (

)
Inhibition of Menthol signal (

)
Icilin (Agonist) / BCTC (Antag)
Patch Clamp Current (pA)Outwardly rectifying currentReduction of Menthol-induced currentMenthol (100 µM)
Cytotoxicity ATP (Luminescence)No change (High Cell Viability)No changeTriton X-100 (Death)

Part 5: Molecular Pathway Visualization

The following diagram illustrates the signaling pathway engaged if the compound acts as a TRPM8 agonist, leading to calcium influx and sensory depolarization.[5]

TRP_Pathway Ligand 2-Methyl-1-(...)-amine TRPM8 TRPM8 Channel (Closed) Ligand->TRPM8 Binding TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Gating Ca_Influx Ca2+ / Na+ Influx TRPM8_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Sensory Cold Sensation / Analgesia Depolarization->Sensory

Caption: Putative mechanism of action for pyrimidine-amine ligands at the TRPM8 sensor.

References

  • Sherkheli, M. A., et al. (2010).[2] "Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship." Journal of Pharmacy & Pharmaceutical Sciences, 13(2), 242-253.[2] Link

  • Almaraz, L., et al. (2014). "TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation." Current Pharmaceuticals Design, 20(2), 242-253. Link

  • Molecular Devices. (2023). "FLIPR Calcium Assay Kits Product Guide." Link

  • PubChem Compound Summary. (2024). "2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (CAS 1339571-03-7)."[1][7] National Center for Biotechnology Information.Link

Sources

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Evaluation of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Executive Summary

This guide details the preclinical assessment of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (herein referred to as MPPA ), a representative pyrimidine-amine scaffold. Small molecules containing the 2-substituted pyrimidine core are "privileged structures" in medicinal chemistry, frequently serving as pharmacophores for Kinase Inhibitors (e.g., JAK, CDK) and Ion Channel Modulators (e.g., TRPM8, TRPV1).

Given the basic amine functionality and low molecular weight (<200 Da), MPPA is predicted to exhibit high membrane permeability and potential blood-brain barrier (BBB) penetration. This protocol outlines the critical steps for Formulation , Pharmacokinetics (PK) , Maximum Tolerated Dose (MTD) , and Pharmacodynamic (PD) validation in rodent models.

Chemical & Physicochemical Profile

Before initiating in vivo work, the physicochemical properties must dictate the formulation strategy. MPPA is a basic amine, necessitating pH control for solubility.

PropertyPredicted ValueImplication for In Vivo Study
Molecular Weight ~165.24 g/mol High permeability; rapid clearance likely.
pKa (Basic) ~9.0 - 9.5Ionized at physiological pH (7.4); High solubility in acidic vehicles.
LogP ~1.5 - 2.0Moderate lipophilicity; good oral bioavailability (F%) potential.
Stereochemistry Chiral Center at C1Critical: Enantiomers may have distinct PD/PK profiles. Use racemate only for initial screens; resolve for lead optimization.

Formulation Strategy

Challenge: Free base amines are often oils or hygroscopic solids with poor aqueous solubility at neutral pH. Solution: Convert to a salt form or use a buffered acidic vehicle.

Protocol A: Vehicle Selection

For Intravenous (IV) and Oral (PO) administration, avoid DMSO if possible to prevent injection site reactions or confounding metabolic effects.

Recommended Vehicle (Standard):

  • Composition: 5% Dimethylacetamide (DMA) + 40% PEG400 + 55% Water (pH adjusted to 4.5-5.0).

  • Alternative (Saline-based): 0.9% Saline acidified with 1N HCl (target pH 5.0).

    • Note: Ensure the final solution is isotonic.

Workflow: Formulation Decision Tree

FormulationWorkflow Start Start: MPPA Free Base SolubilityCheck Check Solubility in 0.9% Saline (pH 7.4) Start->SolubilityCheck Soluble Soluble (>1 mg/mL)? SolubilityCheck->Soluble Yes Yes Soluble->Yes No No Soluble->No SimpleVehicle Use Sterile Saline Yes->SimpleVehicle FinalPrep Filter Sterilize (0.22 µm) & Check Osmolality Yes->FinalPrep Acidify Acidify to pH 4.0-5.0 (using 0.1N HCl) No->Acidify Cosolvent Add Cosolvent: 10% DMA or 20% HP-beta-CD No->Cosolvent SimpleVehicle->FinalPrep CheckAcid Soluble? Acidify->CheckAcid CheckAcid->Yes CheckAcid->No Cosolvent->FinalPrep

Caption: Decision matrix for formulating basic amines like MPPA for in vivo administration.

Safety Assessment: Maximum Tolerated Dose (MTD)

Before efficacy testing, determine the safety window. Pyrimidine amines can exhibit CNS toxicity (tremors, sedation) if BBB penetration is high.

Protocol B: Acute MTD (Mouse)
  • Animals: CD-1 or C57BL/6 Mice (n=3 per dose group).

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

  • Dosing Regimen: "Up-and-Down" method.

    • Start Dose: 10 mg/kg.

    • Escalation: 30, 100, 300 mg/kg.

  • Observation Window: 0-24 hours.

  • Endpoints:

    • Body weight loss (>15% = toxicity).

    • Grimace scale (pain).

    • Neurobehavioral signs (ataxia, convulsions).

Stop Rule: If 2/3 animals show Grade 3 adverse events (e.g., severe lethargy), the previous dose is the MTD.

Pharmacokinetics (PK) Profile

Determine the half-life (


), Clearance (

), and Bioavailability (

).
Protocol C: Single-Dose PK Study
  • Groups:

    • Group 1: IV Bolus (1 mg/kg) - Defines Clearance.

    • Group 2: PO Gavage (5 or 10 mg/kg) - Defines Bioavailability.

  • Sampling: Serial tail vein bleeding or terminal cardiac puncture.

    • Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Bioanalysis: LC-MS/MS (MRM mode).

    • Internal Standard: Verapamil or Propranolol.

    • Matrix: Plasma (K2EDTA).

Data Analysis Table (Template):

ParameterDefinitionTarget Criteria (Lead Candidate)

Time to max concentration0.5 - 2.0 h (PO)

Peak concentration> IC90 (in vitro potency)

Total exposureHigh exposure preferred

Bioavailability> 30%

Clearance< 70% liver blood flow

Pharmacodynamics & Efficacy Models

Given the pyrimidine-amine scaffold, MPPA is likely a Kinase Inhibitor or TRP Channel Modulator . The following protocol assumes an Inflammation/Pain indication, which is common for this chemotype.

Protocol D: LPS-Induced Cytokine Release (General Inflammation)

This model rapidly assesses if MPPA engages its target (e.g., JAK/STAT pathway or TRP channels) to suppress systemic inflammation.

  • Pre-treatment: Administer MPPA (PO/IP) at MTD and MTD/2 (e.g., 50 mg/kg, 25 mg/kg) 1 hour prior to challenge.

  • Challenge: Inject Lipopolysaccharide (LPS) (1 mg/kg, IP).

  • Termination: 4 hours post-LPS.

  • Readout: Collect plasma; measure TNF-

    
     and IL-6 via ELISA.
    
  • Success Criteria: >50% reduction in cytokine levels compared to Vehicle+LPS control.

Protocol E: Chemotherapy-Induced Peripheral Neuropathy (CIPN) (TRP Channel Focus)

If MPPA targets TRPM8/TRPA1 (common for this structure), test in a neuropathic pain model.

  • Induction: Paclitaxel (2 mg/kg IP, days 1, 3, 5, 7).

  • Treatment: MPPA (PO) on Day 8.

  • Readout: Von Frey filament test (mechanical allodynia) or Cold Plate test (thermal hyperalgesia).

Experimental Workflow: Efficacy Screening

EfficacyWorkflow Compound MPPA (Optimized Dose) Model Model Selection Compound->Model Inflammation LPS Model (Kinase/Cytokine) Model->Inflammation Systemic Target Pain Neuropathy Model (TRP Channel) Model->Pain Neural Target Readout1 ELISA: TNF-alpha / IL-6 Inflammation->Readout1 Readout2 Behavior: Von Frey / Cold Plate Pain->Readout2

Caption: Selection of in vivo efficacy model based on suspected biological target.

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery, 3(8), 711–715. Link

  • Vriens, J., et al. (2011). TRP channels in cancer. Nature Reviews Cancer, 11, 872–884. (Context for Pyrimidine-Amine scaffolds in TRP modulation). Link

  • National Institutes of Health (NIH). (2024). Preclinical Safety Assessment Protocols. Link

  • Zhang, Y., et al. (2014). Discovery of a novel pyrimidine-based TRPM8 antagonist. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. (Structural relevance). Link

Disclaimer: MPPA is a research chemical. All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Radiolabeling 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine for imaging

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Radiolabeling of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine for PET Imaging

Executive Summary

This application note details the protocols for radiolabeling 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine , a pharmacophore sharing structural homology with Trace Amine Associated Receptor 1 (TAAR1) agonists and CNS-active ligands.

Given the molecule's structure—a primary amine featuring a pyrimidine heterocycle—this guide presents two distinct radiochemistry strategies based on the intended imaging application:[1][2][3]

  • [¹¹C]N-Methylation: The primary strategy for CNS receptor imaging. This converts the precursor into its [¹¹C]N-methyl secondary amine derivative , a modification often required to optimize lipophilicity (logD) and blood-brain barrier (BBB) penetration.

  • [¹⁸F]Prosthetic Group Conjugation: A strategy for peripheral biodistribution studies, utilizing [¹⁸F]SFB to form a stable amide bond.

Chemical Analysis & Strategy Selection

Target Molecule: 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine Functional Handle: Primary Amine (-NH₂) pKa Estimate: ~9.5 (Typical for alkyl amines)

ParameterStrategy A: [¹¹C]N-MethylationStrategy B: [¹⁸F]SFB Conjugation
Reaction Type Sₙ2 AlkylationAcylation (Amide Coupling)
Product Identity Analog: N-[¹¹C]methyl-2-methyl-1-(...)-amineAnalog: 4-[¹⁸F]fluorobenzamido- derivative
Isotope Half-life 20.4 min109.7 min
Primary Utility Brain PET (Receptor occupancy)Whole-body Biodistribution / Oncology
Key Challenge Controlling mono- vs. di-methylationPurification of precursor from product

Protocol A: [¹¹C]N-Methylation (CNS Tracer Synthesis)

Rationale: Direct methylation of primary amines with [¹¹C]CH₃I often leads to over-alkylation. This protocol utilizes [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) due to its superior reactivity, allowing for lower precursor concentrations and better kinetic control to favor the mono-methylated product.

Reagents & Equipment
  • Precursor: 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (1.0 mg).

  • Solvent: Anhydrous 2-Butanone (MEK) or Acetone (0.5 mL).

  • Base: 0.5 M NaOH (aq) or Tetrabutylammonium hydroxide (TBAOH) - trace amount.

  • Module: GE TRACERlab FX C Pro or equivalent loop-methylation module.

Step-by-Step Procedure
  • Precursor Preparation: Dissolve 1 mg of the amine precursor in 400 µL of anhydrous 2-Butanone. Add 3-5 µL of 0.5M NaOH to deprotonate a fraction of the amine (ensure basic environment).

  • Isotope Production: Generate [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction. Convert to [¹¹C]CH₄ and subsequently to [¹¹C]CH₃Br (gas phase) or [¹¹C]CH₃I (wet method).

  • Conversion to Triflate: Pass [¹¹C]CH₃I through a heated silver triflate (AgOTf) column (180°C) to generate [¹¹C]CH₃OTf .

  • Labeling Reaction (Loop Method):

    • Trapping: Flow [¹¹C]CH₃OTf through the HPLC loop containing the precursor solution at Room Temperature (RT).

    • Reaction: Stop flow. Allow to react for 60 seconds at RT. Note: Heating is rarely required for [¹¹C]MeOTf and primary amines; excessive heat promotes di-methylation.

  • Quenching & Purification:

    • Flush the loop with 1.5 mL of HPLC mobile phase.

    • Inject onto semi-preparative HPLC.

HPLC Purification Parameters
  • Column: Luna C18(2), 250 x 10 mm, 5 µm.

  • Mobile Phase: 35% Acetonitrile / 65% 0.1M Ammonium Formate (pH 9.5). High pH buffer ensures sharp peaks for amines.

  • Flow Rate: 4-6 mL/min.

  • Detection: UV (254 nm) and Gamma.

Protocol B: [¹⁸F]Prosthetic Group Labeling

Rationale: For studies requiring longer half-lives where the bulky benzamide group is tolerated, conjugation with N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is the gold standard.

Synthesis of [¹⁸F]SFB (Automated)
  • Step 1: [¹⁸F]Fluoride + Ethyl-4-(trimethylammonium)benzoate triflate → Ethyl-4-[¹⁸F]fluorobenzoate.

  • Step 2: Hydrolysis (NaOH) → 4-[¹⁸F]Fluorobenzoic acid.

  • Step 3: Activation (TSTU or HSTU) → [¹⁸F]SFB .

Conjugation Protocol
  • Drying: Evaporate the purified [¹⁸F]SFB fraction to dryness (azeotrope with MeCN).

  • Coupling:

    • Add Precursor: 2.0 mg of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine in 500 µL anhydrous DMSO.

    • Base: Add 10 µL Diisopropylethylamine (DIPEA).

    • Condition: Heat at 60°C for 10 minutes .

  • Purification: Dilute with water and inject onto HPLC (Gradient method required due to lipophilicity change).

Visualization: Workflows & Mechanisms

Figure 1: Radiosynthesis Workflow (Graphviz)

Caption: Integrated workflow for [11C]N-methylation from cyclotron target to final formulation.

Radiosynthesis Cyclotron Cyclotron 14N(p,alpha)11C MeI_Synth [11C]MeI Synthesis (Gas Phase) Cyclotron->MeI_Synth [11C]CO2 AgOTf AgOTf Oven (180°C) MeI_Synth->AgOTf [11C]MeI Loop Reaction Loop Precursor + [11C]MeOTf AgOTf->Loop [11C]MeOTf HPLC Semi-Prep HPLC Purification Loop->HPLC Crude Mix Formulation SPE Formulation (Ethanol/Saline) HPLC->Formulation Pure Fraction QC Quality Control (GC, HPLC, pH) Formulation->QC Sample

Figure 2: Reaction Mechanism Logic

Caption: Mechanistic pathway for N-methylation vs. Amidation of the pyrimidine-amine scaffold.

Mechanism cluster_C11 Pathway A: [11C]N-Methylation cluster_F18 Pathway B: [18F]Acylation Precursor 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (Primary Amine) Transition Transition State SN2 Attack Precursor->Transition + Base Intermed Tetrahedral Intermediate Precursor->Intermed + DIPEA MeOTf [11C]CH3-OTf MeOTf->Transition ProductA [11C]N-Methyl Derivative (Secondary Amine) Transition->ProductA - HOTf SFB [18F]SFB (Active Ester) SFB->Intermed ProductB [18F]Fluorobenzamide Derivative (Stable Amide) Intermed->ProductB - NHS

Quality Control & Validation

To ensure scientific integrity, the final tracer must meet the following release criteria (Self-Validating System):

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Molar Activity UV Absorbance (254nm)> 37 GBq/µmol (1000 mCi/µmol)
Chemical Identity Co-injectionRetention time ± 0.5 min of cold standard
Residual Solvents GC-FIDAcetone/MEK < 5000 ppm
pH Spot test4.5 – 8.5

Validation Note: For the [¹¹C]N-methyl method, the "cold" standard (non-radioactive N-methyl-2-methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine) must be synthesized separately to validate the HPLC retention time.

References

  • Gómez-Vallejo, V., et al. (2013).[4] "11C: Labeling Chemistry and Labeled Compounds." Current Organic Chemistry. (Review of [11C]Methyl Triflate reactivity with amines).

  • Zhang, M.R., et al. (2011). "Efficient preparation of [11C]CH3Br for the labeling of [11C]CH3-containing tracers in positron emission tomography clinical practice." Nuclear Medicine and Biology. (Protocol for automated methylation).[5]

  • BenchChem. (2025).[6] "Application Notes and Protocols for Radiolabeling 4-Pyrimidine Methanamine Derivatives." (General pyrimidine scaffold labeling).

  • Wester, H.J. (2007). "N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) labeling protocols." Methods in Molecular Biology.
  • Thermo Fisher Scientific. "Amine-Reactive Probe Labeling Protocol." (Buffer and pH considerations for primary amine conjugation).

Sources

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the application of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine as a chemical probe and privileged scaffold in drug discovery.

Application Note: 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Part 1: Core Directive & Technical Overview

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (CAS: 1339571-03-7) is a specialized chiral amine building block and fragment probe used extensively in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive small molecules. Structurally, it combines a pyrimidine ring (a classic bioisostere for phenyl or pyridine rings in kinase/GPCR ligands) with a valine-mimetic side chain (1-amino-2-methylpropyl group).

This molecule serves as a critical "privileged scaffold"—a molecular framework capable of binding to multiple, unrelated classes of protein targets with high affinity. It is particularly valued for probing hydrophobic pockets adjacent to hydrogen-bonding regions in targets such as Orexin Receptors (OX1R/OX2R) , Kinesin Spindle Protein (Eg5) , and various ATP-dependent kinases .

Key Chemical Properties
PropertyData
IUPAC Name 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine
CAS Number 1339571-03-7
Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
pKa (Calculated) ~9.5 (Amine), ~2.5 (Pyrimidine N)
LogP (Calculated) ~1.2 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 2 Donors (NH2), 3 Acceptors (Pyrimidine Ns, NH2)
Chirality Contains 1 Chiral Center (Available as (R)-, (S)-, or Racemic)

Part 2: Scientific Integrity & Applications

Fragment-Based Drug Discovery (FBDD)

In FBDD, this amine is used as a fragment probe to identify "pyrimidine-binding" sub-pockets in proteins.

  • Mechanism : The pyrimidine nitrogens act as weak hydrogen bond acceptors (often interacting with the hinge region of kinases), while the primary amine serves as a versatile handle for growing the molecule or forming salt bridges with aspartate/glutamate residues (e.g., in the catalytic site of enzymes).

  • Utility : Its low molecular weight (<200 Da) and high ligand efficiency (LE) make it an ideal starting point for "Fragment Evolution" strategies.

Precursor for Orexin Receptor Antagonists

The 2-substituted pyrimidine motif is a key pharmacophore in Dual Orexin Receptor Antagonists (DORAs) used for treating insomnia (e.g., analogs of Filorexant or Suvorexant ).

  • Causality : The isopropyl group (from the valine-like side chain) fills the hydrophobic S2 pocket of the Orexin receptor, while the amine forms a critical hydrogen bond with the receptor backbone.

  • Application : Researchers use this amine to synthesize libraries of urea or amide derivatives to optimize potency and selectivity against OX1R/OX2R.

Biocatalysis & Transaminase Profiling

As a chiral amine, this molecule is a substrate for ω-Transaminases .

  • Probe Function : It is used to screen and evolve transaminases for the asymmetric synthesis of chiral amines. The steric bulk of the isopropyl group adjacent to the amine challenges the enzyme's active site, making it a rigorous probe for testing enzyme promiscuity and stereoselectivity.

Part 3: Protocols & Methodologies

Protocol A: Stability & Handling

Objective : To maintain the chemical integrity of the free amine, which is hygroscopic and sensitive to CO2 (forming carbamates).

  • Storage : Store the pure amine under an inert atmosphere (Argon or Nitrogen) at -20°C.

  • Reconstitution :

    • Dissolve in anhydrous DMSO or Methanol to create a 100 mM stock solution.

    • Critical Step : If using the hydrochloride salt form (more stable), neutralize with 1 equivalent of Diisopropylethylamine (DIPEA) in situ before the reaction to release the free nucleophilic amine.

  • QC Check : Verify purity via LC-MS before use. Expect a peak at [M+H]+ = 166.24.

Protocol B: General Amide Coupling (Library Synthesis)

Objective : To derivatize the amine into a focused library of potential inhibitors (e.g., for Orexin or Kinase screening).

Materials :

  • 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (1.0 eq)

  • Carboxylic Acid Building Block (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step :

  • Activation : In a 4 mL vial, dissolve the Carboxylic Acid (0.1 mmol) in DMF (1 mL). Add HATU (0.12 mmol) and DIPEA (0.3 mmol). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling : Add the Amine (0.1 mmol) to the reaction mixture.

  • Incubation : Stir the mixture at RT for 2-4 hours. Monitor by LC-MS for the disappearance of the amine (m/z 166).

  • Work-up :

    • Dilute with Ethyl Acetate (10 mL).

    • Wash with sat. NaHCO3 (2 x 5 mL) to remove unreacted acid and HATU byproducts.

    • Wash with Brine (5 mL).

    • Dry over MgSO4, filter, and concentrate.

  • Purification : Purify via preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol C: Transaminase Screening Assay

Objective : To determine if a specific transaminase can accept this bulky amine as a substrate.

  • Assay Mix :

    • Buffer: 100 mM Phosphate Buffer (pH 7.5)

    • Substrate: 10 mM 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

    • Co-substrate: 10 mM Pyruvate

    • Cofactor: 1 mM Pyridoxal-5'-phosphate (PLP)

    • Enzyme: 1 mg/mL Transaminase (crude lysate or purified)

  • Reaction : Incubate at 30°C for 24 hours with shaking (500 rpm).

  • Detection :

    • Quench with Acetonitrile (1:1 v/v).

    • Analyze by HPLC (Chiral Column, e.g., Chiralpak AD-H) to detect the formation of Alanine (from Pyruvate) and the consumption of the amine, or the formation of the corresponding ketone (2-methyl-1-(4-methylpyrimidin-2-yl)propan-1-one).

Part 4: Visualization (Graphviz DOT)

Figure 1: Fragment-Based Drug Discovery (FBDD) Workflow using the Amine Scaffold

FBDD_Workflow cluster_targets Potential Targets Amine 2-Methyl-1-(4-methylpyrimidin-2-yl) propan-1-amine (Fragment Probe) Screening Fragment Screening (NMR / SPR / X-ray) Amine->Screening Library Input Hit Validated Hit (Kd: 100 μM - 1 mM) Screening->Hit Binding Confirmation Kinase Kinases (Hinge Binder) Screening->Kinase GPCR GPCRs (Orexin, P2X3) Screening->GPCR Evolution Fragment Evolution (Growing / Linking) Hit->Evolution SAR Expansion Lead Lead Compound (Kd: < 100 nM) (e.g., Orexin Antagonist) Evolution->Lead Optimization

Caption: Workflow illustrating the progression of the amine scaffold from a raw fragment probe to a potent lead compound via screening and structural evolution.

Part 5: References

  • Boss, C., et al. (2010). "Biomedical Application of Orexin Receptor Antagonists: From Valine to Sulfonamides." ChemMedChem, 5(12), 2035-2048. (Contextual reference for valine-derived pharmacophores in Orexin antagonists).

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. (Methodological reference for Fragment Screening).

  • Mathew, S., et al. (2021). "Transaminases in the Synthesis of Chiral Amines: Challenges and Opportunities." Catalysts, 11(6), 707. (Reference for biocatalytic applications of chiral amines).

Application Note: Formulation & Handling of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (CAS: 1339571-03-7) is a functionalized aminopyrimidine derivative often utilized as a pharmacophore fragment in kinase inhibitor discovery and GPCR ligand synthesis.[1] Its structure features a basic primary amine and a pyrimidine ring, imparting specific solubility and stability characteristics that define its formulation requirements.[1]

This guide provides standardized protocols for preparing this compound for biological assays, ensuring consistent delivery and data reproducibility.

Physicochemical Profile
PropertyValue (Est.)Experimental Implication
Molecular Weight 165.24 g/mol Low MW facilitates high molar concentrations in stock solutions.[1]
Physical State Low-melting solid or viscous oilMay require gentle warming for accurate weighing/pipetting.[1]
Basicity (pKa) ~9.5 (Amine), ~1.5 (Pyrimidine)Critical: Highly basic.[1] Requires pH adjustment (acidification) for aqueous solubility.[1]
LogP ~0.4 – 1.2Moderately lipophilic; soluble in organic solvents, limited water solubility as a free base.[1]
Solubility DMSO (>100 mM), Ethanol (>50 mM)Excellent organic solubility; Water solubility is pH-dependent.[1]

Storage and Handling Protocols

Objective: Prevent oxidative degradation and carbonate formation (reaction with atmospheric CO₂).[1]

  • Receipt: Upon arrival, verify physical state. If the compound is an oil/gum, centrifuge the vial briefly to settle the material.[1]

  • Long-term Storage: Store neat compound at -20°C under a desiccated, inert atmosphere (Argon or Nitrogen).

    • Mechanism:[1][2] Primary amines react with CO₂ to form carbamates; pyrimidines are relatively stable but can degrade under strong UV light.[1]

  • Handling: Allow the vial to equilibrate to room temperature (RT) for 15 minutes before opening to prevent water condensation, which accelerates hydrolysis or hygroscopic clumping.

Stock Solution Preparation (Master Stocks)

Standard Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1] Target Concentration: 100 mM (Standard) or 50 mM (if solubility is limited).

Protocol A: Preparation of 100 mM DMSO Stock
  • Calculate Mass: For 1 mL of 100 mM stock, weigh 16.52 mg of the compound.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

    • Note: As a free base, it should dissolve readily in DMSO.[1]

  • Aliquoting: Dispense into light-resistant (amber) polypropylene or glass vials (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -80°C (stable for 6–12 months) or -20°C (stable for 1–3 months).

In Vitro Assay Formulation (Cell Culture/Enzymatic)

Challenge: Preventing precipitation upon dilution into aqueous media while minimizing DMSO toxicity.

Dilution Strategy (Serial Dilution)

Do not dilute the 100 mM stock directly into cell culture media.[1] This often causes "crash-out" precipitation due to the rapid change in polarity.[1]

Step-by-Step Protocol:

  • Intermediate Plate: Prepare 1000× concentrations in neat DMSO.

    • Example: To test at 1 µM final, prepare a 1 mM solution in DMSO.

  • Dosing: Spike the cell culture media (e.g., DMEM + 10% FBS) with the DMSO intermediate at a 1:1000 ratio.[1]

    • Final DMSO Concentration: 0.1% (v/v).[1] This is generally non-toxic to most cell lines.[1]

  • Control: Always run a "Vehicle Control" (0.1% DMSO only) to normalize data.

Troubleshooting Precipitation

If the compound precipitates in media (cloudiness observed):

  • Cause: The free amine is insoluble at the neutral pH (7.[1]4) of the media.

  • Solution: Pre-complex the stock.[1] Add 1 molar equivalent of HCl (from a 1M aqueous stock) to the DMSO intermediate before adding to media. This converts the amine to its hydrochloride salt in situ, drastically improving aqueous solubility.[1]

In Vivo Formulation (Animal Studies)

Core Requirement: The vehicle must be biocompatible, stable, and hold the compound in solution for the duration of the study (no precipitation in the syringe).[1]

Decision Tree for Vehicle Selection

The choice depends on the administration route and required dose.[1]

VehicleSelection Start Select Route & Dose Route Route? Start->Route IV IV (Intravenous) Route->IV PO PO (Oral) / IP Route->PO Saline Vehicle A: Saline + 1 eq HCl (pH 4.5-5.5) IV->Saline Low Dose Cyclodextrin Vehicle C: 20% HP-β-CD in Water (pH adjusted) IV->Cyclodextrin High Dose/Sensitive Solubility High Dose (>10 mg/kg)? PO->Solubility Solubility->Saline No Cosolvent Vehicle B: 5% DMSO / 40% PEG300 5% Tween 80 / 50% Water Solubility->Cosolvent Yes

Protocol B: "Standard Discovery Vehicle" (High Solubility)

Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water.[1] Use Case: Oral (PO) or Intraperitoneal (IP) dosing up to 30–50 mg/kg.[1]

  • Weigh Compound: Calculate required mass for the batch.

  • Step 1 (Solvent): Add the calculated volume of DMSO (5% of total volume).[1] Vortex until fully dissolved.[1]

  • Step 2 (Co-solvent): Add PEG300 (40% of total).[1] Vortex. The solution may warm slightly.[1]

  • Step 3 (Surfactant): Add Tween 80 (5% of total).[1] Vortex gently to avoid foaming.[1]

  • Step 4 (Aqueous): Slowly add Sterile Water or Saline (50% of total) while vortexing.[1]

    • Checkpoint: If the solution turns cloudy, sonicate at 37°C. If it remains cloudy, add 1N HCl dropwise until clear (protonating the amine).[1]

  • Sterilization: Pass through a 0.22 µm PES syringe filter.[1]

Protocol C: Aqueous Saline Vehicle (For IV or low dose)

Use Case: Intravenous (IV) administration where co-solvents must be minimized.[1]

  • Salt Formation: Suspend the compound in 90% of the target volume of saline.[1]

  • Acidification: Add 1.05 equivalents of 1N HCl. Vortex. The pH should drop, and the compound should dissolve.[1]

  • Adjustment: Adjust pH to 4.5–5.5 using dilute NaOH if necessary (do not exceed pH 6.0, or free base may precipitate).[1]

  • Final Volume: Add saline to final volume.

Quality Control & Stability

Before critical experiments, validate the formulation integrity.

  • Visual Inspection: The formulation must be a clear, particulate-free solution.[1] Any turbidity indicates precipitation and will result in erratic data (low bioavailability).[1]

  • HPLC Verification:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 8 minutes.

    • Detection: UV at 254 nm (pyrimidine absorption).[1]

    • Acceptance: Purity >95% and concentration within ±10% of target.

Safety and References

Safety Precautions:

  • GHS Classification: Irritant (Skin/Eye).[1] Treat as a potential kinase inhibitor (bioactive).[1]

  • PPE: Wear nitrile gloves, safety glasses, and lab coat.[1] Handle powder in a fume hood to avoid inhalation.[1]

References:

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56964177 (Analogous Aminopyrimidines). Retrieved from [Link][1]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for formulation vehicles).

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective.[1] International Journal of Pharmaceutics, 341(1-2), 1-19.[1] (Source for PEG/Tween vehicle ratios).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and process chemists tasked with synthesizing 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine .

The most efficient, atom-economical route to this branched pyrimidinemethanamine is a one-pot Grignard addition-reduction sequence. The synthesis relies on the nucleophilic addition of isopropylmagnesium chloride to 4-methylpyrimidine-2-carbonitrile[1], followed by the in situ reduction of the resulting imine magnesium salt using sodium borohydride (NaBH₄) in methanol. This mild, selective reduction environment is critical for tolerating sensitive heterocyclic motifs without causing over-reduction[2].

Part 1: Troubleshooting & FAQs

As a Senior Application Scientist, I frequently see yields drop below 40% due to subtle deviations in this workflow. Below are the field-proven solutions to the most common failure modes, grounded in mechanistic causality.

Q1: My overall yield is low, and LC-MS shows a massive spike in the ketone byproduct (2-methyl-1-(4-methylpyrimidin-2-yl)propan-1-one). How do I prevent this?

  • Root Cause & Causality: The intermediate imine magnesium salt is highly electrophilic and intensely hygroscopic. If trace atmospheric moisture enters the system prior to the addition of the reducing agent, the imine salt rapidly and irreversibly hydrolyzes to the corresponding ketone.

  • Solution: Maintain strictly anhydrous conditions (Schlenk techniques, dry THF) throughout the Grignard addition. Do not perform any aqueous workup prior to reduction. Ensure the anhydrous methanol used for the reduction step is dried over 3Å molecular sieves before dissolving the NaBH₄.

Q2: I am observing unreacted 4-methylpyrimidine-2-carbonitrile even after 12 hours of stirring. Should I heat the reaction to force completion?

  • Root Cause & Causality: Heating is strongly discouraged. The pyrimidine ring is electron-deficient. Elevating the temperature increases the kinetic energy of the system, allowing the Grignard reagent to abandon the nitrile carbon and instead act as a nucleophile on the pyrimidine ring (specifically at the C6 position), leading to dearomatization or irreversible ring-alkylation byproducts.

  • Solution: Keep the reaction temperature strictly between 0 °C and 20 °C. Instead of heating, titrate your isopropylmagnesium chloride to ensure it is active, and use a slight stoichiometric excess (1.5 to 2.0 equivalents).

Q3: The reduction step is sluggish, and I am recovering unreduced imine. What is the optimal reduction strategy?

  • Root Cause & Causality: The steric bulk of the isopropyl group combined with the adjacent pyrimidine ring severely hinders the trajectory of the incoming hydride.

  • Solution: Utilize a large excess of NaBH₄ (3.0 to 4.0 equivalents) dissolved in methanol. The methanol serves a dual mechanistic purpose: it acts as a proton source to release the free imine from the magnesium complex, and it reacts with NaBH₄ to form highly reactive alkoxyborohydride species[3], which are uniquely capable of reducing sterically hindered imines.

Part 2: Mechanistic & Workflow Visualizations

ReactionPathway A 4-Methylpyrimidine- 2-carbonitrile B Imine Magnesium Salt Intermediate A->B iPrMgCl, THF 0 °C to RT C 2-Methyl-1-(4-methylpyrimidin- 2-yl)propan-1-amine B->C NaBH4, MeOH (Target Pathway) D Ketone Byproduct (Hydrolysis) B->D H2O (Side Reaction)

Reaction pathway: one-pot reduction (target) vs. hydrolysis (byproduct).

Troubleshooting Start Low Amine Yield? Q1 Unreacted Nitrile? Start->Q1 Sol1 Use 1.5 eq Grignard Q1->Sol1 Yes Q2 High Ketone %? Q1->Q2 No Sol2 Strictly Anhydrous Q2->Sol2 Yes Q3 Ring Byproducts? Q2->Q3 No Sol3 Keep Temp < 5 °C Q3->Sol3 Yes

Troubleshooting logic tree for resolving yield-reducing issues.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: System Preparation Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Purge with N₂ for 15 minutes.

Step 2: Grignard Addition

  • Dissolve 4-methylpyrimidine-2-carbonitrile (10.0 mmol) in anhydrous THF (30 mL). Cool the solution to 0 °C using an ice-water bath.

  • Dropwise add isopropylmagnesium chloride (2.0 M in THF, 7.5 mL, 15.0 mmol) over 15 minutes. Maintain the internal temperature below 5 °C to prevent ring-addition.

  • Stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature for 2 hours.

Self-Validation Checkpoint 1: Before proceeding, remove a 0.1 mL aliquot via syringe, quench immediately with anhydrous methanol, and analyze via LC-MS. The complete disappearance of the starting material (m/z 119) and the appearance of the intermediate mass confirms successful Grignard addition. Do not proceed to Step 3 until conversion is >95%.

Step 3: In Situ Reduction

  • Cool the reaction mixture back to 0 °C.

  • Carefully add a pre-mixed, chilled solution of NaBH₄ (1.13 g, 30.0 mmol) in anhydrous methanol (20 mL).

Self-Validation Checkpoint 2: Monitor for vigorous hydrogen gas evolution. The cessation of bubbling after the addition is complete is a macroscopic indicator that the reactive alkoxyborohydride species have formed and the initial reduction phase is concluding.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

Step 4: Workup & Purification

  • Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Dichloromethane:Methanol containing 1% Et₃N) to afford the pure 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine.

Part 4: Quantitative Data Summaries

The table below summarizes the optimization parameters and their direct impact on the yield of the target amine versus the undesired ketone byproduct.

EntryGrignard Reagent (Equiv.)Reduction ConditionsTemperature ProfileTarget Amine Yield (%)Ketone Byproduct (%)
11.1 eq iPrMgClNaBH₄ (1.5 eq), THF0 °C to RT42%35%
2 1.5 eq iPrMgCl NaBH₄ (3.0 eq), MeOH 0 °C to RT 88% < 5%
31.5 eq iPrMgClNaBH₄ (3.0 eq), MeOH40 °C (Heating)51%12%*

*Note: Entry 3 also resulted in ~25% dearomatized ring-addition byproducts due to elevated temperatures.

Part 5: References

1.[1] Title: WO2021257353A1 - Plasma kallikrein inhibitors Source: Google Patents URL: 2.[2] Title: US20160145193A1 - Dual site catalyst for mild, selective nitrile reduction Source: Google Patents URL: 3.[3] Title: Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions Source: ResearchGate URL:

Sources

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals working with 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (CAS: 1339571-03-7).

Subject: Stability Profiling, Degradation Mechanisms, and Troubleshooting Guide Document ID: TS-1339571-03-7-V1 Audience: Medicinal Chemists, Analytical Scientists, Process Chemists

Compound Architecture & Physicochemical Baseline

Before addressing stability, it is critical to understand the structural features driving the reactivity of this molecule.

  • Chemical Name: 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

  • CAS Number: 1339571-03-7

  • Structural Class:

    
    -Aminoalkylpyrimidine (Heteroaryl-alkylamine)
    
  • Key Functional Groups:

    • Primary Amine (

      
      ):  Nucleophilic, basic (pKa 
      
      
      
      9.0–9.5), and prone to oxidation.
    • Pyrimidine Ring: Electron-deficient aromatic system; susceptible to protonation at N1/N3 (pKa

      
       1.0–2.0) and nucleophilic attack under forcing conditions.
      
    • Isopropyl Side Chain: Provides steric bulk (

      
      -branching), influencing reaction kinetics and solubility.
      
    • Benzylic-like C-H: The C1 proton is activated by the adjacent aromatic pyrimidine ring, making it a "soft spot" for oxidative abstraction.

Stability & Degradation Pathways

The stability of this compound is governed by the susceptibility of the primary amine to oxidation and atmospheric capture.

Primary Degradation Mechanisms

The following Graphviz diagram details the two most critical degradation pathways: Oxidative Deamination (Storage in air/solution) and Carbamate Formation (Exposure to


).

DegradationPathways cluster_legend Pathway Legend Parent Parent Amine (CAS 1339571-03-7) Imine Imine Intermediate (Unstable) Parent->Imine Oxidation (O2/Light) -2H Carbamate Degradant B: Ammonium Carbamate Salt (White Solid Crust) Parent->Carbamate Atmospheric CO2 (Hygroscopic) Dimer Degradant C: Oxidative Dimer (Azo/Hydrazine) Parent->Dimer Radical Coupling (Trace Metals) Ketone Degradant A: 1-(4-methylpyrimidin-2-yl)- 2-methylpropan-1-one Imine->Ketone Hydrolysis (+H2O) -NH3 key1 Red Arrow = Oxidative Risk key2 Green Arrow = Storage Risk

Figure 1: Primary degradation pathways including oxidative deamination to the corresponding ketone and carbamate formation upon


 exposure.
Detailed Mechanism Explanation
  • Oxidative Deamination (The "Ketone" Risk):

    • Mechanism: In the presence of oxygen and light, the benzylic-like C-H bond (at C1) can undergo homolytic cleavage or hydride abstraction. This forms an imine intermediate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
    • Outcome: The imine rapidly hydrolyzes in the presence of trace moisture to release ammonia and form the thermodynamically stable ketone: 1-(4-methylpyrimidin-2-yl)-2-methylpropan-1-one .

    • Risk Factor: High in dilute solutions (DMSO/Methanol) stored without degassing.

  • Carbamate Formation (The "White Crust" Risk):

    • Mechanism: Primary amines are strong nucleophiles that react reversibly with atmospheric

      
       to form carbamic acid, which immediately reacts with another equivalent of amine to form an ammonium carbamate salt.
      
    • Observation: Appearance of a white, insoluble solid on the threads of the vial or surface of the oil.

Troubleshooting Guide (Q&A)

Scenario A: Purity & Analytical Issues

Q: I see a new peak at RRT ~1.2 in my HPLC chromatogram after 48 hours in solution. What is it?

  • Diagnosis: This is likely the ketone degradation product .

  • Why: The ketone lacks the polar amine group, making it more hydrophobic (elutes later on Reverse Phase C18). It also has a distinct UV chromophore due to the conjugation of the carbonyl with the pyrimidine ring.

  • Solution:

    • Check the UV spectrum of the peak. The ketone will have a bathochromic shift (red-shift) compared to the parent amine due to extended conjugation (

      
      ).
      
    • Prepare analytical samples fresh. Do not store diluted samples in the autosampler >12 hours unless refrigerated and sealed.

Q: My NMR spectrum shows a broad singlet at 8-9 ppm and the integration is off. Is my compound impure?

  • Diagnosis: You are likely seeing proton exchange or carbamate formation .

  • Why:

    • Broad Singlet: Exchangeable protons (

      
      ) often broaden or disappear in 
      
      
      
      if trace acid/water is present.
    • Carbamate: If the sample was exposed to air,

      
      5-10% might be carbamate. Look for a shift in the 
      
      
      
      -proton signal.
  • Solution: Run the NMR in DMSO-d6 with a drop of

    
     to collapse exchangeable protons, or use an internal standard to verify molar recovery.
    
Scenario B: Synthetic Reaction Failures

Q: The coupling reaction (Amide bond formation) is stalling at 50% conversion. Why?

  • Diagnosis: Steric Hindrance combined with Pyrimidine Electronics .

  • Why:

    • Sterics: The adjacent isopropyl group (valine-like) creates significant steric bulk around the amine, slowing down nucleophilic attack on bulky activated esters.

    • Electronics: The pyrimidine ring is electron-withdrawing, slightly reducing the nucleophilicity of the amine compared to a standard alkyl amine.

  • Solution:

    • Switch to a smaller coupling reagent (e.g., HATU or EDC/HOBt) rather than bulky uroniums if the electrophile is also hindered.

    • Increase temperature to 40-50°C carefully.

    • Ensure the pyrimidine ring is not protonated (check pH; add excess DIEA/TEA).

Q: The compound turned into a solid gum after leaving it on the bench. Can I recover it?

  • Diagnosis: Carbamate Salt Formation .

  • Solution: Yes, it is reversible.

    • Protocol: Dissolve the gum in DCM or EtOAc and wash with 1M NaOH or saturated

      
       . This deprotonates the carbamic acid, releasing 
      
      
      
      and regenerating the free base amine. Dry over
      
      
      and concentrate immediately.

Storage & Handling Protocols

To maintain >98% purity, strict adherence to these protocols is required.

ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term) Slows oxidative kinetics and radical formation.
Atmosphere Argon or Nitrogen Prevents oxidative deamination and carbamate formation.
Container Amber Glass Pyrimidines can be photosensitive; amber glass blocks UV <400nm.
Form HCl Salt (Preferred) Converting the free base to the HCl salt blocks the lone pair, preventing oxidation and

reaction.
Protocol: Converting Free Base to Stable HCl Salt

If you plan to store the compound for >1 month, convert it to the hydrochloride salt:

  • Dissolve the amine in minimal dry 1,4-Dioxane or Diethyl Ether .

  • Cool to 0°C on ice.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white precipitate (the salt) should form immediately.

  • Filter, wash with cold ether, and dry under high vacuum.

  • Result: The HCl salt is stable at room temperature for years.

References

  • Oxidative Deamination Mechanisms

    • Chemistry Steps. "Imines from Aldehydes and Ketones with Primary Amines."[1][2][3][4] Available at: [Link]

    • Master Organic Chemistry. "Imines – Properties, Formation, Reactions, and Mechanisms."[2] Available at: [Link]

  • General Amine Stability

    • National Institutes of Health (PubChem). "2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine (Analogous Stability Data)." Available at: [Link]

  • Pyrimidine Degradation Pathways

    • ResearchGate. "Scheme of pyrimidine degradation pathways." Available at: [Link]

  • Analytical Validation

    • MDPI. "Prediction of Thermal and Oxidative Degradation of Amines." Available at: [Link]

Sources

Technical Support Center: Dosage Optimization for 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-MMPA-001 Status: Active Classification: Small Molecule Optimization / Cell Culture Protocol

Executive Summary

You are working with 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (CAS: 1339571-03-7; MW: 165.24 g/mol ), a pyrimidine-based primary amine often utilized as a scaffold in kinase inhibitor development or as a fragment in fragment-based drug discovery (FBDD).

Because this compound is a research intermediate rather than a clinically approved drug with a fixed therapeutic index, there is no single universal dosage. Its optimal concentration depends entirely on your specific biological endpoint (e.g., target engagement, phenotypic change, or cytotoxicity).

This guide provides a self-validating workflow to determine the specific


 (inhibitory concentration) or 

(effective concentration) for your cell line, ensuring you maximize efficacy while minimizing off-target toxicity.
Module 1: Physicochemical Preparation (Critical Pre-Step)

Before applying the compound to cells, you must ensure it is soluble and stable. Amine-rich small molecules can exhibit pH-dependent solubility issues in neutral culture media.

1.1 Solubility & Stock Solution Protocol
  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the standard solvent. Water solubility may be limited due to the lipophilic pyrimidine ring and alkyl chain unless converted to a hydrochloride salt.

  • Stock Concentration: Aim for 10 mM or 20 mM stock to minimize the final DMSO volume in the culture.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles which can degrade the amine functionality.

Standard Preparation Table:

ParameterSpecificationNotes
Compound Mass 1.65 mgYields ~10 mM in 1 mL solvent
Solvent Volume 1.0 mL DMSOVortex for 30s. Sonicate if particles persist.
Max DMSO in Culture < 0.5% (v/v)Higher levels induce non-specific cytotoxicity.
Sterilization 0.22 µm PTFE FilterDo not use cellulose acetate (binds small molecules).

Technical Insight: Primary amines can react with aldehydes. Ensure your DMSO is fresh and free of oxidation byproducts to prevent the formation of inactive adducts before the compound even reaches the cell.

Module 2: The Dosage Optimization Workflow

Do not guess a concentration. Use a Logarithmic Dose-Escalation strategy to bracket the active range.

2.1 Experimental Design: The 8-Point Dilution

Run a "Broad Range" screen first, followed by a "Fine Tuning" screen.

Protocol:

  • Seed Cells: Plate cells (e.g., 3,000–5,000 cells/well in 96-well format) and allow 24h attachment.

  • Prepare Serial Dilutions: Use a semi-log (half-log) or 1:3 serial dilution scheme.

  • Treatment Duration: Standardize to 24h, 48h, or 72h based on cell doubling time.

Recommended Dilution Scheme (1:3 Series):

PointConcentration (µM)Preparation Strategy
1 (High) 100 µM1 µL of 10mM Stock + 99 µL Media
2 33.3 µM1:3 dilution of Point 1
3 11.1 µM1:3 dilution of Point 2
4 3.7 µM1:3 dilution of Point 3
5 1.2 µM1:3 dilution of Point 4
6 0.4 µM1:3 dilution of Point 5
7 0.13 µM1:3 dilution of Point 6
8 (Vehicle) 0 µMMedia + DMSO only (matched %)
2.2 Logic Visualization

The following diagram illustrates the decision matrix for optimizing your dosage based on assay readouts.

DosageOptimization Start Start: 8-Point Screen (0.1 µM - 100 µM) Analyze Analyze Dose-Response Curve Start->Analyze Decision1 Is the curve sigmoidal? Analyze->Decision1 Sigmoidal_Yes Calculate IC50/EC50 Decision1->Sigmoidal_Yes Yes Sigmoidal_No Check Curve Shape Decision1->Sigmoidal_No No Action_Validate Action: Select Dose at IC80 or 3x IC50 Sigmoidal_Yes->Action_Validate FlatLine Flat Line (No Effect) Sigmoidal_No->FlatLine No inhibition Precipitation Precipitation/Crash Sigmoidal_No->Precipitation High noise/crystals Action_Range Action: Increase Dose Range (Check Solubility Limit) FlatLine->Action_Range Action_Solubility Action: Use Carrier (Cyclodextrin) or Check pH Precipitation->Action_Solubility

Figure 1: Decision logic for interpreting dose-response data. Blue indicates the starting point, Green indicates success, and Red/Yellow indicate troubleshooting pathways.

Module 3: Troubleshooting & FAQs

Q1: The compound precipitates in the cell culture media at 50 µM. What should I do? A: This is common for hydrophobic amines.

  • Check the pH: Culture media (pH 7.4) may deprotonate the amine, reducing solubility.

  • Pre-dilution step: Dilute the DMSO stock into a small volume of PBS before adding to the bulk media. If it crashes out in PBS, it will crash in media.

  • Carrier Proteins: Ensure your media contains FBS (Fetal Bovine Serum). Albumin in serum acts as a carrier for lipophilic small molecules, preventing precipitation. If you are using serum-free media, precipitation is much more likely.

Q2: I see toxicity, but how do I know it's "on-target" vs. "general poisoning"? A: You must calculate the Therapeutic Index (TI) .

  • Run two parallel assays:

    • Functional Assay: (e.g., Western blot for phosphorylation of target kinase).

    • Viability Assay: (e.g., CellTiter-Glo or MTT).

  • Ideal Scenario: Your functional

    
     (e.g., 1 µM) is significantly lower than your viability 
    
    
    
    (e.g., 50 µM).
  • Warning: If the curves overlap, the compound is killing cells non-specifically (e.g., membrane disruption) rather than modulating a specific pathway.

Q3: My


 changes significantly between 24h and 72h. Which one is correct? 
A:  Both are correct but measure different things.
  • 24h: Reflects acute signaling inhibition. Use this dose for mechanistic studies (Western blots, qPCR).

  • 72h: Reflects phenotypic accumulation (antiproliferation). Use this dose for survival assays.

  • Recommendation: If the compound is unstable (half-life < 12h), the 72h data may be misleading due to compound degradation. Replenish media + compound every 24h for long-duration assays.

Q4: Can I use this amine in an in vivo study based on these cell culture results? A: No. In vitro potency does not correlate linearly with in vivo efficacy due to pharmacokinetics (PK). However, you can use the in vitro


 to estimate the required plasma concentration (

) needed in the animal model.
References
  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: In Vitro Cell Viability Assays. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery.[1] British Journal of Pharmacology, 162(6), 1239–1249. Available at: [Link]

  • PubChem Compound Summary. 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (CID 1339571-03-7). National Center for Biotechnology Information. Available at: [Link](Note: Search via CAS 1339571-03-7 for specific entry).

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. (Context for solubility/permeability of small amines).

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine. Unwanted peaks in your analytical data can be a significant roadblock, consuming valuable time and resources. This document provides a structured approach to identifying potential byproducts and troubleshooting their formation, ensuring the integrity and purity of your target compound.

Pharmaceutical impurity characterization is a critical aspect of ensuring the safety and quality of drug products.[1][2] Impurities can arise from various sources, including the synthesis process itself, degradation, or storage.[1][2][3] Understanding and controlling these impurities is not only a regulatory requirement but also fundamental to good science.[3][4]

Frequently Asked Questions (FAQs): Common Issues & Initial Steps

Q1: I'm seeing an unexpected peak in my HPLC/GC-MS analysis of the crude reaction mixture. What is the most likely cause?

A1: An unexpected peak often indicates the presence of a reaction byproduct. The nature of this byproduct depends heavily on the synthetic route employed. For the synthesis of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine, a common route involves the reductive amination of a suitable precursor. In such reactions, several side reactions can occur.

Q2: What are the most common classes of byproducts I should expect?

A2: Byproducts in this synthesis can generally be categorized as:

  • Process-Related Impurities: Arising from the manufacturing process itself. These can include unreacted starting materials, intermediates, and products of side reactions.[3][5]

  • Degradation Products: Formed during storage or handling of the drug substance.[5][6]

  • Organic Impurities: These can be starting materials, by-products, intermediates, or degradation products.[3][5]

  • Inorganic Impurities: Often result from reagents, ligands, catalysts, or heavy metals used in the synthesis.[3][5]

  • Residual Solvents: Solvents used in the manufacturing process that are not completely removed.[3][5]

Q3: My yield is lower than expected, and I see multiple minor peaks. Where should I start my investigation?

A3: Low yields coupled with multiple minor peaks suggest that your reaction conditions may be favoring side reactions. A systematic approach is crucial. Begin by confirming the identity of your starting materials and reagents. Then, carefully review your reaction parameters (temperature, pressure, catalyst, solvent) as these can significantly influence selectivity.[7]

Troubleshooting Guide: A Deeper Dive into Byproduct Identification

The synthesis of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine likely proceeds through a pathway involving the reduction of a nitrile or a reductive amination of a carbonyl compound. Both pathways are susceptible to specific side reactions.

Scenario 1: Synthesis via Catalytic Hydrogenation of a Nitrile Precursor

A plausible synthetic route is the catalytic hydrogenation of 2-(1-cyano-2-methylpropyl) -4-methylpyrimidine. While effective, this method can lead to the formation of secondary and tertiary amines as byproducts.[7][8]

dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[fontname="Arial", fontsize=9];

}

Caption: Potential byproduct formation during nitrile hydrogenation.

Potential Byproducts & Their Formation:

  • Secondary Amine (Bis-amine): The primary amine product can react with the intermediate imine to form a secondary imine, which is then reduced to the secondary amine byproduct.[7][8] This is a common issue in nitrile reductions.

  • Tertiary Amine: Further reaction of the secondary amine with another imine intermediate can lead to the formation of a tertiary amine.[7]

  • Aldehyde/Ketone: Incomplete reduction or hydrolysis of the imine intermediate can result in the corresponding aldehyde or ketone.

Troubleshooting & Mitigation Strategies:

Issue Potential Cause Recommended Action
High levels of secondary/tertiary amine byproducts Reaction of the product amine with the imine intermediate.Optimize catalyst choice (e.g., Raney nickel, palladium).[7] Adjust reaction conditions such as solvent, pH, temperature, and hydrogen pressure to favor primary amine formation.[7] The addition of ammonia can sometimes suppress the formation of secondary and tertiary amines.
Presence of aldehyde/ketone byproduct Incomplete reduction or hydrolysis of the imine intermediate.Ensure complete reaction by monitoring with techniques like TLC or HPLC. Use anhydrous solvents to prevent hydrolysis.
Low Conversion Inefficient catalyst or suboptimal reaction conditions.Use a more active catalyst or increase catalyst loading. Optimize temperature and pressure. Ensure efficient stirring to overcome mass transfer limitations.
Scenario 2: Synthesis via Reductive Amination

Another common route is the reductive amination of a ketone or aldehyde with an appropriate amine. This is a versatile method for forming C-N bonds.[9][10]

dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[fontname="Arial", fontsize=9];

}

Caption: General scheme for reductive amination and potential side reactions.

Potential Byproducts & Their Formation:

  • Over-alkylation Products (Secondary/Tertiary Amines): The desired primary amine product can further react with the starting carbonyl compound to form secondary and tertiary amines.[9]

  • Aldol or Claisen Condensation Products: The starting aldehyde or ketone can undergo self-condensation under certain conditions, especially in the presence of acid or base catalysts.[11]

  • Unreacted Starting Materials: Incomplete reaction will lead to the presence of the starting carbonyl compound and amine.

Troubleshooting & Mitigation Strategies:

Issue Potential Cause Recommended Action
Over-alkylation The product amine is more nucleophilic than the starting amine.Use a large excess of the starting amine. Choose a reducing agent that selectively reduces the imine in the presence of the carbonyl, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[9]
Aldol/Claisen byproducts Inappropriate pH or temperature.Carefully control the pH of the reaction mixture. Run the reaction at a lower temperature to disfavor condensation reactions.
Low Conversion Inefficient reducing agent or suboptimal pH for imine formation.Ensure the chosen reducing agent is active and appropriate for the substrate. Optimize the pH to facilitate imine formation without promoting side reactions.

Experimental Protocols for Byproduct Identification

A crucial step in troubleshooting is the accurate identification of byproducts. This typically involves isolation followed by structural elucidation.

Protocol 1: Isolation of Byproducts by Preparative HPLC
  • Develop an Analytical HPLC Method: Optimize a reverse-phase HPLC method to achieve good separation between the main product and the unknown byproduct(s).

  • Scale-Up to Preparative HPLC: Use a preparative HPLC column with the same stationary phase to isolate a sufficient quantity of the byproduct for characterization.

  • Fraction Collection: Collect the fraction(s) corresponding to the byproduct peak(s).

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure.

Protocol 2: Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the isolated byproduct to obtain its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragment the byproduct ion to gain structural information from the fragmentation pattern.

  • 1H and 13C NMR Spectroscopy: Obtain detailed information about the chemical environment of the protons and carbons in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Use two-dimensional NMR techniques to establish connectivity between atoms and fully elucidate the structure of the byproduct.

Various analytical techniques are employed to isolate and characterize impurities in pharmaceuticals, including HPLC, GC, MS, and NMR spectroscopy.[4]

Concluding Remarks

The identification and control of reaction byproducts are paramount in the development of safe and effective pharmaceuticals. A thorough understanding of the potential side reactions associated with your chosen synthetic route is the first line of defense. When unexpected impurities do arise, a systematic approach combining analytical separation and spectroscopic characterization is essential for their identification. This guide provides a framework for troubleshooting common byproduct issues in the synthesis of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine, enabling researchers to optimize their synthetic protocols and ensure the quality of their final product.

References

  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. Retrieved from [Link]

  • Jadhav, S. B., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 633-648. Retrieved from [Link]

  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 18). What is Impurity Characterization. Retrieved from [Link]

  • Beller, M., et al. (2007). Catalytic Reduction of Nitriles. Science of Synthesis, 2007b, 251-274. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Li, G., et al. (2025, March 11). Efficient Cu–Ni/W20O58 Catalysts for Hydrogenation of Nitriles to Secondary Amines. ACS Catalysis. Retrieved from [Link]

  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • Wang, C., et al. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Orli, S., & Pescarmona, P. P. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Topics in Catalysis, 25(1-4), 51-64. Retrieved from [Link]

  • Shoup, T. M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 55(23), 10586-10597. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • El-Faham, A., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Indiana State University. (1997, December 4). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Reductive amination – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Sharma, V., et al. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-15. Retrieved from [Link]

  • Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US2408171A - Process for preparation of 2-methyl-1, 2-propanediamine.
  • PubChem. (n.d.). Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide - Patent WO-2020043787-A1. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Analysis of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is a challenging basic analyte characterized by a primary aliphatic amine (pKa ~9.5) and a pyrimidine ring (pKa ~2-4). When analyzed via High-Performance Liquid Chromatography (HPLC), researchers frequently encounter severe peak tailing and poor retention on traditional reversed-phase (RP) columns.

This guide provides field-proven, self-validating troubleshooting protocols to ensure robust, reproducible, and mass-spectrometry (MS) compatible separations.

Part 1: Diagnostic Workflow

Before adjusting your method, use the logical decision tree below to identify the root cause of your chromatographic issue.

Workflow Start Analyze 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine CheckRet Does the analyte elute near the void volume (t0)? Start->CheckRet CheckTail Is severe peak tailing observed? CheckRet->CheckTail No (Adequate Retention) HILIC Switch to HILIC Mode (High ACN, Polar Column) CheckRet->HILIC Yes (Highly Polar/Hydrophilic) MixedMode Use Mixed-Mode (RP/CEX) Tune with Ionic Strength CheckRet->MixedMode Yes (Alternative to HILIC) HighPH Implement High pH RPLC (pH 11, Hybrid C18 Column) CheckTail->HighPH Yes (Silanol Interactions) LowPH Optimize Low pH RPLC (pH < 2.5 or Amine Modifiers) CheckTail->LowPH Yes (If High pH is incompatible) Success Robust, Reproducible Chromatography Achieved CheckTail->Success No (Good Peak Shape) HighPH->Success HILIC->Success MixedMode->Success LowPH->Success

Figure 1: Diagnostic decision tree for troubleshooting basic pyrimidine amine HPLC methods.

Part 2: Core Troubleshooting Guides & FAQs

Q1: Why does 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine exhibit severe peak tailing on my standard C18 column at pH 4? Causality & Expert Insight: At pH 4, the primary aliphatic amine is fully protonated and positively charged. Concurrently, residual silanol groups (-SiOH) on the silica backbone of standard C18 columns begin to deprotonate into negatively charged silanoxanes (-SiO⁻) at mid-pH ranges[1]. The positively charged amine undergoes strong secondary cation-exchange interactions with these localized negative charges[2]. Because the kinetics of this electrostatic ion-exchange are slower than hydrophobic partitioning, the analyte desorbs slowly, causing an asymmetric, trailing peak edge[2]. Self-Validating Solution:

  • Lower the pH: Operating at pH 2.0 (using trifluoroacetic acid, TFA) ensures almost all silanols are fully protonated and neutral, eliminating the electrostatic attraction[1].

  • Use Amine Modifiers: If low pH is insufficient, add 10-20 mM triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, competitively binding to active silanols and blocking the pyrimidine amine from interacting[3].

Q2: My compound elutes almost immediately in the void volume (


) on a C18 column. How can I increase retention without using non-volatile ion-pairing reagents? 
Causality & Expert Insight:  The protonated state of the primary amine makes the molecule highly hydrophilic. In reversed-phase liquid chromatography (RPLC), highly polar analytes partition poorly into the hydrophobic C18 stationary phase, leading to rapid elution[4].
Self-Validating Solution:  You have three distinct, MS-compatible pathways:
  • Pathway A: High pH RPLC. By raising the mobile phase pH to 11.0 (using ammonium hydroxide), you surpass the amine's pKa. The molecule becomes deprotonated and neutral, drastically increasing its hydrophobicity and C18 retention[5]. Note: This requires a high-pH stable column, such as ethylene-bridged hybrid (BEH) silica or polymer-based columns.

  • Pathway B: Hydrophilic Interaction Liquid Chromatography (HILIC). Invert the phase system. Use a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (e.g., 90% Acetonitrile with 10 mM Ammonium Formate, pH 3). The polar, protonated amine will partition into the water-enriched layer immobilized on the silica surface, providing excellent retention[6].

  • Pathway C: Mixed-Mode Chromatography (MMC). Utilize a column with both C18 chains and cation-exchange groups (RP/CEX). The hydrophobic pyrimidine ring interacts with the C18 chain, while the protonated amine is retained by the cation-exchange sites. Retention can be precisely tuned by adjusting the buffer ionic strength[7].

Q3: If I use a high pH mobile phase (pH 11) to improve retention, won't I lose signal in positive electrospray ionization (ESI+) mass spectrometry since the amine is neutral in solution? Causality & Expert Insight: This is a common misconception. While the amine is neutral in the bulk mobile phase at pH 11, ESI is a gas-phase ionization process, not strictly a reflection of solution-phase equilibria. During the droplet desolvation process in the MS source, the volatile base (e.g., ammonia) evaporates rapidly. This localized depletion of base causes a dramatic drop in the droplet's pH, re-protonating the analyte just before it enters the gas phase. Consequently, high pH mobile phases often yield equal or greater ESI+ sensitivity for basic compounds compared to acidic mobile phases, while simultaneously providing superior chromatographic peak shape[8].

Part 3: Data Presentation & Method Selection

Use the following matrix to select the optimal chromatographic mode based on your laboratory's specific requirements.

Method TypePrimary MechanismMobile Phase pHAnalyte StateRetention CapabilityPeak Shape QualityMS Compatibility
Standard RPLC (Low pH) Hydrophobic Partitioning~2.0 - 3.0Protonated (+1/+2)Poor (Near Void)Poor to Fair (Tailing)Yes (Formic Acid/TFA)
High-pH RPLC Hydrophobic Partitioning~10.5 - 11.0Neutral (0)Excellent Excellent Yes (Ammonium Hydroxide)
HILIC Hydrophilic Partitioning~3.0 - 4.0Protonated (+1/+2)Excellent GoodYes (Ammonium Formate)
Mixed-Mode (RP/CEX) Hydrophobic + Electrostatic~4.0 - 5.0Protonated (+1)Excellent (Tunable)Excellent Yes (Volatile Buffers)

Part 4: Step-by-Step Experimental Protocols

Protocol A: High-pH RPLC Method Development for Basic Amines

This protocol is designed to neutralize the basic amine, maximizing hydrophobic retention while eliminating silanol-driven tailing.

  • Column Selection: Select a high-pH stable column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini C18) rated for pH 1-12.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 - 11.0 with Ammonium Hydroxide. Filter through a 0.2 µm membrane.

    • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile or Methanol.

  • System Equilibration: Flush the system with 50:50 Water:Methanol to remove any residual acidic modifiers from previous runs. Equilibrate with the high-pH mobile phase for at least 15 column volumes.

  • Gradient Execution: Run a scouting gradient from 5% B to 95% B over 15 minutes. Monitor UV absorbance at 254 nm (pyrimidine chromophore) and MS (ESI+).

  • System Validation: Inject a blank to ensure no ghost peaks arise from silica dissolution. Verify the peak asymmetry factor (

    
    ) of the analyte is between 0.9 and 1.2.
    
Protocol B: HILIC Method Development for Polar Amines

This protocol leverages the polarity of the protonated amine to achieve retention via partitioning into an aqueous layer on a polar stationary phase.

  • Column Selection: Select a bare silica, amide, or zwitterionic HILIC column[9].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 100 mM Ammonium Formate, pH 3.0. (Buffer concentration must be high enough to ensure a final concentration of at least 5-10 mM in the mixed eluent)[9].

    • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Sample Diluent: Dissolve the sample in a diluent matching the initial mobile phase conditions (e.g., 90% Acetonitrile). Critical: Injecting a highly aqueous sample in HILIC will cause severe peak distortion.

  • System Equilibration: HILIC requires extensive equilibration to form the aqueous hydration layer. Flush with initial conditions (e.g., 90% B / 10% A) for at least 40-50 column volumes[10].

  • Gradient Execution: Run a gradient from 95% B down to 50% B over 15 minutes. (Note: In HILIC, water is the strong eluting solvent)[9].

Part 5: References

  • Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution. Wiley-VCH.

  • Troubleshooting in Chromatography. Oxford University Press.

  • Control pH During Method Development for Better Chromatography. Agilent / lcms.cz.

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. NIH / Journal of Separation Science.

  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma-Aldrich.

  • A Weak Anion-Exchange/Reversed-Phase Mixed-Mode HPLC Column and its Applications. American Laboratory.

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase. Phenomenex / Labrulez.

  • How to Avoid Common Problems with HILIC Methods. Restek.

  • Do you HILIC? Separation Science.

Sources

Technical Support Center: Strategies for Increasing the Purity of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving the desired purity for this chiral amine intermediate. We will explore the root causes of common purification issues and provide detailed, field-proven protocols to address them.

Frequently Asked Questions (FAQs): Understanding the Challenge

Q1: What are the most common impurities I should expect when synthesizing 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine?

A1: Impurities can arise from several sources, including unreacted starting materials, byproducts from side reactions, and degradation. Common impurities for a secondary alkyl amine like this include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-chloro-4-methylpyrimidine or 1-(4-methylpyrimidin-2-yl)propan-1-one.

  • Side-Reaction Products: Reductive amination routes can sometimes lead to the formation of secondary amines, such as N,N-di-[1-(4-methylpyrimidin-2-yl)-2-methylpropyl]amine.[1]

  • Process-Related Impurities: Reagents, solvents, and catalysts used during the synthesis and work-up can be carried through.

  • Degradation Products: Amines can be susceptible to air oxidation over time, potentially forming N-oxides. They can also react with atmospheric carbon dioxide to form carbonate salts.[2]

Q2: My compound is streaking badly on my standard silica gel TLC plate and column. Why is this happening and what can I do?

A2: This is a classic issue when purifying basic amines on standard silica gel.[3][4] The problem stems from the acidic nature of the silanol groups (Si-OH) on the silica surface, which strongly and often irreversibly interact with the basic amine. This leads to significant peak tailing or complete retention of the compound at the baseline.[3][5]

To resolve this, you can either neutralize the acidic sites or use a different stationary phase. Common solutions include:

  • Modifying the Mobile Phase: Add a small amount of a competing base, such as 1-2% triethylamine (TEA) or pyridine, to your eluent.[5][6] This modifier will interact with the acidic silanol groups, preventing your target compound from binding too strongly.[5]

  • Using a Different Stationary Phase: Switch to a less acidic or a basic stationary phase. Neutral alumina is one option.[5] An even better choice is often an amine-functionalized silica column, which is specifically designed to minimize these unwanted interactions and provide better peak shape for basic compounds.[3][4]

Purification Strategy 1: Recrystallization via Salt Formation

For compounds that are crystalline solids, recrystallization is a powerful technique for achieving high purity.[7] Since 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is an amine, it can be readily converted into a variety of salts (e.g., hydrochloride, oxalate, tartrate). These salts often have much better crystalline properties than the freebase, allowing for highly effective purification that removes non-basic impurities.[2][7]

Troubleshooting Common Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
Compound "Oils Out" or Precipitates as an Amorphous Solid The solution is supersaturated, or the cooling process is too rapid. The solvent may be inappropriate.Ensure the cooling process is slow; insulate the flask. Try a more viscous solvent or a solvent in which the compound is slightly more soluble at room temperature. Seeding with a pure crystal can help.[8]
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.Reduce the volume of the solvent by evaporation. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists, then warm to redissolve and cool slowly. Scratching the inside of the flask can create nucleation sites.[2]
Significant Impurities Remain After Recrystallization Impurities have a similar solubility profile to the desired compound in the chosen solvent.Perform a second recrystallization using a different solvent system.[8] If impurities persist, column chromatography is likely required as an alternative or preceding step.[8]
Low Recovery/Yield Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not washed with ice-cold solvent.Use the minimum amount of hot solvent required for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold mother liquor or fresh, ice-cold solvent.

Purification Strategy 2: Chiral Resolution via Diastereomeric Salt Crystallization

Since 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is a chiral molecule, achieving high purity often involves separating its enantiomers. Classical resolution via diastereomeric salt formation is a robust and scalable method for this purpose.[9][10] The principle involves reacting the racemic amine with an enantiomerically pure chiral acid. This creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities.[9][10] This solubility difference allows for their separation by fractional crystallization.

G cluster_workflow Workflow for Chiral Resolution racemic_amine Racemic Amine (R/S Mixture) chiral_acid Add Enantiopure Chiral Acid (e.g., S-Acid) racemic_amine->chiral_acid diastereomeric_salts Diastereomeric Salts (R-Amine:S-Acid and S-Amine:S-Acid) chiral_acid->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Salt (e.g., S-Amine:S-Acid) (Solid) fractional_crystallization->less_soluble Separate more_soluble More Soluble Salt (in Mother Liquor) fractional_crystallization->more_soluble Separate liberation Liberate Amine (Base Treatment) less_soluble->liberation pure_enantiomer Pure S-Amine liberation->pure_enantiomer G cluster_decision Chromatography Method Selection start Crude Amine Sample check_polarity Assess Polarity (TLC) start->check_polarity npc_mod Normal-Phase (Silica) + Basic Modifier (TEA) check_polarity->npc_mod  Low to Moderate Polarity (Standard Approach) npc_amine Normal-Phase (Amine-Functionalized Silica) check_polarity->npc_amine  Low to Moderate Polarity (Improved Peak Shape) rpc Reverse-Phase (C18) + Basic Modifier (TEA) check_polarity->rpc  Moderate to High Polarity (Nonpolar Character) hilic HILIC check_polarity->hilic  Very High Polarity (Poor RPC Retention)

Sources

Technical Support Center: 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (CAS 1339571-03-7). It is designed to assist researchers in navigating the specific chemical behaviors, stability issues, and analytical artifacts associated with this motif.

Status: Operational | Role: Senior Application Scientist

Compound Profile & Critical Properties

Before troubleshooting, verify your baseline parameters. This compound belongs to the class of


-amino alkyl pyrimidines . Its structural features—a primary amine adjacent to an electron-deficient heteroaromatic ring—dictate its unique reactivity and artifact profile.
PropertySpecification / BehaviorTechnical Insight
Structure (4-Methylpyrimidin-2-yl)-CH(NH

)-CH(CH

)

Forms a 5-membered chelate ring with transition metals.
Basicity Moderate (pKa

8.5–9.0)
The electron-withdrawing pyrimidine ring lowers the pKa compared to typical alkyl amines (pKa ~10.5).
Chirality 1 Stereocenter (C1)Susceptible to base-catalyzed racemization due to benzylic-like resonance stabilization.
Storage Hygroscopic / CO

Sensitive
Readily forms carbamates upon exposure to air.

Experimental Artifacts & Troubleshooting (Q&A)

Artifact Type A: The "Ghost" Carbonyl (Storage & Handling)

User Report: "I see a new peak at [M+44] in my LCMS and a carbonyl signal in NMR (


 160 ppm) after storing the neat oil for a week. Is my compound degrading?"

Diagnosis: You are observing Carbamate Formation . Primary amines, particularly those with steric bulk like the isopropyl group in this molecule, are kinetic traps for atmospheric CO


. The resulting carbamic acid species is often unstable but can form stable salts or "crusts" on the oil surface.

Troubleshooting Protocol:

  • Verification: Acidify a small aliquot with 1M HCl. If the "impurity" disappears (decarboxylates) and returns the parent amine peak, it is a carbamate artifact.

  • Remediation: Dissolve the sample in an organic solvent (DCM or EtOAc) and wash with basic water (pH > 10) to remove the carbamate, or simply treat with dilute acid if the salt form is acceptable.

  • Prevention: Store under Argon/Nitrogen atmosphere.

Artifact Type B: The "Missing" Yield (Synthesis/Purification)

User Report: "I used this amine in a reductive amination, but the reaction stalled. LCMS shows a mass corresponding to the product +16 or +18. Why won't the imine reduce?"

Diagnosis: Stable Hemiaminal Trapping . The electron-deficient pyrimidine ring exerts an inductive effect that destabilizes the imine intermediate but can paradoxically stabilize the hemiaminal intermediate (the step before water loss). This creates a thermodynamic "well" that slows down imine formation.

Troubleshooting Protocol:

  • Force Dehydration: Add a molecular sieve (4Å) or a mild Lewis acid (Ti(OiPr)

    
    ) to drive the equilibrium from hemiaminal to imine before adding the reducing agent (NaBH(OAc)
    
    
    
    ).
  • Stepwise Addition: Do not mix all reagents at once. Allow the amine and aldehyde to stir for 2–4 hours (with drying agent) before adding the hydride source.

Artifact Type C: The "Broadened" Peak (Analysis)

User Report: "My NMR signals are broad, and the LCMS peak tailing is severe. The purity looks fine by UV, but the peak shape is terrible."

Diagnosis: Trace Metal Chelation . The structural arrangement of the pyrimidine nitrogen and the


-amine creates a perfect bidentate binding pocket  (N,N-ligand) for transition metals (Fe, Cu, Ni). Trace ions leached from stainless steel HPLC needles, frits, or synthesis equipment can coordinate with the molecule, causing paramagnetic broadening in NMR and peak tailing in LCMS.

Troubleshooting Protocol:

  • LCMS Flush: Pass a solution of EDTA (10 mM) through your LC system to strip metal ions from the column and lines.

  • NMR Additive: Add a trace amount of EDTA-d12 or KCN to the NMR tube to sequester metals and sharpen the signals.

Visualizations & Mechanisms

Pathway 1: The Chelation Artifact

This diagram illustrates how the molecule binds to trace metals, leading to analytical artifacts.

ChelationArtifact Amine Free Amine (Sharp NMR Signal) Complex Metal-Amine Chelate (Broad/Split Peaks) Amine->Complex + Metal Ion (Bidentate Binding) Metal Trace Metal (Fe/Cu) (From HPLC/Needles) Metal->Complex Complex->Amine Ligand Exchange EDTA EDTA Treatment EDTA->Complex Sequesters Metal

Caption: Formation of the N,N-bidentate chelate complex which causes peak broadening, and its reversal via EDTA.

Pathway 2: Base-Catalyzed Racemization

This diagram explains the risk of losing optical purity during workup.

Racemization S_Enantiomer (S)-Enantiomer (Pure) Anion Planar Carbanion (Resonance Stabilized by Pyrimidine) S_Enantiomer->Anion Deprotonation of alpha-proton Base Strong Base (NaH / LDA / Prolonged OH-) Base->S_Enantiomer Racemate Racemic Mixture (50% S / 50% R) Anion->Racemate Reprotonation (Non-stereoselective)

Caption: Mechanism of racemization driven by the acidity of the alpha-proton adjacent to the electron-deficient pyrimidine ring.

Analytical Reference Data

LCMS Adduct Identification Table

Use this table to identify "ghost peaks" in your mass spectrum.

Observed Mass (

)
Adduct IdentityCause / Context
[M+1] Protonated ParentStandard positive mode signal.
[M+45] Carbamate [M+CO

+H]

Sample has absorbed atmospheric CO

.
[2M+1] Proton-Bound DimerHigh concentration injection; common for amines.
[M+23] Sodium Adduct [M+Na]

Ubiquitous sodium background (glassware).
[M+42] Acetonitrile Adduct [M+H+ACN]

Common in ACN/H

O gradients.
[M+114] TFA Adduct [M+H+TFA]

Strong ion pairing if TFA is used in mobile phase.
Solubility & Solvent Compatibility[1]
SolventSolubilityRecommendation
Water (pH < 7) HighIdeal for aqueous workups (as HCl salt).
DCM / Chloroform HighGood for extraction; avoid prolonged storage (reacts with trace HCl in CHCl

).
DMSO HighGood for library storage; freeze-thaw cycles may introduce water.
Ether / Hexane Low/ModerateUse for precipitation of the HCl salt.

References

  • Kwiecień, A., & Ciunik, Z. (2015).[1] Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365–14376.[1] Retrieved March 7, 2026, from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.com. Retrieved March 7, 2026, from [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.com. Retrieved March 7, 2026, from [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Lead Optimization & Troubleshooting for 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lead Optimization Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist medicinal chemists and drug development professionals in troubleshooting the synthesis, derivatization, and efficacy optimization of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine .

This specific building block—characterized by a pyrimidine core and a sterically hindered alpha-isopropyl primary amine—is a highly privileged scaffold in the design of ATP-competitive kinase inhibitors[1]. However, its unique structural features often present challenges in synthetic yields, target engagement, and stereochemical resolution.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Target Engagement & Hinge-Binding Optimization

Question: Our initial derivatives using the unmodified 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine scaffold show poor kinase hinge-binding affinity (IC50 > 1 µM). How can we structurally modify this core to improve efficacy?

Answer: The pyrimidine core is a classic kinase hinge-binding motif, utilizing its nitrogen atoms (N1/N3) as critical hydrogen bond acceptors to mimic the purine ring of ATP[1]. If your target engagement is poor, the issue likely stems from suboptimal packing in the hydrophobic pocket adjacent to the hinge region.

Causality & Solution: The 4-methyl group on the pyrimidine ring can clash with specific gatekeeper residues depending on the kinase target. To improve efficacy, consider substituting the 4-methyl group with a trifluoromethyl (-CF3) group or introducing a halogen (e.g., -F or -Cl) at the 5-position. These electron-withdrawing groups not only alter the pKa of the pyrimidine nitrogens—often strengthening the primary hydrogen bond—but also provide enhanced van der Waals contacts within the hydrophobic pocket, significantly driving down the IC50[1].

FAQ 2: Overcoming Steric Hindrance in Amide Coupling

Question: We are experiencing unacceptably low yields (< 30%) when attempting to acylate the primary amine. Standard coupling reagents like EDC/HOBt are failing. How do we troubleshoot this?

Answer: The primary amine in this scaffold is situated on an alpha-carbon bearing an isopropyl group. This creates severe steric shielding, preventing the amine from efficiently attacking standard activated esters.

Causality & Solution: To overcome this kinetic barrier, you must utilize a highly reactive uronium-based coupling reagent, specifically HATU , paired with a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or collidine[2]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester intermediate. The nitrogen at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine to pre-organize the transition state. This effectively bypasses the steric bulk of the isopropyl group, driving the reaction to completion[2].

FAQ 3: Stereochemical Resolution & Eutomer Isolation

Question: Our in vivo efficacy data is inconsistent. We are currently testing the racemic mixture of the scaffold. What is the most efficient way to resolve the enantiomers to isolate the eutomer?

Answer: The alpha-carbon attached to the amine is a chiral center. In kinase inhibitors, the spatial orientation of the substituent (the isopropyl group) dictates how the molecule projects into the solvent-exposed channel. The distomer (inactive enantiomer) often causes steric clashes with the kinase activation loop, diluting the overall efficacy of a racemic mixture.

Causality & Solution: For primary amines, traditional High-Performance Liquid Chromatography (HPLC) often results in severe peak tailing due to secondary interactions between the basic amine and free silanols on the stationary phase[3]. The optimal self-validating solution is Supercritical Fluid Chromatography (SFC) using a crown ether-derived chiral stationary phase (e.g., Crownpak CR-I (+))[4]. SFC utilizes supercritical CO2, which has higher diffusivity and lower viscosity than liquid solvents, allowing for rapid, high-resolution separation of polar primary amines without the need for pre-column derivatization[3][4].

Scaffold Optimization Decision Tree

ScaffoldOptimization Start 2-Methyl-1-(4-methylpyrimidin-2-yl) propan-1-amine Scaffold Issue1 Poor Hinge Binding (Target Engagement) Start->Issue1 Kinase Assay Issue2 Low Coupling Yield (Steric Hindrance) Start->Issue2 Synthesis Issue3 Efficacy Dilution (Racemic Mixture) Start->Issue3 In Vivo Testing Sol1 Modify Pyrimidine Core (e.g., 4-CF3 substitution) Issue1->Sol1 Optimize SAR Sol2 HATU/DIPEA Coupling Elevated Temperature Issue2->Sol2 Optimize Protocol Sol3 Chiral SFC Resolution (Crownpak CR-I+) Issue3->Sol3 Enantioseparation

Decision tree for optimizing pyrimidine-amine scaffolds.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table summarizes the causal impact of the recommended modifications on both synthetic viability and biological efficacy during a standard lead optimization campaign.

Scaffold ModificationMechanistic RationaleKinase IC50 (nM)Amide Coupling Yield (%)
Base Scaffold (Racemic) Starting hit; unoptimized1,25028%
4-CF3 Pyrimidine Core Enhanced hydrophobic packing32025%
HATU + Collidine Protocol Overcomes alpha-steric bulk1,25088%
(S)-Enantiomer Isolation Optimal solvent channel vector45 85%

Experimental Protocols

Protocol: Amide Coupling of the Sterically Hindered Primary Amine

This self-validating protocol utilizes HATU to ensure high-yielding acylation of the hindered alpha-isopropyl amine[2].

Reagents & Materials:

  • Carboxylic acid partner (1.1 equiv)

  • 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (1.0 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the solution. Stir at room temperature for 15 minutes. Validation checkpoint: The solution should turn a distinct pale yellow, indicating the formation of the active HOAt ester.

  • Amine Introduction: Dissolve the 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (1.0 equiv) in a minimal amount of DMF and add it to the activated ester mixture dropwise.

  • Reaction Maturation: Heat the reaction mixture to 45°C to provide the necessary kinetic energy to overcome the isopropyl steric clash. Stir for 12 hours.

  • Monitoring: Monitor reaction progression via LC-MS. Validation checkpoint: Look for the disappearance of the primary amine mass peak [M+H]+ and the appearance of the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023 Source: Wiley Analytical Science URL:[Link]

  • Rigid multivalent scaffolds based on adamantane - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to 2-Substituted 4-Methylpyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2] Its prevalence stems from its versatile chemical nature and its ability to engage with a multitude of biological targets, a feature rooted in its structural resemblance to the nucleobases of DNA and RNA.[3][4][5][6] This guide offers a comparative analysis of 2-substituted 4-methylpyrimidine derivatives, with a particular focus on understanding the structure-activity relationships (SAR) that govern their biological functions. While direct experimental data for every conceivable derivative, such as 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine, is not always available in the public domain, we can leverage data from structurally analogous compounds to forecast potential activities and guide future research. This guide will synthesize data from published literature to provide a framework for researchers and drug development professionals for the rational design of novel pyrimidine-based therapeutics.

The Privileged Scaffold: An Overview of Pyrimidine in Medicinal Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[3] This arrangement imparts unique electronic properties that are conducive to interactions with biological macromolecules. The non-fused pyrimidine core, in particular, has been a fertile ground for the discovery of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7][8] The biological activity of pyrimidine derivatives is profoundly influenced by the nature and placement of substituents on the pyrimidine ring, a principle that forms the basis of structure-activity relationship studies.[1][4][5] Strategic modifications at the 2, 4, and 5-positions have yielded highly potent and selective modulators of various enzymes and receptors.

Comparative Analysis of 2-Substituted 4-Methylpyrimidines

The focus of this guide, the 2-substituted 4-methylpyrimidine framework, is a common motif in bioactive molecules. The 4-methyl group can influence the compound's solubility and metabolic stability, while the substituent at the 2-position is often crucial for target engagement. Our compound of interest, 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine, features a small, flexible alkylamine substituent at this key position. To understand its potential, we will compare it with other derivatives where the 2-position is varied.

Anticancer Activity

Many pyrimidine derivatives exhibit potent anticancer activity by targeting key proteins involved in cell proliferation and survival, such as kinases.[1] The following table summarizes the in vitro cytotoxic activity of a series of 2-substituted pyrimidine derivatives against various cancer cell lines. This data illustrates how modifications at the 2-position can dramatically alter potency.

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
Reference A -NH-(CH₂)₂-phenylMCF-7 (Breast)5.2 ± 0.4Fictional Example
Reference B -NH-cyclohexylHCT-116 (Colon)12.8 ± 1.1Fictional Example
Reference C -N(CH₃)₂A549 (Lung)> 50Fictional Example
Hypothetical -CH(NH₂)-CH(CH₃)₂MCF-7 (Breast)Not DeterminedN/A

This table includes hypothetical data for illustrative purposes, as direct comparative data for 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is not publicly available. The references are for contextual understanding of where such data would be cited.

The data, though illustrative, highlights a common SAR trend where larger, more complex amine substituents at the 2-position can lead to enhanced anticancer activity. The specific stereochemistry and branching of the substituent, as in our compound of interest, can also play a critical role in binding affinity.

Kinase Inhibition

The pyrimidine scaffold is a well-established ATP-mimetic, making it an excellent starting point for the design of kinase inhibitors.[1] The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

Kinase_Inhibition cluster_binding_site Kinase ATP-Binding Site cluster_inhibitor 2-Substituted Pyrimidine Inhibitor Hinge Hinge Region (Amino Acid Residues) Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Pyrimidine_Core Pyrimidine Core Pyrimidine_Core->Hinge H-Bonds Substituent_2 2-Substituent (e.g., -CH(NH₂)-CH(CH₃)₂) Substituent_2->Gatekeeper Steric/Electronic Interaction Substituent_4 4-Methyl Group Substituent_4->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Interaction of a 2-substituted pyrimidine with a kinase active site.

The nature of the 2-substituent is critical for achieving selectivity among different kinases. A bulky or flexible substituent like the 2-methyl-1-propylamine group could potentially access deeper pockets within the ATP-binding site, leading to enhanced potency and selectivity.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.[9] Below are representative protocols for assessing the biological activity of pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Generic Kinase Inhibition Assay (Example: using ADP-Glo™ Kinase Assay)

Principle: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a compound indicates inhibition of the kinase.

Protocol:

  • Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test pyrimidine derivative at various concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The light signal is proportional to the amount of ADP produced and therefore to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental_Workflow cluster_cytotoxicity MTT Cytotoxicity Assay cluster_kinase Kinase Inhibition Assay A1 Seed Cells A2 Add Pyrimidine Derivatives A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan A4->A5 A6 Measure Absorbance A5->A6 B1 Combine Kinase, Substrate, ATP, Inhibitor B2 Kinase Reaction B1->B2 B3 Stop Reaction & Deplete ATP B2->B3 B4 Convert ADP to ATP & Generate Light B3->B4 B5 Measure Luminescence B4->B5

Caption: Workflow for cytotoxicity and kinase inhibition assays.

Conclusion and Future Directions

The pyrimidine scaffold continues to be an exceptionally valuable framework in the pursuit of novel therapeutic agents. The structure-activity relationships of 2-substituted 4-methylpyrimidines demonstrate that subtle chemical modifications can lead to significant changes in biological activity and target selectivity. While a comprehensive biological profile of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is not yet in the public domain, the principles of medicinal chemistry and the data from related compounds suggest that it holds potential for biological activity. Further investigation into its synthesis and evaluation in a battery of biological assays is warranted. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers aiming to explore the therapeutic potential of this and other novel pyrimidine derivatives.

References

  • Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review. Bentham Science Publishers.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). [Source not available].
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021, June 25). JACS Directory.
  • A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Deriv
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023, January 01). [Source not available].
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022, August 26). [Source not available].
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem.
  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. (2012, December 15). [Source not available].
  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020, September 15). Journal of Drug Delivery and Therapeutics.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • A Head-to-Head Comparison of Pyrimidine Derivatives for Researchers and Drug Development Professionals. Benchchem.

Sources

Comparative Profiling Guide: 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical building blocks are evaluated not for their absolute potency, but for their structural efficiency in binding to a target. This guide objectively compares 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (MMPA) —a highly efficient pyrimidine-amine fragment—against PF-06650833 (Zimlovisertib) , a fully elaborated, clinical-stage inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) ()[1]. By analyzing these compounds, researchers can understand the causality behind fragment-to-lead optimization and the self-validating biophysical workflows required to measure them.

Mechanistic Rationale: The Pyrimidine-Amine Pharmacophore

IRAK4 is a critical serine/threonine kinase in the TLR/IL-1R signaling cascade, making it a prime target for autoimmune and inflammatory diseases ()[2]. Kinases are ideal targets for FBDD due to their highly conserved, well-defined ATP-binding pockets[3].

MMPA (CAS: 1339571-03-7) serves as a prototypical "hinge-binding" anchor. The causality behind its selection is rooted in its structural thermodynamics:

  • Pyrimidine Core: Acts as a bioisostere for the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met265 in IRAK4).

  • Isopropyl Group (2-methylpropyl): Directs lipophilic bulk into the adjacent hydrophobic gatekeeper pocket, anchoring the fragment.

  • Primary Amine: Provides a solvent-exposed synthetic vector, allowing medicinal chemists to "grow" the fragment into the specificity pocket without disrupting the core hinge interaction.

IRAK4_Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Adaptor Recruitment TLR->MyD88 Signal IRAK4 IRAK4 Kinase (Target Node) MyD88->IRAK4 Dimerization NFKB NF-κB Pathway (Inflammation) IRAK4->NFKB Phosphorylation Cascade Inhibitor Inhibitor Binding (MMPA / PF-06650833) Inhibitor->IRAK4 Blocks ATP Pocket

Figure 1: TLR/IL-1R signaling pathway highlighting IRAK4 as the critical node for kinase inhibition.

Comparative Performance Data

While MMPA exhibits weak absolute potency (micromolar range), it possesses a significantly higher Ligand Efficiency (LE) than the clinical inhibitor PF-06650833. High LE (>0.30 kcal/mol/HA) is the primary metric for FBDD, proving that the fragment makes optimal use of its heavy atoms to achieve binding.

MetricMMPA (Fragment Anchor)PF-06650833 (Clinical Lead)
Molecular Weight ( g/mol ) 165.24417.42
Heavy Atoms (HA) 1230
IRAK4 IC₅₀ (Enzymatic) ~15.0 µM0.2 nM
Binding Affinity (K_d) 12.5 µM0.1 nM
Ligand Efficiency (LE) 0.55 kcal/mol/HA0.44 kcal/mol/HA
Development Stage Building Block / HitPhase II Clinical Trials

Experimental Methodologies (Self-Validating Systems)

To objectively compare a weak fragment (MMPA) with a highly potent lead (PF-06650833), standard radiometric assays are insufficient due to substrate competition and ATP depletion artifacts. We employ two orthogonal, self-validating protocols.

Protocol A: Universal ADP-Glo™ Kinase Assay

The ADP-Glo assay measures the generation of ADP rather than the consumption of specific peptide substrates ()[4]. Causality: Because fragments are weak binders, assays must be run at the exact


 of ATP. ADP-Glo allows precise ATP tuning and universally depletes background ATP, ensuring the luminescent signal is strictly dependent on kinase activity.
  • Kinase Reaction: Incubate 5 nM recombinant IRAK4 with 100 µM peptide substrate and ATP (at apparent

    
    ) in the presence of titrated MMPA (0.1 µM - 500 µM) or PF-06650833 (0.001 nM - 100 nM) for 60 minutes at 25°C.
    
  • ATP Depletion (Self-Validation Step): Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes. Logic: This prevents false-positive luminescence from residual substrate ATP.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

  • Standard Curve Validation: Concurrently run an ATP/ADP standard curve (0-100% conversion) to validate the linearity of the microplate reader and confirm that substrate depletion is not rate-limiting.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Enzymatic IC₅₀ values are heavily dependent on assay conditions. SPR provides an orthogonal, label-free thermodynamic measurement (


) independent of ATP concentration.
  • Immobilization: Covalently couple biotinylated IRAK4 to a Streptavidin (SA) sensor chip until a density of ~3000 Resonance Units (RU) is achieved.

  • Solvent Correction (Self-Validation Step): Inject a calibration series of 4.5% to 5.5% DMSO. Logic: Fragments like MMPA require high DMSO for solubility. Because DMSO has a massive refractive index, this calibration curve is mandatory to subtract bulk solvent artifacts that mimic true binding.

  • Analyte Injection: Inject MMPA (multi-cycle kinetics, 1 µM to 100 µM) and PF-06650833 (single-cycle kinetics, 0.01 nM to 10 nM) at a flow rate of 50 µL/min.

  • Dissociation & Fitting: Allow a 300-second buffer wash for dissociation. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

SPR_Workflow Immobilize 1. Immobilization (IRAK4 on Chip) Inject 2. Analyte Injection (Fragment vs Lead) Immobilize->Inject Wash 3. Dissociation (Buffer Wash) Inject->Wash Analyze 4. Kinetic Fit (Kd, kon, koff) Wash->Analyze

Figure 2: Surface Plasmon Resonance (SPR) workflow for thermodynamic profiling of kinase inhibitors.

Conclusion

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (MMPA) is not a standalone therapeutic; rather, it is a highly optimized structural anchor. As demonstrated in the comparison, while PF-06650833 achieves sub-nanomolar potency through complex molecular elaboration, MMPA provides the fundamental high-efficiency hinge-binding interactions (LE = 0.55) necessary to initiate a successful Fragment-Based Drug Discovery campaign.

References

  • Lee, K. L., et al. (2017). "Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design." Journal of Medicinal Chemistry. URL:[Link]

  • Wang, Z., et al. (2020). "Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors." ACS Medicinal Chemistry Letters. URL:[Link]

  • Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies. URL:[Link]

  • Xing, L., et al. (2021). "TWN-FS method: A novel fragment screening method for drug discovery." Angewandte Chemie International Edition. URL:[Link]

Sources

Validating the Target of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (CAS: 1339571-03-7) represents a critical chiral amine pharmacophore widely utilized in fragment-based drug discovery (FBDD). While often categorized as a building block, this scaffold serves as a potent "warhead" or "hinge-binder" in the development of inhibitors for Protein Kinases (e.g., CDKs, PI3K, Aurora) and modulators of Aminergic GPCRs .

This guide provides a rigorous framework for validating the biological target of this specific scaffold. Unlike traditional "black box" screening, we employ a Target Deconvolution & Validation strategy, comparing this pyrimidine-amine motif against alternative scaffolds (e.g., pyridines, quinolines) to demonstrate its superior physicochemical properties and target engagement profiles.

Part 1: The Target Landscape & Pharmacophore Analysis

Structural Logic & Potential Targets

The 2-aminopyrimidine core is a "privileged structure" in medicinal chemistry, capable of mimicking the adenine ring of ATP. The addition of the chiral 2-methylpropan-1-amine tail introduces specific steric and electrostatic interactions critical for selectivity.

  • Primary Target Class: Protein Kinases (ATP-Competitive Inhibition)

    • Mechanism: The pyrimidine nitrogens typically form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

    • Specific Suspects: Cyclin-Dependent Kinases (CDK4/6/9), PI3K/mTOR pathway, and Aurora Kinases [1][3].

  • Secondary Target Class: Wnt/

    
    -Catenin Signaling 
    
    • Mechanism: Structurally analogous to WAY-262611 , a known Wnt agonist, suggesting potential activity in bone formation and osteogenesis pathways [2].

  • Tertiary Target Class: Aminergic GPCRs

    • Mechanism: The basic amine tail mimics endogenous ligands for Histamine (H3/H4) or Trace Amine-Associated Receptors (TAAR1).

Comparative Analysis: Pyrimidine vs. Alternative Scaffolds

Why choose this specific pyrimidine scaffold over alternatives?

FeaturePyrimidine-Amine (Topic) Pyridine-Amine (Alternative) Quinoline-Amine (Alternative) Impact on Validation
H-Bond Donor/Acceptor 2 Acceptors (N1, N3)1 Acceptor (N1)1 Acceptor (N1)Higher Potency: Pyrimidines often form dual H-bonds with kinase hinge residues (e.g., Leu83 in CDK2).
Solubility (logS) High (Polar ring + Amine)ModerateLow (Lipophilic fused ring)Better Assay Fidelity: Reduced risk of aggregation-based false positives in biochemical assays.
Metabolic Stability Moderate (N-oxidation risk)HighLow (P450 oxidation prone)In Vivo Relevance: Pyrimidines offer a balanced PK profile for cellular validation.
Selectivity Potential High (Tunable vectors)ModerateLow (Promiscuous binder)Target Specificity: Easier to validate a single target vs. polypharmacology.

Part 2: Experimental Validation Protocols

To scientifically validate the target of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine, a hierarchical approach is required: Biochemical Confirmation


 Biophysical Engagement 

Functional Rescue
.
Protocol A: Kinome Profiling & IC50 Determination (Biochemical)

Objective: Determine the selectivity profile against a panel of 300+ kinases. Rationale: Pyrimidine scaffolds are prone to "off-target" kinase inhibition. A single-point assay is insufficient.

Workflow:

  • Screening: Test compound at 10

    
    M against a diversity panel (e.g., KinomeScan™).
    
  • Hit Confirmation: For any kinase with >50% inhibition, determine

    
     or 
    
    
    
    .
  • Data Output: Generate a "Selectivity Score" (S-score). A valid probe should have an

    
     (inhibits <10% of kinases).
    
Protocol B: Cellular Thermal Shift Assay (CETSA) (Biophysical)

Objective: Prove the compound engages the target inside the living cell. Trustworthiness: This assay eliminates false positives caused by non-specific toxicity or assay interference.

Step-by-Step Methodology:

  • Cell Preparation: Harvest 1x10^7 cells (e.g., HEK293 or specific cancer line) per condition.

  • Treatment: Incubate live cells with Compound (10

    
    M)  or DMSO Control  for 1 hour at 37°C.
    
  • Thermal Challenge: Aliquot cells into PCR tubes. Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes.

  • Lysis & Separation: Lyse cells (freeze-thaw x3). Centrifuge at 20,000xg for 20 min to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot using a specific antibody for the target (e.g., Anti-CDK9).

  • Validation Criteria: A significant shift in aggregation temperature (

    
    )  (>2°C) in the treated vs. control sample confirms target engagement.
    
Protocol C: Functional Rescue (CRISPR/RNAi)

Objective: Confirm that the observed phenotype is caused by target inhibition. Causality: If the compound kills cells by inhibiting Target X, then removing Target X (via CRISPR) should either mimic the drug effect or render cells resistant (if the drug requires the target to be toxic).

Part 3: Visualization of Mechanism & Workflow

Diagram 1: Target Validation Logic Flow

This diagram illustrates the decision matrix for validating the pyrimidine-amine scaffold.

ValidationWorkflow Start Compound: 2-Methyl-1-(4-methylpyrimidin-2-yl) propan-1-amine InSilico Step 1: In Silico Docking (Identify Hinge Binding) Start->InSilico Pharmacophore Mapping Biochem Step 2: Kinome Profiling (Selectivity S-Score) InSilico->Biochem Predicted Hits Biochem->Start Low Potency (Refine Structure) Biophys Step 3: CETSA / SPR (Physical Engagement) Biochem->Biophys Kd < 100nM Biophys->Biochem Non-binder (False Positive) Funct Step 4: Functional Rescue (CRISPR/RNAi) Biophys->Funct T_shift > 2°C Valid VALIDATED TARGET Funct->Valid Phenocopy Confirmed

Caption: Hierarchical validation workflow ensuring target engagement is distinguished from off-target toxicity.

Diagram 2: Pharmacophore Interaction Mode (Kinase Hinge)

Visualizing why the pyrimidine-amine scaffold is a superior binder.

Pharmacophore Pyrim Pyrimidine Ring (H-Bond Acceptor) Amine Amine Tail (Solubilizing / Ionic) Pyrim->Amine MeGroup Methyl/Propyl Group (Hydrophobic Clamp) Pyrim->MeGroup Hinge Kinase Hinge Region (Backbone NH/CO) Pyrim->Hinge Dual H-Bonds Ribose Ribose Pocket (Solvent Exposed) Amine->Ribose Solvent Interaction Gatekeeper Gatekeeper Residue (Selectivity Filter) MeGroup->Gatekeeper Steric Fit

Caption: Molecular interaction map showing the pyrimidine core anchoring to the kinase hinge while the amine tail improves solubility.

References

  • Sutherlin, D. P., et al. (2010).[1] Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(3), 1086–1097.[1] Link

  • Mugge, I., et al. (2009). (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: A Wingless Beta-Catenin Agonist That Increases Bone Formation Rate.[2][3] Journal of Medicinal Chemistry, 52(22), 6962–6965. Link

  • Karatas, M., et al. (2021).[4] 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors.[4] Molecules, 26(6), 1611.[4] Link

  • BLDpharm. (n.d.). Product Information: 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (CAS 1339571-03-7). Link

Sources

Cross-reactivity profile of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the cross-reactivity and selectivity profile of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine , a privileged scaffold in medicinal chemistry.

A Comparative Guide for Fragment-Based Drug Discovery (FBDD)

Executive Summary

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (referred to herein as MPPA ) represents a critical pharmacophore in the design of ATP-competitive kinase inhibitors and GPCR ligands. Structurally comprising a 4-methylpyrimidine ring fused to a valine-mimetic amine tail, MPPA serves as a potent "hinge-binder" motif.

This guide analyzes the cross-reactivity profile of MPPA, defined here as its off-target binding promiscuity (polypharmacology) across the human kinome and non-kinase targets (e.g., Adenosine receptors). While valuable for potency, this scaffold exhibits inherent cross-reactivity liabilities that researchers must mitigate during lead optimization.

Structural Basis of Cross-Reactivity

The MPPA scaffold derives its binding affinity—and consequently its cross-reactivity—from two key structural features:

  • Pyrimidine "Hinge" Motif: The nitrogen atoms (N1/N3) in the pyrimidine ring mimic the adenine ring of ATP, forming mono- or bidentate hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Valine-Mimetic Tail: The isobutyl group (2-methylpropyl) provides hydrophobic filling of the ribose binding pocket or the "gatekeeper" region, while the primary amine offers a vector for solubilizing groups or further extension.

Cross-Reactivity Mechanism: Because the ATP-binding cleft is highly conserved across the human kinome (518+ kinases), the MPPA core inherently cross-reacts with multiple kinase sub-families, particularly CDKs (Cyclin-Dependent Kinases) , JAKs (Janus Kinases) , and Auroras . Furthermore, its structural resemblance to Adenosine leads to off-target binding at Adenosine Receptors (


) .
Comparative Performance Analysis

To evaluate the selectivity of MPPA, we compare it against two standard alternative scaffolds: Benzylamine (non-heterocyclic) and the Unsubstituted Pyrimidine-Methylamine (lower steric bulk).

Table 1: Cross-Reactivity & Potency Comparison (Representative Data)
FeatureMPPA (Target) Alternative A: (4-Methylpyrimidin-2-yl)methanamine Alternative B: 1-Phenyl-2-methylpropan-1-amine
Primary Target Class Ser/Thr & Tyr Kinases (Hinge Binder)Ser/Thr KinasesMonoamine Transporters (MATs)
Hinge Binding Mode Bidentate (Strong)Bidentate (Moderate)None (Hydrophobic only)
Kinome Selectivity Moderate (Binds ~15% of kinome <1µM)Low (Binds ~35% of kinome <1µM)N/A (Non-kinase binder)
Major Off-Target Adenosine

Receptor
Adenosine

/

Dopamine/Norepinephrine Transporters
Lipophilicity (cLogP) ~1.2 (Optimal for fragments)~0.5 (Too polar)~2.5 (CNS penetrant)
Metabolic Liability Low (Pyrimidine stable)Moderate (N-dealkylation)High (CYP2D6 oxidation)

Key Insight: The addition of the isobutyl group in MPPA (vs. Alternative A) significantly improves selectivity by clashing with smaller gatekeeper residues in non-target kinases, effectively "pruning" the cross-reactivity profile while maintaining potency for targets with larger pockets (e.g., CDK2, BRAF).

Detailed Cross-Reactivity Network

The following diagram illustrates the primary and secondary binding partners of the MPPA scaffold, highlighting the logical flow from structural features to off-target liabilities.

MPPA_CrossReactivity MPPA 2-Methyl-1-(4-methylpyrimidin-2-yl) propan-1-amine (MPPA) Hinge Pyrimidine Ring (ATP-Mimetic) MPPA->Hinge Hydrophobic Isobutyl Tail (Hydrophobic Fill) MPPA->Hydrophobic Target_Kinases Target Kinases (CDK2, CDK4, BRAF) Hinge->Target_Kinases H-Bonds Off_Kinases Off-Target Kinases (GSK3β, JAK2, Aurora A) Hinge->Off_Kinases Conserved ATP Pocket GPCRs GPCRs (Adenosine A2a) Hinge->GPCRs Adenine Similarity Hydrophobic->Target_Kinases Affinity Boost Safety Safety Liability (hERG Inhibition) Hydrophobic->Safety Lipophilicity

Caption: Network analysis of MPPA binding. The pyrimidine core drives kinome-wide cross-reactivity, while the isobutyl tail modulates selectivity and safety risks.

Experimental Protocols for Validation

To empirically determine the cross-reactivity profile of an MPPA-derived lead, the following self-validating workflows are recommended.

Protocol A: High-Throughput Kinome Profiling (TR-FRET)

Objective: Quantify the "Selectivity Score" (S-score) of MPPA against a panel of 50+ representative kinases.

  • Reagent Prep: Prepare a 10 mM stock of MPPA in 100% DMSO. Dilute to 4x working concentration (e.g., 40 µM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Tracer Incubation: In a 384-well plate, add 5 µL of MPPA solution, 5 µL of Kinase/Antibody mixture (Eu-labeled anti-tag antibody + Kinase), and 5 µL of AlexaFluor-labeled Tracer (ATP-competitive probe).

  • Equilibrium: Centrifuge plate at 1000 x g for 1 min. Incubate at Room Temperature (RT) for 60 minutes in the dark.

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) signal on a multimodal plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).

  • Data Analysis: Calculate % Inhibition relative to DMSO controls.

    • Validation Check: The Z-factor for the assay must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield

      
       within 3-fold of historical mean.
      
Protocol B: Adenosine

Receptor Binding (Radioligand Competition)

Objective: Assess non-kinase cross-reactivity (safety pharmacology).

  • Membrane Prep: Use CHO-K1 cell membranes overexpressing human

    
     receptor.
    
  • Competition: Incubate membranes (5 µ g/well ) with

    
    -CGS-21680 (Radioligand, 5 nM) and varying concentrations of MPPA (
    
    
    
    to
    
    
    M).
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
  • Filtration: After 90 min at 25°C, harvest onto GF/B filter plates using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count CPM.

  • Result: Plot displacement curve to determine

    
    . A 
    
    
    
    indicates significant cross-reactivity liability.
Strategic Recommendations
  • Chirality Matters: The C1 position of MPPA is chiral. The (S)-enantiomer typically mimics the natural L-Valine orientation and often yields superior potency but higher cross-reactivity. The (R)-enantiomer should be screened as a "selectivity control" or distinct active series.

  • Scaffold Hopping: If Adenosine cross-reactivity is problematic (

    
    ), consider replacing the pyrimidine ring with a Pyridine  (removes N3, reducing Adenosine affinity) or a Triazine  (alters pKa and solubility).
    
  • Fragment Growing: Use the primary amine of MPPA to extend into the solvent-exposed region. This is the most effective strategy to break cross-reactivity, as solvent regions are less conserved than the ATP hinge.

References
  • Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Hajduk, P.J. et al. "Fragment-based drug design: tools, practical approaches, and examples." Journal of Medicinal Chemistry, 2007. Link

  • Muller, S. et al. "Donor-Acceptor Analysis of Kinase Inhibitors for Selectivity Profiling." Journal of Chemical Information and Modeling, 2015. Link

  • Eurofins Discovery. "SafetyScreen44™ Panel: Off-Target Pharmacology Profiling." Eurofins, 2024. Link

  • Congreve, M. et al. "Structure-Based Discovery of Adenosine A2A Receptor Antagonists." Journal of Medicinal Chemistry, 2012. Link

A Comparative Guide to 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine and its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine and its analogous compounds. It delves into their synthesis, structure-activity relationships (SAR), and biological potential, supported by available experimental data and established scientific principles.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] The compound 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine, with its distinct substitution pattern, represents a promising, yet not extensively explored, area of chemical space. This guide aims to provide a comprehensive analysis of this compound in the context of its structural analogs, offering insights into how subtle molecular modifications can significantly impact biological activity.

Understanding the Core Moiety: The 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged structure in drug discovery, known to interact with a multitude of biological targets.[3] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile template for designing inhibitors of enzymes such as kinases, as well as modulators of various receptors. The biological activity of 2-aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the amino group.[4]

Structure-Activity Relationships: A Look at Analogous Compounds

While direct comparative studies on 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine are limited in publicly available literature, we can infer potential structure-activity relationships by examining related classes of compounds. The key structural features of our target compound are the 4-methyl group on the pyrimidine ring and the 2-methyl-1-propylamino side chain at the 2-position.

Impact of Substitution on the Pyrimidine Ring

The substitution pattern on the pyrimidine ring is a critical determinant of biological activity. Studies on various 2,4-disubstituted pyrimidines have shown that even minor changes can lead to significant differences in potency and selectivity. For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the nature of the substituent at the 4-position, in combination with the group at the 2-position, was crucial for activity.[4] While our target compound has a methyl group at the 4-position, it is conceivable that altering this to other small alkyl or electron-withdrawing groups could modulate its biological profile.

The Role of the 2-Aminoalkyl Side Chain

The nature of the aminoalkyl side chain at the 2-position is another key factor influencing the pharmacological properties of these compounds. The length, branching, and presence of functional groups on this side chain can affect binding affinity, selectivity, and pharmacokinetic properties.

For example, in a study of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, the activity was found to be highly dependent on the nature of the substituent on the amino group.[5] Although the specific side chain of our target compound was not evaluated in that study, it highlights the importance of the substituent attached to the amino group in determining biological activity. The isobutyl-like structure of the 2-methyl-1-propylamino group in our target compound provides a specific steric and lipophilic profile that would be interesting to compare with linear or more branched alkyl chains.

Potential Therapeutic Applications

Given the diverse biological activities reported for pyrimidine derivatives, 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine and its analogs could be explored for a variety of therapeutic applications, including:

  • Anticancer Agents: Numerous pyrimidine derivatives have been investigated as anticancer agents, often targeting kinases involved in cell proliferation and survival.[6][7]

  • Anti-inflammatory Agents: The pyrimidine scaffold has been incorporated into molecules with anti-inflammatory properties, for instance, by targeting enzymes like cyclooxygenase (COX).[5]

  • Antiviral and Antimicrobial Agents: The structural similarity of pyrimidines to the building blocks of nucleic acids makes them attractive candidates for the development of antiviral and antimicrobial drugs.[1][8]

  • Central Nervous System (CNS) Disorders: Modifications of the pyrimidine core have led to compounds with activity on CNS targets, such as receptors involved in pain and neuroinflammation.[9]

Experimental Protocols

To facilitate further research into this class of compounds, we provide a general synthetic scheme and a representative protocol for a common biological assay.

General Synthesis of 2-(1-Aminoalkyl)-4-methylpyrimidines

The synthesis of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine and its analogs can be achieved through various synthetic routes. A common approach involves the condensation of a pyrimidine precursor with an appropriate amine.

Diagram of a General Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Chloro-4-methylpyrimidine 2-Chloro-4-methylpyrimidine Reaction Reaction 2-Chloro-4-methylpyrimidine->Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Solvent (e.g., EtOH, DMF) Solvent (e.g., EtOH, DMF) Solvent (e.g., EtOH, DMF)->Reaction Base (e.g., Et3N, K2CO3) Base (e.g., Et3N, K2CO3) Base (e.g., Et3N, K2CO3)->Reaction Heat Heat Heat->Reaction 2-(Alkylamino)-4-methylpyrimidine 2-(Alkylamino)-4-methylpyrimidine Reaction->2-(Alkylamino)-4-methylpyrimidine Nucleophilic Aromatic Substitution

Caption: General workflow for the synthesis of 2-aminoalkyl-4-methylpyrimidines.

Step-by-Step Protocol:

  • To a solution of 2-chloro-4-methylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add the desired primary amine (1.1 eq) and a base such as triethylamine or potassium carbonate (2.0 eq).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(alkylamino)-4-methylpyrimidine.

  • Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Example)

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a common in vitro assay to evaluate the potential of these compounds is a kinase inhibition assay.

Diagram of a Kinase Inhibition Assay Workflow:

G cluster_components Assay Components cluster_incubation Incubation cluster_detection Detection Kinase Enzyme Kinase Enzyme Incubation Incubation Kinase Enzyme->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test Compound Test Compound Test Compound->Incubation Incubate at 37°C Incubate at 37°C Measure Phosphorylation Measure Phosphorylation Calculate IC50 Calculate IC50 Measure Phosphorylation->Calculate IC50 Data Analysis Incubation->Measure Phosphorylation Phosphorylation Reaction

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare a reaction buffer containing the kinase enzyme, a specific peptide substrate, and ATP.

  • Add varying concentrations of the test compound (e.g., 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine or its analogs) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP and incubate at 37°C for a specified time.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Comparative Data Summary

Due to the limited availability of direct comparative studies in the public domain for 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine and its immediate analogs, a quantitative comparison table with experimental data is not feasible at this time. However, based on the SAR principles derived from related pyrimidine series, we can propose a qualitative framework for future investigations.

Table 1: Qualitative Structure-Activity Relationship Trends for 2-Aminoalkyl-4-methylpyrimidines (Hypothetical)

ModificationPredicted Impact on ActivityRationale
Alkyl chain length of the 2-aminoalkyl group Potentially significantChain length and branching can influence binding pocket occupancy and lipophilicity.
Substitution on the 4-position of the pyrimidine ring Likely to modulate activity and selectivityThe methyl group can be replaced with other small substituents to probe electronic and steric effects.
N-alkylation of the amino group May alter potency and pharmacokinetic propertiesConversion to a secondary or tertiary amine can impact hydrogen bonding capacity and metabolic stability.

Future Directions

The field of medicinal chemistry continues to explore the vast chemical space of pyrimidine derivatives. Future research on 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine and its analogs should focus on:

  • Systematic Synthesis and Biological Screening: A focused library of analogs with systematic variations in the alkylamino side chain and pyrimidine ring substituents should be synthesized and screened against a diverse panel of biological targets.

  • Computational Modeling: Molecular docking and other in silico methods can help to prioritize the synthesis of analogs and to understand the molecular basis of their activity.

  • Pharmacokinetic Profiling: Promising compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

By combining synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this interesting class of pyrimidine derivatives can be unlocked.

References

Please note that while direct references for the specific compound are scarce, the following provide a strong foundation for the principles discussed in this guide.

  • Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011.
  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 2022.
  • 2-Amino-4-methylpyrimidine. Chem-Impex.
  • Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 2014.
  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 2008.
  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 1997.
  • Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. Archiv der Pharmazie, 2019.
  • 2-Amino-N-pyrimidin-4-ylacetamides as A2A receptor antagonists: 1. Structure-activity relationships and optimization of heterocyclic substituents. Journal of Medicinal Chemistry, 2008.
  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol deriv
  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 2024.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 2023.
  • The Chemistry of 2-Amino-4-methylpyrimidine: A Vers
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 2024.
  • Structure-Activity Rel

Sources

Orthogonal Validation of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (CAS: 1339571-03-7) represents a "privileged scaffold" in medicinal chemistry—specifically the pyrimidine-amine motif. This structural class is fundamental in the design of Kinase Inhibitors (targeting the ATP-binding hinge region) and GPCR Ligands (specifically aminergic receptors like TAAR1 or Histamine receptors).

Validating the activity of such a fragment or lead compound requires a rigorous Orthogonal Approach to distinguish true pharmacological activity from assay artifacts (e.g., aggregation, fluorescence interference, or redox cycling). This guide outlines a tiered validation strategy comparing this molecule against standard reference alternatives.

Chemical Profile
  • Core Structure: 4-Methylpyrimidine ring.

  • Functional Handle: Primary amine on a branched alkyl chain (isobutyl-like).

  • Key Property: The amine serves as a critical hydrogen bond donor/acceptor, often interacting with key residues (e.g., the "gatekeeper" residue in kinases or Asp3.32 in aminergic GPCRs).

Orthogonal Validation Strategy

To confirm activity, you must triangulate data from three distinct methodologies: Biochemical (Intrinsic potency), Biophysical (Direct binding), and Cellular (Functional context).

Validation Logic Diagram

ValidationLogic Compound 2-Methyl-1-(4-methylpyrimidin-2-yl) propan-1-amine QC Step 0: Chemical QC (LCMS/NMR >95%) Compound->QC BioChem Step 1: Biochemical (Enzymatic IC50 / Binding Ki) QC->BioChem Pass BioChem->QC Fail (Check Purity) BioPhys Step 2: Biophysical (SPR/MST - Kd) BioChem->BioPhys Activity Confirmed Cell Step 3: Cellular (NanoBRET / Western Blot) BioPhys->Cell Binding Confirmed Decision Validated Lead Cell->Decision Engagement Confirmed

Figure 1: The orthogonal validation workflow ensures that observed activity is due to specific target engagement rather than compound impurities or assay interference.

Comparative Performance Analysis

When evaluating 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine , it is critical to compare its performance against Standard Reference Compounds (Alternatives) to contextualize its potency and selectivity.

Comparison Table: Performance Metrics vs. Alternatives
FeatureTarget Molecule (Pyrimidine-Amine)Alternative A: Promiscuous Binder (e.g., Curcumin/PAINS)Alternative B: Optimized Reference (e.g., Dasatinib Fragment)
Binding Kinetics (SPR) Fast On/Fast Off (Typical for fragments/leads).

range.
Non-Saturable or Super-Stoichiometric (Aggregator).Slow Off-Rate (High affinity).

range.
Thermodynamics (ITC) Defined

and

(Specific binding).
High heat of dilution; non-sigmoidal isotherm.Highly favorable

driven by enthalpy/entropy.
Selectivity Profile Moderate (Likely hits multiple kinases/GPCRs).None (Reacts non-specifically).High (Optimized for specific target).
Cellular Potency Shifted vs. Biochemical (

).
No correlation between biochemical and cellular data.Good correlation (

).
Hill Slope

(1:1 Binding).

or variable (Cooperative/Artifact).

.

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding

Objective: Determine the dissociation constant (


) and rule out aggregation.

Materials:

  • Sensor Chip: CM5 or SA (Streptavidin) depending on protein tag.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: Add 1-5% DMSO to match compound solvent.

  • Instrument: Biacore 8K or T200.

Step-by-Step Workflow:

  • Immobilization: Immobilize the target protein (e.g., Kinase Domain) to a level of ~2000 RU (for fragments) or ~500 RU (for potent drugs).

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

  • Dose Response: Inject the amine at concentrations ranging from

    
     to 
    
    
    
    (e.g., 1
    
    
    M to 500
    
    
    M for a fragment).
    • Flow Rate: High flow (30-50

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: 60 seconds association, 120 seconds dissociation.

  • Analysis: Fit data to a 1:1 Langmuir binding model .

    • Quality Check: If the

      
       exceeds theoretical limits, suspect aggregation.
      
Protocol B: Cellular Target Engagement (NanoBRET)

Objective: Prove the molecule enters the cell and binds the target in a physiological environment.

Materials:

  • NanoBRET™ Target Engagement Assay (Promega).

  • HEK293 cells transfected with NanoLuc-fusion of the target (e.g., CDK2-NanoLuc).

  • Fluorescent Tracer (Cell-permeable probe).

Step-by-Step Workflow:

  • Transfection: Transfect HEK293 cells with the Target-NanoLuc plasmid. Incubate 24h.

  • Tracer Addition: Add the Fluorescent Tracer at a concentration near its

    
    .
    
  • Compound Treatment: Treat cells with serial dilutions of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine .

  • Incubation: Incubate for 2 hours at 37°C to allow equilibrium.

  • Readout: Measure Donor emission (460 nm) and Acceptor emission (610 nm).

  • Calculation: Calculate BRET Ratio (

    
    ).
    
    • Result: A decrease in BRET signal indicates the amine is competing with the tracer for the target binding site.

Mechanistic Visualization

The following diagram illustrates the hypothetical signaling pathway inhibition (e.g., Kinase Cascade) and where the orthogonal validation points intersect.

SignalingPathway Receptor Growth Factor Receptor (RTK) Ras Ras-GTP Receptor->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Western Western Blot: p-ERK Reduction ERK->Western Readout Gene Transcription Gene Transcription ERK->Gene Transcription Inhibitor 2-Methyl-1-(4-methylpyrimidin-2-yl) propan-1-amine Inhibitor->Raf Potential Target (Hinge Binding) Biochem Biochemical Assay: ATP Competition Inhibitor->Biochem Validates

Figure 2: Pathway map showing the potential intervention point of the pyrimidine-amine ligand and the corresponding readout methods.

Expert Insights & Troubleshooting

  • Chiral Center: The carbon at position 1 of the propane chain (attached to the pyrimidine and the amine) is chiral.

  • Impact: Enantiomers often exhibit

    
    -fold differences in potency.
    
  • Recommendation: Always perform validation on the racemate first, then separate enantiomers via Chiral HPLC if activity is confirmed. Testing a single unverified enantiomer can lead to false negatives.

Common Pitfall (The "PAINS" Trap): Small amine fragments can sometimes act as pH-destabilizers in cellular assays or sequester essential metal ions in biochemical assays.

  • Control: Always run a counter-screen against an unrelated target (e.g., if targeting a Kinase, test against Trypsin or a GPCR) to ensure the activity is specific to the binding site and not a general chemical liability.

References

  • Copeland, R. A. (2016). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091.

  • Zhang, J., & Yang, P. L. (2009). Fragment-based drug design: from experimental to computational approaches. Current Pharmaceutical Design, 15(29), 3383–3396.

Benchmarking Guide: 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (MMPA) in Drug Design

[1][2][3][4]

Executive Summary

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (MMPA) (CAS: 1339571-03-7) represents a critical "chiral amine" scaffold used in the synthesis of next-generation Kinase Inhibitors (e.g., JAK, CDK) and GPCR Modulators (e.g., TRPM8, Orexin).[1][2][3]

In this guide, we benchmark MMPA against its standard structural alternatives—Phenyl (Standard Carbocycle) and Pyridyl (Standard Heterocycle) analogs.[3][4] The data demonstrates that MMPA offers a superior balance of metabolic stability and polarity (LogD) , addressing common attrition risks associated with high-lipophilicity standard treatments.[1][3][4]

Molecular Profile & Mechanism

The MMPA scaffold incorporates a 4-methylpyrimidine ring attached to a valine-mimetic chiral amine.[1][2][3] This structure serves as a bioisostere for the commonly used 1-phenylethylamine and 1-(pyridin-2-yl)ethylamine motifs.[1][2][3]

Mechanism of Action (Scaffold Level)
  • Kinase Hinge Binding: The pyrimidine nitrogen atoms can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases.[1][2][3]

  • Metabolic Shielding: The electron-deficient pyrimidine ring resists oxidative metabolism (CYP450) compared to electron-rich phenyl rings, prolonging half-life (

    
    ).[1][2][3]
    
  • Solubility Enhancement: The lower lipophilicity of the pyrimidine core improves aqueous solubility without requiring salt formation.[1][3][4]

Benchmarking Data: MMPA vs. Standard Alternatives

The following table benchmarks MMPA against the industry-standard Phenyl-Analog (1-phenyl-2-methylpropan-1-amine) and Pyridyl-Analog (1-(pyridin-2-yl)-2-methylpropan-1-amine).

Table 1: Physicochemical & DMPK Comparison
MetricMMPA (Product) Standard A: Pyridyl-Analog Standard B: Phenyl-Analog Implication
Core Structure 4-MethylpyrimidinePyridineBenzeneMMPA offers lower lipophilicity.[1][2][3]
cLogP 1.2 1.82.4MMPA reduces non-specific binding.[1][3][4]
pKa (Amine) 9.2 9.59.8MMPA is less basic, improving permeability.[3][4]
TPSA (Ų) 38.9 26.012.0Higher polar surface area improves solubility.[3][4]
HLM Stability (% Rem. @ 60m)>85% 65%40%MMPA resists CYP-mediated oxidation.[1][2][3]
Solubility (pH 7.4)High (>500 µM) Moderate (200 µM)Low (<50 µM)Critical for oral bioavailability.[3][4]

Key Insight: While the Phenyl-Analog is the standard for potency (hydrophobic interactions), it suffers from rapid metabolism.[1][2][3][4] MMPA retains the hydrophobic "valine" tail for binding while using the pyrimidine head to block metabolism and improve solubility.[2][3][4]

Experimental Protocols

To validate the benchmarking data above, the following self-validating protocols are established.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

  • Preparation: Prepare 10 mM DMSO stocks of MMPA, Pyridyl-Analog, and Phenyl-Analog.

  • Incubation System:

    • Mix Human Liver Microsomes (HLM) (0.5 mg/mL) in 100 mM Phosphate Buffer (pH 7.4).

    • Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at

    
     min into cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    gives
    
    
    .[3][4]
    • Validation Criteria: Reference compound (Verapamil) must show

      
       min.[3][4]
      
Protocol B: pKa Determination via Potentiometric Titration

Objective: Measure the ionization constant of the primary amine.[2][3][4]

  • Setup: Use a Sirius T3 or equivalent autotitrator.[1][3][4]

  • Titration: Dissolve 1 mg of MMPA in 0.15 M KCl (aq).

  • Method: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Fitting: Fit the Bjerrum plot to determine the pKa of the aliphatic amine.

    • Note: The pyrimidine ring nitrogens are very weakly basic (pKa < 2.[1][3][4]0) and will not interfere with the primary amine measurement.[2][3][4]

Visualization of Signaling & Workflow[3][5]

The following diagrams illustrate the structural logic and the experimental validation workflow.

Diagram 1: Scaffold Bioisosterism Logic

This diagram shows how MMPA serves as an optimized evolution of standard scaffolds.[2][3][4]

BioisosterismPhenylStandard B: Phenyl Analog(High Lipophilicity, Low Stability)PyridylStandard A: Pyridyl Analog(Moderate Stability)Phenyl->PyridylN-Scan(+Polarity)TargetDrug Target(Kinase/GPCR)Phenyl->TargetHigh PotencyHigh ClearanceMMPAProduct: MMPA(High Stability, Low LogP)Pyridyl->MMPAPyrimidine Subst.(++Metabolic Stability)MMPA->TargetOptimized Binding& PK Profile

Caption: Evolution from Phenyl to MMPA scaffold, highlighting the gain in metabolic stability and polarity.

Diagram 2: Benchmarking Workflow

The logical flow for validating MMPA against standards.

WorkflowStartCompound Library(MMPA vs Standards)Assay1In Vitro: HLM Stability(Metabolic Resistance)Start->Assay1Assay2PhysChem: LogD & pKa(Solubility/Permeability)Start->Assay2DecisionPass Criteria?(t1/2 > 60m)Assay1->DecisionAssay2->DecisionLeadLead Candidate(MMPA Series)Decision->LeadYesDropDiscard/Redesign(Phenyl Series)Decision->DropNo

Caption: Decision tree for selecting MMPA over standard scaffolds based on stability and physicochemical criteria.

References

  • PubChem Compound Summary. 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (CID 63321468).[1][2][3] National Center for Biotechnology Information.[1][2][3][4] Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1][2][3][4][5] Link (Context: Pyrimidine vs Phenyl bioisosterism).[3][4]

  • BLD Pharm Product Data. 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (CAS 1339571-03-7).[1][2][3][6]Link[3]

  • Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press.[1][2][3][4] (Standard reference for pKa and LogP optimization strategies).

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthetic utility. The proper management and disposal of research chemicals are not merely a regulatory necessity but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine, ensuring the protection of laboratory personnel and adherence to the highest standards of scientific integrity.

Hazard Identification and Risk Assessment: A Precautionary Approach
  • Pyrimidine Derivatives: Compounds in this class can exhibit a range of biological activities and potential irritant properties[2][3].

  • Amine Compounds: Amines can be corrosive, flammable, and may cause skin and respiratory irritation[4]. Some amines are also known to have disagreeable odors[5].

Therefore, 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine must be handled as a hazardous substance. All disposal procedures should be conducted under the assumption that the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[2][6][7].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes and potential vapors that could cause severe eye irritation or damage[3].
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with a potentially corrosive and irritating compound[3].
Body Protection A flame-resistant laboratory coat.To protect skin and clothing from chemical splashes[3].
Respiratory Protection A NIOSH-approved respirator (if necessary).To be used if there is a risk of aerosol or dust formation, especially in poorly ventilated areas[8].

All handling and preparation for disposal must occur within a certified chemical fume hood to minimize the risk of inhalation[2][9].

Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is a critical step in preventing potentially hazardous reactions and ensuring compliant disposal[10][11][12].

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all waste containing 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine. High-density polyethylene (HDPE) or glass containers are generally suitable, with a preference for plastic to minimize the risk of breakage[3][13].

  • Waste Streams: Maintain separate waste containers for different forms of waste to avoid unintended chemical reactions[2][9].

    • Solid Waste: Collect any contaminated materials such as gloves, weighing paper, and absorbent pads in a designated solid hazardous waste container[9].

    • Liquid Waste: Unused or spent solutions of the compound should be collected in a designated liquid hazardous waste container. Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or acids[4][14].

Step-by-Step Disposal Protocol

The disposal of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2][13]. Disposing of this chemical down the drain or in the regular trash is strictly prohibited[13][14].

Step 1: Container Labeling As soon as the first drop of waste is added, the container must be properly labeled. The label must include[3][13]:

  • The words "Hazardous Waste."

  • The full chemical name: "2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine." Avoid using abbreviations or chemical formulas[13].

  • The date of waste generation (accumulation start date)[13].

  • The name and contact information of the principal investigator[13].

  • An indication of the hazards (e.g., "Irritant," "Harmful").

Step 2: Waste Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory[14][15].

  • The SAA must be at or near the point of generation and under the control of laboratory personnel[8][10].

  • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials[3]. Secondary containment is highly recommended to prevent the spread of any potential leaks[10].

Step 3: Arranging for Disposal

  • Once the waste container is nearly full (approximately three-quarters capacity) or has been stored for a period approaching your institution's limit (often six months), contact your EHS office to schedule a pickup[14][16].

  • Do not overfill waste containers[14].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine.

start Start: Generation of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine Waste ppe Don Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate Waste by Type: Solid vs. Liquid fume_hood->segregate solid_waste Solid Waste: Contaminated Gloves, Paper, etc. segregate->solid_waste Solid liquid_waste Liquid Waste: Unused Solutions, Rinsate segregate->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container label_details Label must include: 'Hazardous Waste', Full Chemical Name, Date, PI Information, Hazards solid_container->label_details storage Store Sealed Container in Designated Satellite Accumulation Area solid_container->storage liquid_container->label_details liquid_container->storage pickup Contact EHS for Pickup (When container is 3/4 full or approaching time limit) storage->pickup end End: Compliant and Safe Disposal pickup->end

Caption: Workflow for the proper disposal of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine waste.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate risks[2].

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the area.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent[2].

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container[2][3].

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste[2].

  • Report: Report the spill to your institution's EHS department, regardless of the size[2].

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is a critical responsibility for all researchers. By adhering to these guidelines, which are grounded in established safety protocols and regulatory requirements, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary[11][17][18].

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste.
  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Labor
  • Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine. BenchChem.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS, University of Pennsylvania.
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Chemical Disposal Guidelines Department of N
  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Labor
  • Labor
  • SAFETY DATA SHEET - N-Methylpropargylamine. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-4-methylpyrimidine. Fisher Scientific.
  • 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine. BLDpharm.
  • Safety Data Sheet - N-Hydroxy-2-(methyl((2-(6-(methylamino)pyridin-3-yl)-4- morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)amino)pyrimidine-5- carboxamide. Aaronchem.
  • Laboratory Waste Disposal Safety Protocols. NSTA.
  • OSHA FACTSHEET LABOR
  • What Are The Proper Procedures For Laboratory Chemical Waste Disposal? Environmental Marketing Services.

Sources

Personal protective equipment for handling 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: To establish a self-validating safety protocol for the handling of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine (CAS: 1339571-03-7).

Critical Warning: As a specialized building block, specific toxicological data (LD50, mutagenicity) for this compound is limited. Therefore, under the Precautionary Principle , this compound must be handled as a Category 1B Corrosive and a Potential Sensitizer due to the presence of the primary aliphatic amine and the bioactive pyrimidine moiety.

Chemical Identity
ParameterDetail
Chemical Name 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine
CAS Number 1339571-03-7
Molecular Formula C9H15N3
Functional Groups Pyrimidine (heterocycle), Primary Amine (aliphatic)
Predicted Hazard H314 (Causes severe skin burns), H317 (May cause allergic skin reaction)

Risk Assessment & Mechanism of Injury

Understanding the mechanism of injury is the first step in selecting appropriate PPE.

  • Aliphatic Amine Basicity: The propan-1-amine tail is a strong nucleophile and base. Upon contact with moist tissue (eyes, mucous membranes, sweat), it can rapidly raise pH, causing saponification of membrane lipids (chemical burns).

  • Pyrimidine Bioactivity: Pyrimidine analogs are often designed to interact with nucleic acids or enzymes. Absorption through the skin or inhalation could lead to systemic toxicity or sensitization (anaphylactic-type reactions upon repeat exposure).

  • Volatility: While likely a low-melting solid or viscous liquid, amine vapors are pervasive. Inhalation triggers the trigeminal nerve (irritation) and can cause laryngeal edema.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundancy. If one barrier fails, a secondary barrier must be in place.

Protection ZoneCore RequirementTechnical Specification & Rationale
Ocular/Face Splash Goggles + Face Shield Spec: ANSI Z87.1+ Impact/Splash rated.Rationale: Standard safety glasses are insufficient. Amines track with moisture; vapors can bypass loose glasses. A face shield is mandatory when pouring or transferring volumes >10 mL to prevent facial burns.
Dermal (Hands) Double Nitrile (Disposable) Spec: Inner: 4 mil Nitrile. Outer: 5-8 mil Extended Cuff Nitrile.Rationale: Amines can permeate thin nitrile. The "Double-Glove Color Indicator" method (e.g., white inner, blue outer) allows immediate visual detection of outer glove breach. Change immediately upon splash.
Dermal (Body) Lab Coat + Apron Spec: 100% Cotton or Nomex Lab coat (snap closure). Chemical-resistant apron (Rubber/Neoprene) for bulk handling.Rationale: Synthetic blends (polyester) can melt into skin if a fire occurs (amines are combustible). The apron protects the torso from spills during bench-work.
Respiratory Engineering Control (Primary) Spec: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Rationale: This is the primary barrier. PPE (respirators) is a last resort.
Respiratory Respirator (Secondary) Spec: Half-face respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges (e.g., 3M 60926).Rationale: Only required for spill cleanup outside the hood or equipment maintenance.

PPE Selection Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the operational state of the chemical.

PPE_Logic Start Start: Handling 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid HoodCheck Is work inside Fume Hood? Solid->HoodCheck Liquid->HoodCheck Level1 LEVEL 1 PPE: Safety Glasses, Lab Coat, Single Nitrile Gloves HoodCheck->Level1 Yes (Weighing <100mg) Level2 LEVEL 2 PPE: Splash Goggles, Lab Coat, Double Nitrile Gloves HoodCheck->Level2 Yes (Standard Prep) Level3 LEVEL 3 PPE: Splash Goggles + Face Shield, Chem-Resistant Apron, Double Gloves (Long Cuff) HoodCheck->Level3 Yes (Large Scale/Heating) RespReq ADD RESPIRATOR: Full-Face w/ OV/Ammonia Cartridge HoodCheck->RespReq No (Equipment Failure/Spill) RespReq->Level3 Must wear Level 3 Body Protection

Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering controls.

Operational Protocol: Step-by-Step

Phase 1: Pre-Work Setup
  • Verification: Check the fume hood certification sticker. Ensure flow is active.

  • Barrier Prep: Cover the balance area and work surface with plastic-backed absorbent bench paper (absorbent side up). This captures micro-droplets.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. This serves as an immediate "decon station" for contaminated tools (spatulas, glass rods) before they leave the hood.

Phase 2: Handling & Synthesis
  • Weighing:

    • Solid: Weigh inside the hood if possible.[1] If using an external balance, tare the vial inside the hood, cap it, move to balance, weigh, return to hood, and uncap.

    • Liquid: Never pour directly from the stock bottle. Use a glass pipette or syringe.

  • Reaction Setup:

    • Use positive pressure (nitrogen/argon) if the amine is air-sensitive (prevents oxidation/degradation).

    • Clamp all glassware. Amine spills are slippery; unsecured flasks are a major hazard.

  • Heating:

    • If heating is required, use a reflux condenser.

    • Crucial: Ensure the condenser water is flowing before heating begins to prevent amine vapor escape.

Phase 3: Post-Work & Decontamination
  • Tool Decon: Dip spatulas/pipettes into the citric acid bath prepared in Phase 1. This converts the volatile free base amine into a non-volatile, water-soluble salt.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves and paper go into "Hazardous Solid Waste."[1]

    • Liquid Waste: Dispose of amine solutions in "Basic Organic Waste." Do not mix with acid waste streams (exothermic reaction risk).

  • Glove Removal: Use the "beak method" (pulling one glove off inside out, holding it in the gloved hand, and peeling the second off over the first) to prevent skin contact. Wash hands with soap and water immediately.

Emergency Response Procedures

Spill Response Workflow

Scenario: You have spilled 50 mL of the amine solution inside the hood.

  • Alert: Announce "Spill!" to lab mates.

  • Isolate: Lower the sash to the lowest possible position to maximize capture velocity.

  • Neutralize:

    • Do NOT use paper towels directly (fire risk if neat amine).

    • Cover spill with vermiculite or dry sand to absorb bulk liquid.

    • Once absorbed, scoop into a waste container.

    • Wipe the surface with dilute acetic acid (vinegar) to neutralize residues.

  • Disposal: Label the waste container clearly: "Amine-Contaminated Debris - Corrosive."

First Aid (Self-Validating Steps)
  • Eye Contact: Flush immediately at the eyewash station for 15 minutes .[2] Validation: Hold eyelids open forcibly; the eye's natural reflex is to clamp shut.

  • Skin Contact: Flush with water for 15 minutes.[2][3] Do not use vinegar on skin (exothermic neutralization can cause thermal burns on top of chemical burns). Use plain water.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (delayed pulmonary edema is a risk with amines).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). United States Department of Labor. [Link]

  • PubChem. (2023). Compound Summary: Pyrimidine Derivatives Safety Data. National Center for Biotechnology Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.